Product packaging for Bitertanol(Cat. No.:CAS No. 70585-36-3)

Bitertanol

Cat. No.: B1216083
CAS No.: 70585-36-3
M. Wt: 337.4 g/mol
InChI Key: VGPIBGGRCVEHQZ-UHFFFAOYSA-N
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Description

1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol is a member of the class of triazoles that is 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butane-1,2-diol substituted at position O-1 by a biphenyl-4-yl group. It is a member of biphenyls, an aromatic ether, a member of triazoles and a secondary alcohol.
a triazole fungicide;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O2 B1216083 Bitertanol CAS No. 70585-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol
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InChI

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VGPIBGGRCVEHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2037502
Record name Bitertanol
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Molecular Weight

337.4 g/mol
Source PubChem
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Physical Description

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS]
Record name Bitertanol
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Vapor Pressure

0.0000075 [mmHg]
Record name Bitertanol
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CAS No.

55179-31-2
Record name Bitertanol
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Record name Bitertanol [BSI:ISO]
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Record name Bitertanol
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Record name β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Mode of Action of Bitertanol on Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol, a broad-spectrum triazole fungicide, exerts its antifungal activity by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, focusing on its specific target, the consequential effects on fungal physiology, and the methods used to elucidate these processes. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the involved pathways are presented to serve as a valuable resource for researchers in mycology, drug development, and agricultural science.

Introduction

Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a well-established target for antifungal agents, as it is unique to fungi, offering a degree of selective toxicity. This compound is a chiral triazole fungicide that effectively controls a wide range of fungal pathogens in agriculture. Its primary mode of action is the inhibition of a key enzyme in the ergosterol biosynthesis pathway, leading to fungal cell death or growth inhibition.

Molecular Target and Mechanism of Inhibition

The primary molecular target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1 or Erg11p) .[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.

This compound, like other azole antifungals, contains a nitrogen atom in its triazole ring that binds to the heme iron atom in the active site of CYP51A1. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.[2] The inhibition of lanosterol 14α-demethylase leads to two major consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51A1 causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

The combined effect of ergosterol depletion and the accumulation of toxic intermediates leads to increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and proliferation.

Quantitative Data on Antifungal Activity

The efficacy of this compound varies depending on the fungal species and the specific stereoisomer of the molecule. The (1S,2R)-bitertanol stereoisomer has been shown to be the most effective.[3] The following tables summarize the available quantitative data on the antifungal activity of this compound.

Table 1: In Vitro Bioactivity of this compound Stereoisomers Against Various Fungal Pathogens [3]

Fungal SpeciesStereoisomerBioactivity (Relative Potency)
Botrytis cinerea(1S,2R)10.2 times more potent than (1R,2S) in inhibiting spore germination
Gibberella zeae(1S,2R)4.3 - 314.7 times more potent than other stereoisomers
Alternaria solani(1S,2R)4.3 - 314.7 times more potent than other stereoisomers
Fusarium oxysporum(1S,2R)4.3 - 314.7 times more potent than other stereoisomers
Rhizoctonia solani(1S,2R)4.3 - 314.7 times more potent than other stereoisomers
Sclerotinia sclerotiorum(1S,2R)4.3 - 314.7 times more potent than other stereoisomers
Phytophthora infestans(1S,2R)4.3 - 314.7 times more potent than other stereoisomers
Colletotrichum gloeosporioides(1S,2R)4.3 - 314.7 times more potent than other stereoisomers

Note: The original study did not provide standard IC50 or MIC values in a comparative table format but rather relative potencies.

Experimental Protocols

In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

Principle: The activity of lanosterol 14α-demethylase can be determined by monitoring the conversion of a radiolabeled substrate (e.g., [³H]lanosterol) to its demethylated product. The inhibitory effect of this compound is quantified by measuring the reduction in product formation in the presence of the compound.

Materials:

  • Microsomal fraction containing lanosterol 14α-demethylase (prepared from a fungal culture, e.g., Saccharomyces cerevisiae or a target pathogen).

  • [³H]Lanosterol (radiolabeled substrate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • This compound stock solution (in a suitable solvent like DMSO).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Thin-layer chromatography (TLC) plates and developing solvent system.

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from the desired fungal species expressing lanosterol 14α-demethylase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH regenerating system, and the microsomal enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [³H]lanosterol.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature with shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids. Extract the sterols with an organic solvent (e.g., hexane).

  • Analysis:

    • Separate the substrate ([³H]lanosterol) from the demethylated product by TLC.

    • Scrape the corresponding spots from the TLC plate into scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, demonstrating the depletion of ergosterol and the accumulation of lanosterol after this compound treatment.[4][5][6][7][8][9]

Principle: Fungal cells are treated with this compound, and their total sterols are extracted. The sterol fraction is then derivatized and analyzed by GC-MS to identify and quantify the different sterol components.

Materials:

  • Fungal culture.

  • This compound.

  • Saponification solution (e.g., methanolic potassium hydroxide).

  • Organic solvent for extraction (e.g., n-hexane or chloroform:methanol).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Internal standard (e.g., cholesterol or stigmasterol).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture to the desired growth phase and then expose it to a specific concentration of this compound (and a solvent control) for a defined period.

  • Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and wash them. Lyse the cells to release the cellular contents.

  • Saponification and Extraction:

    • Resuspend the cell pellet in the saponification solution and add the internal standard.

    • Heat the mixture (e.g., at 80°C for 1-2 hours) to hydrolyze sterol esters and other lipids.

    • After cooling, extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Add the derivatizing agent to the dried extract and heat (e.g., at 60°C for 30 minutes) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the different sterol-TMS ethers on a suitable capillary column.

    • Identify the sterols based on their retention times and mass fragmentation patterns by comparing them to known standards and library data.

    • Quantify the individual sterols by integrating the peak areas and normalizing them to the internal standard.

  • Data Analysis: Compare the sterol profiles of the this compound-treated samples with the control samples to demonstrate the decrease in ergosterol and the accumulation of lanosterol and other 14α-methylated sterols.

Visualizing the Mode of Action

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the key steps in the late pathway of ergosterol biosynthesis and highlights the specific point of inhibition by this compound.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway (Late Stage) cluster_inhibition Inhibition by this compound Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Erg1 (Squalene epoxidase) Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg7 (Lanosterol synthase) _4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol Erg11 (CYP51) (Lanosterol 14α-demethylase) Zymosterol Zymosterol _4_4_dimethyl_cholesta_8_14_24_trienol->Zymosterol Erg24 Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 Episterol Episterol Fecosterol->Episterol Erg2 Ergosterol Ergosterol Episterol->Ergosterol Erg3, Erg5 This compound This compound This compound->Lanosterol

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of lanosterol 14α-demethylase (Erg11) by this compound.

Experimental Workflow for Studying this compound's Mode of Action

The following diagram outlines a typical experimental workflow to investigate the mode of action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow start Start culture Fungal Culture start->culture treatment Treatment with this compound (and solvent control) culture->treatment mic_assay MIC/IC50 Determination (Antifungal Susceptibility Testing) treatment->mic_assay enzyme_assay In Vitro Enzyme Inhibition Assay (Lanosterol 14α-demethylase) treatment->enzyme_assay sterol_analysis Sterol Profile Analysis (GC-MS) treatment->sterol_analysis data_analysis Data Analysis and Interpretation mic_assay->data_analysis enzyme_assay->data_analysis sterol_analysis->data_analysis conclusion Conclusion on Mode of Action data_analysis->conclusion

Caption: A logical workflow for the experimental investigation of this compound's mode of action.

Mechanisms of Resistance

Fungal resistance to azole fungicides, including this compound, is a growing concern. The primary mechanisms of resistance include:

  • Target Site Modification: Point mutations in the ERG11 (CYP51A1) gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, often due to mutations in its promoter region, can lead to higher cellular levels of the lanosterol 14α-demethylase enzyme. This requires higher concentrations of the fungicide to achieve effective inhibition.

  • Efflux Pump Overexpression: Fungi can develop resistance by overexpressing membrane transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. These pumps actively efflux the fungicide out of the cell, reducing its intracellular concentration and its ability to reach the target enzyme.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes of the ergosterol biosynthesis pathway can sometimes compensate for the inhibition of lanosterol 14α-demethylase, allowing the fungus to survive in the presence of the fungicide.

Conclusion

This compound is a potent inhibitor of ergosterol biosynthesis in fungi, specifically targeting the lanosterol 14α-demethylase enzyme. This inhibition leads to a cascade of events, including the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupt fungal cell membrane integrity and function. Understanding the molecular details of this mode of action, as outlined in this guide, is crucial for the rational design of new antifungal agents, the management of fungicide resistance, and the effective use of this compound in controlling fungal diseases. The provided experimental protocols and visual aids serve as a practical resource for researchers dedicated to advancing our knowledge in this critical area of study.

References

Toxicological Profile of Bitertanol in Mammalian Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum triazole fungicide used to control various fungal diseases in crops. Its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile in mammalian systems. This technical guide provides a comprehensive overview of the key toxicological findings for this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Acute Toxicity

This compound exhibits low acute toxicity when administered orally to various mammalian species.

Table 1: Acute Toxicity of this compound

SpeciesSexRoute of AdministrationLD50 (mg/kg bw)Reference
RatM & FOral> 5000[1][2]
MouseM & FOral> 5000
RabbitM & FDermal> 5000
Experimental Protocol: Acute Oral Toxicity Study (as per OECD Guideline 423)

An acute oral toxicity study is conducted to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult nulliparous and non-pregnant female rats (e.g., Wistar strain) are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. A limit test at 2000 mg/kg body weight is often performed first. If no mortality is observed, further testing at higher doses may not be necessary.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Experimental Workflow for an Acute Oral Toxicity Study (OECD 423)

acclimatization Acclimatization of Rats fasting Fasting (overnight) acclimatization->fasting dosing Single Oral Gavage (e.g., 2000 mg/kg) fasting->dosing observation Observation Period (14 days) - Clinical signs - Body weight dosing->observation necropsy Gross Necropsy observation->necropsy

Caption: Workflow for an acute oral toxicity study following OECD 423.

Subchronic and Chronic Toxicity

Repeated oral administration of this compound in mammalian models has primarily identified the liver as a target organ.

Table 2: Subchronic and Chronic Oral Toxicity of this compound

SpeciesDurationDose Levels (ppm in diet)NOAEL (mg/kg bw/day)Key FindingsReference
Rat90 days0, 100, 400, 16007 (M), 7.4 (F)Liver weight increase, hepatocellular hypertrophy
Rat2 years0, 20, 100, 5001 (M), 1.3 (F)Increased liver weight
Mouse2 years0, 20, 100, 50025 (M & F)Increased liver weight, eosinophilic foci in the liver
Dog1 year0, 10, 40, 1601Ocular effects (tapetal reflex alterations)
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)

This study provides information on the adverse effects of a substance following repeated oral administration for 90 days.[2][3][4][5][6]

  • Test Animals: Young, healthy rodents (typically rats) are used, with at least 10 males and 10 females per dose group.

  • Dose Administration: The test substance is administered daily in graduated doses via the diet, drinking water, or gavage for 90 days. At least three dose levels and a control group are used.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity and mortality.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim period) to analyze parameters related to red and white blood cells, clotting factors, and organ function (e.g., liver enzymes, kidney function markers).

    • Ophthalmology: Examinations are performed before the start of the study and at termination.

  • Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues from animals in the control and high-dose groups are examined microscopically.

Workflow for a 90-Day Oral Toxicity Study (OECD 408)

acclimatization Acclimatization of Rats dosing Daily Dosing (90 days) - 3 dose levels + control acclimatization->dosing in_life In-life Observations - Clinical signs - Body weight - Food/water intake dosing->in_life interim Interim Blood Collection (optional) in_life->interim termination Terminal Procedures - Blood collection - Ophthalmology in_life->termination pathology Necropsy & Histopathology termination->pathology

Caption: Workflow for a 90-day oral toxicity study following OECD 408.

Carcinogenicity

Long-term studies in rats and mice have not shown evidence of a carcinogenic effect of this compound.

Table 3: Carcinogenicity of this compound

SpeciesDurationDose Levels (ppm in diet)Key FindingsReference
Rat2 years0, 20, 100, 500No evidence of carcinogenicity
Mouse2 years0, 20, 100, 500No evidence of carcinogenicity
Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 453)

This study is designed to determine the chronic toxicity and carcinogenic potential of a substance administered over the majority of the lifespan of the test animal.[7][8][9][10][11]

  • Test Animals: Typically, rats or mice are used, with at least 50 animals of each sex per dose group for the carcinogenicity phase.

  • Dose Administration: The test substance is administered daily for 18-24 months (mice) or 24 months (rats), usually in the diet. At least three dose levels plus a control group are used.

  • Observations: Similar to the 90-day study, but with an extended duration. Observations include clinical signs, body weight, food consumption, hematology, clinical biochemistry, and urinalysis at multiple time points.

  • Pathology: A complete histopathological examination is performed on all animals in all groups.

Reproductive and Developmental Toxicity

This compound has shown potential for developmental toxicity at maternally toxic doses.

Table 4: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesDose Levels (mg/kg bw/day)NOAEL (mg/kg bw/day)Key FindingsReference
DevelopmentalRat0, 10, 30, 10010 (maternal), 30 (developmental)Reduced maternal body weight gain, increased incidence of supernumerary ribs at the highest dose.
DevelopmentalRabbit0, 10, 30, 10010 (maternal), 10 (developmental)Reduced maternal body weight gain, increased post-implantation loss at the highest dose.[12]
Two-generationRat0, 20, 100, 500 (ppm in diet)20 ppm (parental and offspring)Decreased pup weight gain at higher doses.[13][14][15][16][17]
Experimental Protocol: Prenatal Developmental Toxicity Study (as per OECD Guideline 414)

This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus.[16][18][19][20][21][22]

  • Test Animals: Pregnant rats and rabbits are typically used. At least 20 pregnant females per dose group are recommended.

  • Dose Administration: The test substance is administered daily from implantation to the day before caesarean section.

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

  • Fetal Examination: Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.[14][15][16][17]

  • Test Animals: Rats are the preferred species.

  • Dose Administration: The test substance is administered continuously to the parent (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through to mating to produce the second generation (F2).

  • Endpoints:

    • Parental: Mating performance, fertility, gestation length, parturition, and lactation.

    • Offspring: Viability, body weight, sex ratio, and developmental landmarks.

  • Pathology: Gross and microscopic examination of reproductive organs.

Genotoxicity

The available data on the genotoxicity of this compound is not extensive in the provided search results. However, the general approach to testing for genotoxicity is outlined below. Triazole fungicides as a class have been shown to induce genotoxicity, with oxidative stress being a potential key mechanism.[23][24]

Table 5: Genotoxicity of this compound (Illustrative)

Assay TypeTest SystemMetabolic ActivationResult
Ames TestSalmonella typhimuriumWith and without S9
Chromosome AberrationMammalian cells (e.g., CHO)With and without S9

Note: Specific results for this compound were not found in the provided search results.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect gene mutations.[25][26][27][28][29][30]

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

  • Interpretation: A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.

Experimental Protocol: In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[31][32][33]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance with and without a metabolic activation system. After an appropriate incubation period, cells are harvested, and metaphase chromosomes are examined for structural abnormalities (e.g., breaks, gaps, rearrangements).

  • Interpretation: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of action of this compound as a fungicide is the inhibition of ergosterol biosynthesis. While this is specific to fungi, high doses in mammals can lead to off-target effects. The hepatotoxicity observed with triazole fungicides is thought to be mediated through the activation of nuclear receptors and the induction of oxidative stress.[34][35][36][37][38][39][40][41][42][43][44]

Pregnane X Receptor (PXR) Activation

Triazole fungicides have been shown to activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism in the liver.[34][35][36][37][38][39][40][41][42][43][44]

Signaling Pathway of Triazole-Induced Hepatotoxicity via PXR Activation

Triazole Triazole Fungicide (e.g., this compound) PXR PXR Activation in Hepatocyte Triazole->PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) in DNA PXR_RXR->XRE Gene_Expression Increased Transcription of Metabolizing Enzymes (e.g., CYPs) XRE->Gene_Expression Metabolism Altered Xenobiotic and Endobiotic Metabolism Gene_Expression->Metabolism Hepatotoxicity Hepatocellular Hypertrophy, Liver Weight Increase Metabolism->Hepatotoxicity

Caption: PXR activation by triazoles leading to hepatotoxicity.

Oxidative Stress

Exposure to triazole fungicides has been associated with the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation and DNA damage.[24][45]

Signaling Pathway of Triazole-Induced Oxidative Stress

Triazole Triazole Fungicide (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Triazole->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage & Dysfunction Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Induction of oxidative stress by triazole fungicides.

Conclusion

This compound demonstrates a low acute toxicity profile in mammalian models. The primary target organ upon repeated exposure is the liver, with effects such as increased liver weight and hepatocellular hypertrophy. These effects are likely mediated through the activation of the PXR nuclear receptor and the induction of oxidative stress. No evidence of carcinogenicity has been observed in long-term studies. Developmental toxicity has been noted at doses that also cause maternal toxicity. Further research is warranted to fully elucidate the specific signaling pathways involved in this compound's toxicity and to clarify its genotoxic potential. This comprehensive toxicological profile is essential for conducting accurate risk assessments and ensuring the safe use of this fungicide.

References

The Dual Impact of Bitertanol on Cytochrome P450 Enzymes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical effects of the triazole fungicide, bitertanol, on cytochrome P450 (CYP) enzymes. This compound exhibits a dual role, acting as both an inhibitor and an inducer of various CYP isoforms, a characteristic with significant implications for xenobiotic metabolism and potential drug-drug interactions. This document synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the key biochemical pathways involved.

Quantitative Effects of this compound on CYP Enzyme Activity

This compound's interaction with cytochrome P450 enzymes is multifaceted, involving both the inhibition and induction of different isoforms. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: Inhibitory Effects of this compound on CYP Enzymes

CYP IsoformTest SystemSubstrateIC50 ValueReference
CYP1ARat liver microsomes7-Ethoxyresorufin0.8 µM / 0.9 µM[1]
CYP3A4HumanNot Specified2.74 µM[2]

Table 2: Inductive Effects of this compound on CYP Enzymes in Rats (In Vivo)

CYP IsoformDose (mg/kg)Fold Increase in Catalytic ActivityFold Increase in Protein LevelsReference
CYP1A1102-fold (7-ethoxyresorufin O-deethylation)Not Specified[1]
CYP1A1254-fold (7-ethoxyresorufin O-deethylation)10-fold (liver), 13-fold (kidney), 17-fold (lung)[1]
CYP1A110014-fold (7-ethoxyresorufin O-deethylation)Not Specified[1]
CYP2B-Smaller increase than CYP1A1Smaller increase than CYP1A1[1]
CYP3A-Smaller increase than CYP1A1Smaller increase than CYP1A1[1]

Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

This compound's primary mode of action as a fungicide is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3][4] This process is heavily reliant on a cytochrome P450 enzyme, lanosterol 14α-demethylase. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) This compound This compound This compound->Lanosterol Inhibits

Caption: Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide.

In Vitro CYP Inhibition Assay (7-Ethoxyresorufin O-deethylation)

This assay is used to determine the inhibitory potential of a compound on CYP1A activity.

Materials:

  • Rat liver microsomes

  • This compound (various concentrations)

  • 7-Ethoxyresorufin (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, phosphate buffer, and varying concentrations of this compound (0.01-100 µM).

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the reaction by adding 7-ethoxyresorufin.

  • Start the enzymatic reaction by adding NADPH.

  • Monitor the formation of the fluorescent product, resorufin, over time using a fluorometer.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

In Vivo CYP Induction Study in Rats

This protocol is designed to assess the ability of this compound to induce the expression of CYP enzymes in a living organism.

Materials:

  • Male Wistar rats

  • This compound

  • Corn oil (vehicle)

  • Materials for tissue homogenization and microsome preparation

  • Reagents for enzyme activity assays (e.g., 7-ethoxyresorufin) and protein quantification (e.g., Western blot antibodies for CYP1A1, CYP2B, CYP3A)

Procedure:

  • Divide rats into groups and administer this compound intraperitoneally at different doses (e.g., 10, 25, and 100 mg/kg) daily for a set period (e.g., 4 days). A control group receives the vehicle (corn oil) only.

  • At the end of the treatment period, euthanize the animals and collect liver, kidney, and lung tissues.

  • Prepare microsomes from the collected tissues through differential centrifugation.

  • Measure the catalytic activity of specific CYP isoforms using probe substrates (e.g., 7-ethoxyresorufin O-deethylation for CYP1A).

  • Quantify the protein levels of specific CYP isoforms using immunoblot (Western blot) analysis with corresponding antibodies.

  • Perform RT-PCR analysis on total RNA extracted from the tissues to measure the mRNA levels of CYP1A1, CYP2B, and CYP3A.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for assessing the inhibitory and inductive effects of this compound on CYP enzymes.

G cluster_workflow CYP Inhibition Assay Workflow A Prepare Microsomes and this compound Solutions B Pre-incubate Microsomes with this compound A->B C Add Substrate (e.g., 7-Ethoxyresorufin) B->C D Initiate Reaction with NADPH C->D E Measure Product Formation D->E F Calculate IC50 Value E->F G cluster_workflow In Vivo CYP Induction Workflow A Treat Rats with This compound B Isolate Tissues (Liver, Kidney, Lung) A->B C Prepare Microsomes B->C F Analyze CYP mRNA Expression B->F D Measure CYP Catalytic Activity C->D E Quantify CYP Protein Levels C->E G Determine Fold Induction D->G

References

Metabolic Transformation of Bitertanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biotransformation of the fungicide Bitertanol in plant and animal systems, detailing metabolic pathways, quantitative residue data, and analytical methodologies.

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole class. Its efficacy in controlling a range of fungal diseases in crops necessitates a thorough understanding of its metabolic fate in both target plant species and non-target organisms, particularly animals. This technical guide provides a comprehensive overview of the metabolic transformation of this compound, designed for researchers, scientists, and professionals in drug development and regulatory affairs. The following sections detail the metabolic pathways, present quantitative data on residue levels, and outline the experimental protocols for analysis, offering a core resource for studies on this fungicide.

Metabolic Pathways

This compound undergoes distinct metabolic transformations in plant and animal systems. In animals, the primary metabolic routes involve hydroxylation and oxidation, leading to more polar and readily excretable compounds. In plants, metabolism is generally slower, with oxidation and conjugation being the principal transformation processes.

Animal Metabolism of this compound

The metabolic pathway of this compound in animals, such as rats, dairy cows, and hens, is characterized by rapid absorption and extensive biotransformation. The main reactions include:

  • Hydroxylation: The biphenyl ring of this compound is hydroxylated, primarily at the para-position, to form p-hydroxythis compound. Dihydroxylated metabolites have also been identified.

  • Oxidation: The tert-butyl group can be oxidized to form this compound alcohol and the corresponding this compound carboxylic acid.

  • Aryl O-methylation: Methylation of the hydroxylated aromatic ring is another observed metabolic step.

  • Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to form more water-soluble conjugates, facilitating their excretion.

The primary route of elimination is through the feces, largely via biliary excretion. Notably, the parent compound, this compound, is typically not detected in urine or bile, indicating extensive metabolism.[1]

Animal_Metabolism_of_this compound This compound This compound p_hydroxythis compound p-Hydroxythis compound This compound->p_hydroxythis compound Hydroxylation bitertanol_alcohol This compound Alcohol This compound->bitertanol_alcohol Oxidation dihydroxy_this compound Dihydroxy-bitertanol p_hydroxythis compound->dihydroxy_this compound Hydroxylation aryl_O_methylated Aryl O-methylated Metabolites p_hydroxythis compound->aryl_O_methylated O-methylation conjugates Glucuronide and Sulfate Conjugates p_hydroxythis compound->conjugates dihydroxy_this compound->conjugates bitertanol_acid This compound Acid bitertanol_alcohol->bitertanol_acid Oxidation

Animal Metabolic Pathway of this compound.
Plant Metabolism of this compound

In plants, the metabolism of this compound is considerably slower than in animals, and the unchanged parent compound often constitutes the major portion of the residue. The key metabolic transformations include:

  • Oxidation: The secondary alcohol group of this compound can be oxidized to its corresponding ketone, BUE 1662.

  • Oxidative Cleavage: The biphenyl moiety can be cleaved to form this compound benzoic acid (BUE 2684).

  • Conjugation: The parent molecule can be conjugated with sugars, such as in the formation of a malonyl glucoside.

  • Triazole Cleavage: In certain plants like wheat, particularly after seed treatment, the triazole ring is cleaved from the parent molecule, leading to the formation of triazolylalanine and triazolylacetic acid as the major metabolites by the time of harvest.

Plant_Metabolism_of_this compound This compound This compound BUE1662 BUE 1662 (Keto-bitertanol) This compound->BUE1662 Oxidation BUE2684 BUE 2684 (this compound Benzoic Acid) This compound->BUE2684 Oxidative Cleavage Malonyl_Glucoside Malonyl Glucoside Conjugate This compound->Malonyl_Glucoside Conjugation Triazole_Metabolites Triazolylalanine & Triazolylacetic Acid This compound->Triazole_Metabolites Cleavage (in Wheat)

Plant Metabolic Pathway of this compound.

Quantitative Data on this compound Metabolism

The distribution and concentration of this compound and its metabolites vary significantly between animal and plant species, as well as among different tissues and time points post-application. The following tables summarize the available quantitative data.

Table 1: Distribution of this compound Residues in a Lactating Dairy Cow
Matrix% of Recovered RadioactivityResidue Level (mg/kg as this compound)
Feces82.8%-
Urine9.3%-
Milk0.2%≤ 0.009
Liver-0.82
Kidney-0.11
Muscle-0.01
Fat-0.03

Data from a study involving a single oral dose of 0.2 mg/kg body weight, with tissue residues measured after subsequent daily dosing for 5 days.[2]

Table 2: Composition of this compound Residues in Chicken Tissues
CompoundLiver (% of 14C)Kidney (% of 14C)Muscle (% of 14C)Fat (% of 14C)Eggs (% of 14C)
This compound 34.727.267.878.236.6
p-Hydroxy-bitertanol (Free) 14.727.723.212.16.4
p-Hydroxy-bitertanol (Conjugated) 25.424.81.5-37.9
This compound Alcohol (Free) 1.21.8--0.5

Values represent the percentage of total radioactivity in each tissue identified as the specific compound following oral administration.[2]

Table 3: this compound and Metabolite Residues in Peanut Plants
Days After TreatmentResidue ComponentSurface Residue (% of Total Recovered 14C)Absorbed Residue (% of Total Recovered 14C)
12 This compound70.323.1
Metabolite R-1 (glucoside)-2.4
28 This compound59.725.3
Metabolite R-1 (glucoside)-4.3

Data from a study on 1-month-old peanut plants treated with 14C-Bitertanol.[2]

Experimental Protocols

Accurate quantification and identification of this compound and its metabolites require robust analytical methodologies. The following sections outline typical experimental protocols for animal and plant metabolism studies.

Animal Metabolism Study Protocol (Rat)

A representative experimental workflow for a rat metabolism study is depicted below.

Animal_Study_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Dosing Oral gavage of 14C-Bitertanol to Sprague-Dawley rats Urine_Feces Urine and Feces Collection (Metabolism Cages) Dosing->Urine_Feces Tissues Tissue Harvesting (Liver, Kidney, Fat, Muscle) Dosing->Tissues Extraction Homogenization and Solvent Extraction (e.g., Acetonitrile/Methanol) Urine_Feces->Extraction Tissues->Extraction Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Partitioning Extraction->Cleanup LSC Liquid Scintillation Counting (Total Radioactivity) Cleanup->LSC HPLC HPLC with Radiometric Detection (Metabolite Profiling) Cleanup->HPLC GCMS GC-MS or LC-MS/MS (Metabolite Identification) HPLC->GCMS

Workflow for a Rat Metabolism Study of this compound.

1. Animal Dosing and Sample Collection:

  • Sprague-Dawley rats are administered a single oral dose of [14C]-Bitertanol (radiolabeled on the biphenyl or triazole ring) via gavage.

  • Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a period of 72-96 hours.

  • At the end of the collection period, animals are euthanized, and tissues (liver, kidney, muscle, fat) are harvested.

2. Sample Preparation and Extraction:

  • Feces and tissues are homogenized.

  • Samples are extracted with an organic solvent such as acetonitrile or methanol, followed by partitioning with a non-polar solvent like hexane to remove lipids.

  • Urine samples may be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

3. Analysis and Quantification:

  • Total radioactivity in samples is determined by liquid scintillation counting (LSC).

  • Metabolite profiling is performed using high-performance liquid chromatography (HPLC) with a radiometric detector.

  • Identification of metabolites is achieved by co-chromatography with reference standards and by spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after appropriate derivatization if necessary.

Plant Metabolism Study Protocol (Apple)

1. Application and Sampling:

  • [14C]-Bitertanol is applied to the surface of developing apples as a foliar spray, simulating agricultural practice.

  • Apples are harvested at various time intervals post-application.

2. Sample Processing:

  • The surface of the apple is rinsed with a solvent like methanol to remove unabsorbed residues.

  • The apple peel and pulp are separated and homogenized.

3. Extraction and Cleanup:

  • The homogenized peel and pulp are extracted with a solvent mixture, for example, acetone/water.

  • The extract is partitioned with a non-polar solvent (e.g., dichloromethane) to separate the analytes.

  • Further cleanup of the organic phase can be performed using gel permeation chromatography (GPC) or solid-phase extraction (SPE) cartridges (e.g., Florisil).[2]

4. Analytical Determination:

  • The final extract is analyzed by gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or by GC-MS for identification and quantification of this compound and its metabolites.[1] HPLC with UV or fluorescence detection can also be employed.

Analytical Method for this compound Residue in Strawberries

A specific method for determining this compound residues in strawberries has been developed, which involves the following steps:

  • Extraction: Samples are extracted with ethyl acetate.

  • Cleanup: The ethyl acetate extract is passed through tandem solid-phase extraction columns (anion-exchange and aminopropyl bonded silica).

  • Determination: this compound residues are quantified by liquid chromatography with fluorescence detection.

  • Confirmation: Positive results are confirmed by gas chromatography/mass spectrometry with mass-selective detection.

This method has shown recoveries ranging from 92.1% to 99.1% with a detection limit of 0.01 µg/g.[3][4]

Conclusion

The metabolic transformation of this compound is a complex process that differs significantly between plant and animal systems. In animals, rapid and extensive metabolism leads to the formation of hydroxylated and oxidized derivatives that are readily excreted. In contrast, plant metabolism is slower, with the parent compound often being the primary residue, alongside oxidative and conjugated metabolites. A thorough understanding of these metabolic pathways and the resulting residue profiles is crucial for assessing the safety of this compound for consumers and the environment. The experimental protocols outlined in this guide provide a framework for conducting robust and reliable studies on the metabolic fate of this important fungicide.

References

Endocrine Disruption Potential of Bitertanol and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol, a broad-spectrum triazole fungicide, has come under scrutiny for its potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting properties of this compound and its metabolites. Through a detailed examination of in vitro and in vivo studies, this document elucidates the mechanisms of action, summarizes quantitative data on its effects, and outlines the experimental protocols used to assess its endocrine disruption potential. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development involved in the assessment of environmental chemicals and their impact on hormonal homeostasis.

Introduction

This compound is a chiral fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. As a member of the triazole class of fungicides, its primary mode of action is the inhibition of ergosterol biosynthesis in fungi. However, the structural similarity of the triazole moiety to components of steroid hormones has raised concerns about its potential to interfere with the endocrine systems of non-target organisms, including mammals. This document synthesizes the available scientific literature to provide a detailed technical guide on the endocrine disruption potential of this compound and its primary metabolites.

Mechanisms of Endocrine Disruption

Current research indicates that this compound primarily exerts its endocrine-disrupting effects through antagonistic actions on several key nuclear receptors and by inhibiting crucial enzymes involved in steroid hormone synthesis.

Antagonism of Steroid Hormone Receptors

This compound has been shown to act as an antagonist for the Estrogen Receptor (ER), Androgen Receptor (AR), and Thyroid Hormone Receptor (TR). This antagonism can lead to the disruption of normal hormonal signaling pathways.

  • Estrogen Receptor (ER) Antagonism: Studies have demonstrated that all four stereoisomers of this compound exhibit stereoselective antagonistic effects on the Estrogen Receptor.[1] This means that this compound can bind to the ER without activating it, thereby blocking the binding of endogenous estrogens like estradiol and preventing the transcription of estrogen-responsive genes.

  • Androgen Receptor (AR) Antagonism: this compound has been identified as an antagonist of the Androgen Receptor.[2] By binding to the AR, it can inhibit the action of androgens such as testosterone and dihydrotestosterone, potentially leading to anti-androgenic effects.

  • Thyroid Hormone Receptor (TR) Antagonism: Two of this compound's stereoisomers, (1S,2R)-bitertanol and (1R,2S)-bitertanol, have been shown to have antagonistic effects on the Thyroid Hormone Receptor.[1] This can interfere with the regulation of metabolism, growth, and development orchestrated by thyroid hormones.

Inhibition of Steroidogenesis

This compound can also disrupt the endocrine system by interfering with the synthesis of steroid hormones, a process known as steroidogenesis.

  • Aromatase Inhibition: As a triazole fungicide, this compound is known to inhibit aromatase (CYP19A1), a key enzyme that catalyzes the conversion of androgens to estrogens.[3][4] This inhibition can lead to a decrease in estrogen levels and a potential increase in androgen levels.

Quantitative Data on Endocrine Disruption

Endpoint Assay System Parameter Value Reference
Androgenesis H295R cellsLOEC for decreased testosterone production1.6 µM[4]
Estrogenesis H295R cellsLOEC for decreased estradiol production12.5 µM[5]
Estrogen Receptor Antagonism Reporter Gene AssayQualitative antagonistic effects observed for all four stereoisomers.No quantitative data available[1]
Thyroid Receptor Antagonism Reporter Gene AssayQualitative antagonistic effects observed for (1S,2R) and (1R,2S) stereoisomers.No quantitative data available[1]
Aromatase Inhibition Not specifiedQualitative inhibition of aromatase activity.No quantitative data available[3]

Note: The absence of standardized IC50/EC50 values highlights a significant data gap in the toxicological profile of this compound. Further research is required to establish more precise quantitative measures of its endocrine-disrupting potency.

Endocrine Disruption Potential of Metabolites

The endocrine-disrupting potential of this compound's metabolites is an area that requires more extensive investigation. The primary metabolites of this compound include p-hydroxythis compound and this compound acid.[6] While the metabolism of this compound has been studied, there is a lack of specific data on the endocrine activity of these metabolites. Given that metabolites of other pesticides have been shown to possess endocrine-disrupting properties, it is crucial to evaluate the potential hormonal activity of this compound's degradation products to conduct a comprehensive risk assessment.[3]

Experimental Protocols

A variety of in vitro and in vivo assays are utilized to assess the endocrine-disrupting potential of chemicals like this compound. Below are detailed methodologies for key experiments.

Receptor Binding Assays
  • Objective: To determine the ability of a test chemical to bind to a specific hormone receptor (e.g., ER, AR, TR).

  • Principle: A competitive binding assay is performed using a radiolabeled form of the natural hormone (ligand) and a source of the receptor. The test chemical is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

  • General Protocol:

    • Receptor Preparation: Receptors can be obtained from various sources, including rat uterine cytosol for ER, rat prostate cytosol for AR, or recombinant human receptors expressed in cell lines.

    • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR) and varying concentrations of the test chemical.

    • Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radiolabeled ligand is separated from the unbound ligand using methods such as dextran-coated charcoal or filtration.

    • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

Reporter Gene Assays
  • Objective: To determine if a test chemical can activate or inhibit the transcriptional activity of a hormone receptor.

  • Principle: Mammalian or yeast cells are genetically engineered to express a specific hormone receptor and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a hormone-responsive element. When an agonist binds to the receptor, it activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will inhibit this activation.

  • General Protocol:

    • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, MCF-7) is cultured and transfected with plasmids containing the hormone receptor and the reporter gene construct.

    • Treatment: The transfected cells are treated with varying concentrations of the test chemical, alone (for agonist testing) or in combination with a known agonist (for antagonist testing).

    • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

    • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Steroidogenesis Assays (e.g., H295R Cell Assay)
  • Objective: To assess the effect of a chemical on the production of steroid hormones.

  • Principle: The human adrenocortical carcinoma cell line (H295R) is used as it expresses most of the key enzymes required for steroidogenesis. The cells are exposed to the test chemical, and the levels of various steroid hormones (e.g., testosterone, estradiol) in the culture medium are measured.

  • General Protocol:

    • Cell Culture: H295R cells are cultured in a suitable medium.

    • Exposure: The cells are exposed to various concentrations of the test chemical for a defined period (e.g., 48 hours).

    • Hormone Measurement: The culture medium is collected, and the concentrations of steroid hormones are quantified using methods such as ELISA or LC-MS/MS.

    • Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

    • Data Analysis: The changes in hormone levels are analyzed to determine if the test chemical inhibits or induces steroidogenesis.

Aromatase Inhibition Assay
  • Objective: To specifically measure the inhibition of the aromatase enzyme.

  • Principle: The assay measures the conversion of a substrate (e.g., androstenedione or a fluorescent substrate) to an estrogen by a source of aromatase, which can be human placental microsomes or recombinant enzyme.

  • General Protocol:

    • Enzyme and Substrate Preparation: Aromatase enzyme and its substrate are prepared in a suitable buffer.

    • Incubation: The enzyme is incubated with the substrate and varying concentrations of the test chemical.

    • Product Quantification: The amount of estrogen produced is quantified. If a radiolabeled substrate is used, the release of tritiated water is measured. If a fluorescent substrate is used, the fluorescence of the product is measured.

    • Data Analysis: The concentration of the test chemical that inhibits 50% of the aromatase activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for assessing endocrine disruption.

Endocrine_Disruption_Pathways cluster_estrogen Estrogen Signaling cluster_androgen Androgen Signaling cluster_thyroid Thyroid Hormone Signaling estrogen Estradiol er Estrogen Receptor (ER) estrogen->er Binds & Activates ere Estrogen Response Element er->ere Binds gene_exp_e Gene Expression ere->gene_exp_e Regulates bitertanol_e This compound bitertanol_e->er Antagonist (Blocks Binding) androgen Testosterone ar Androgen Receptor (AR) androgen->ar Binds & Activates are Androgen Response Element ar->are Binds gene_exp_a Gene Expression are->gene_exp_a Regulates bitertanol_a This compound bitertanol_a->ar Antagonist (Blocks Binding) t3 T3 tr Thyroid Receptor (TR) t3->tr Binds & Activates tre Thyroid Response Element tr->tre Binds gene_exp_t Gene Expression tre->gene_exp_t Regulates bitertanol_t This compound bitertanol_t->tr Antagonist (Blocks Binding)

Figure 1: Antagonistic effects of this compound on hormone receptor signaling.

Steroidogenesis_Inhibition cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone androgens Androgens (e.g., Testosterone) progesterone->androgens estrogens Estrogens (e.g., Estradiol) androgens->estrogens Conversion aromatase Aromatase (CYP19A1) This compound This compound This compound->aromatase Inhibits

Figure 2: Inhibition of aromatase by this compound in the steroidogenesis pathway.

Experimental_Workflow start Test Chemical (this compound) in_vitro In Vitro Assays start->in_vitro receptor_binding Receptor Binding Assays (ER, AR, TR) in_vitro->receptor_binding reporter_gene Reporter Gene Assays (ER, AR, TR) in_vitro->reporter_gene steroidogenesis Steroidogenesis Assay (H295R) in_vitro->steroidogenesis aromatase_assay Aromatase Assay in_vitro->aromatase_assay data_analysis Data Analysis (IC50, EC50, LOEC) receptor_binding->data_analysis reporter_gene->data_analysis steroidogenesis->data_analysis aromatase_assay->data_analysis conclusion Conclusion on Endocrine Disruption Potential data_analysis->conclusion

Figure 3: General experimental workflow for assessing endocrine disruption.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses endocrine-disrupting properties, primarily through the antagonism of estrogen, androgen, and thyroid hormone receptors, and the inhibition of aromatase. While qualitative effects have been identified, a significant gap exists in the availability of robust quantitative data, such as IC50 and EC50 values, which are crucial for accurate risk assessment. Furthermore, the endocrine-disrupting potential of this compound's metabolites remains largely unexplored.

Future research should focus on:

  • Generating comprehensive quantitative data: Conducting standardized in vitro assays to determine the IC50 and EC50 values for this compound and its stereoisomers on ER, AR, TR, and aromatase.

  • Investigating metabolite activity: Evaluating the endocrine-disrupting potential of major metabolites of this compound to understand the full toxicological profile of the parent compound.

  • Conducting in vivo studies: Performing targeted in vivo studies to confirm the endocrine-disrupting effects observed in vitro and to investigate the potential for adverse health outcomes at environmentally relevant exposure levels.

A more complete understanding of the endocrine-disrupting properties of this compound and its metabolites is essential for informed regulatory decisions and for safeguarding human and environmental health.

References

The Aquatic Fate of Bitertanol: A Technical Guide to its Bioaccumulation and Persistence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[SHANGHAI, CN – November 10, 2025] – A comprehensive technical guide released today details the bioaccumulation and persistence of the fungicide Bitertanol in aquatic systems. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data on the environmental fate of this compound, providing a critical resource for assessing its ecological impact.

This compound, a conazole fungicide, is characterized by its low solubility and high persistence in water, posing a moderate risk for bioaccumulation in aquatic organisms.[1] This guide provides a thorough examination of its environmental behavior, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and degradation pathways.

Quantitative Analysis of this compound's Environmental Fate

To facilitate a clear understanding of this compound's behavior in aquatic environments, the following tables summarize key quantitative data from various studies.

Table 1: Bioaccumulation and Persistence of this compound in Aquatic Systems

ParameterValueSpecies/SystemSource
Bioconcentration Factor (BCF)170 L/kgWhole fish[1]
Persistence in WaterVery persistentAquatic environments[1]
Degradation Half-life (Water)24 - 27 daysWater/sediment system

Table 2: Acute Ecotoxicity of this compound to Aquatic Organisms

EndpointValueSpeciesSource
96-hour LC₅₀2.14 mg/LFreshwater Fish[1]
48-hour EC₅₀4.9 mg/LDaphnia magna

Experimental Protocols for Environmental Assessment

The assessment of this compound's bioaccumulation and persistence relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Bioaccumulation Assessment (OECD 305)

The bioconcentration of this compound in fish is determined following the OECD Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure." This method is designed to measure the uptake of a chemical from water and its subsequent accumulation in fish tissues.

Experimental Workflow:

  • Acclimation: Test fish, typically a species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), are acclimated to laboratory conditions.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: After the exposure period, the remaining fish are transferred to a clean, this compound-free water environment. Fish tissue samples continue to be collected to measure the rate of elimination.

  • Analysis: The concentration of this compound in water and fish tissue is quantified using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • BCF Calculation: The Bioconcentration Factor is calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady state (BCFss). Alternatively, a kinetic BCF (BCFk) can be determined from the uptake and depuration rate constants.

Bioaccumulation Study Workflow (OECD 305) cluster_0 Preparation cluster_1 Uptake Phase cluster_2 Depuration Phase cluster_3 Analysis A Test Organism Acclimation B Exposure to This compound A->B C Water & Fish Sampling B->C D Transfer to Clean Water C->D F Chemical Analysis (GC-MS, HPLC) C->F E Fish Sampling D->E E->F G BCF Calculation F->G This compound's Disruption of Steroidogenesis in Fish cluster_pathway Steroid Hormone Synthesis Pathway cluster_disruption Endocrine Disruption Cholesterol Cholesterol Androgens Androgens (e.g., Testosterone) Cholesterol->Androgens Multiple Steps Estrogens Estrogens (e.g., 17β-Estradiol) Androgens->Estrogens Aromatase (CYP19) PhysiologicalEffects Adverse Physiological Effects (e.g., Impaired Reproduction, Altered Development) Estrogens->PhysiologicalEffects Leads to This compound This compound This compound->Estrogens Inhibition

References

The Pharmacokinetics and Absorption of Bitertanol in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and absorption of the fungicide Bitertanol in rat models. The information is compiled from key regulatory evaluations and toxicological studies, offering insights into the compound's behavior in vivo. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate understanding.

Executive Summary

This compound is readily absorbed following oral administration in rats, with subsequent extensive metabolism. The primary route of elimination is through the feces, largely driven by significant biliary excretion. The absorption and elimination kinetics appear to be dose-dependent, suggesting saturation at higher doses. The liver and kidneys are the main sites of tissue distribution for the absorbed radioactivity. Metabolism is extensive, involving hydroxylation, oxidation, and ether cleavage, leading to a range of metabolites excreted in both free and conjugated forms.

Experimental Protocols

The following sections detail the methodologies employed in pivotal pharmacokinetic studies of this compound in rats. These protocols are based on summaries from regulatory assessments, including those from the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).

Study Designs for Oral and Intravenous Administration (Puhl & Hurley, 1983)

A key study investigated the absorption, distribution, and excretion of [U-phenyl-¹⁴C]this compound in rats under various dosing conditions. While the specific rat strain was not mentioned in the available summaries, Wistar rats were commonly used in other contemporary studies.

  • Radiolabeling: this compound was uniformly labeled with ¹⁴C on the phenyl moiety.

  • Animal Model: Male and female rats (5 per group).

  • Dosing Groups:

    • Group A (Single IV): A single intravenous dose of 100 mg/kg body weight was administered.

    • Group B (Single Oral): A single oral gavage dose of 100 mg/kg body weight was administered.

    • Group C (Repeated Oral): Rats received 14 daily oral doses of unlabeled this compound (100 mg/kg) followed by a single oral dose of ¹⁴C-labeled this compound (100 mg/kg).

    • Group D (High-Dose Oral): A single oral gavage dose of 1000 mg/kg body weight was administered.

  • Sample Collection:

    • Urine and feces were collected at 6 and 24 hours post-dosing, and then at 24-hour intervals for 7 days.

    • Serial blood samples were collected over the 7-day period.

    • Expired air was monitored for radioactivity.

    • Tissues were collected at sacrifice (7 days post-dosing) for residue analysis.

Biokinetics and Biliary Excretion Study (Klein, 1988a)

This study focused on the biokinetics of this compound following oral and intraduodenal administration to understand the role of biliary excretion.

  • Radiolabeling: this compound was uniformly labeled with ¹⁴C in the second ring of the biphenyl moiety.

  • Animal Model: Male and female rats.

  • Dosing Groups:

    • Oral Administration: A single oral dose of 10 mg/kg body weight was given to male and female rats.

    • Intraduodenal Administration: Male rats fitted with bile duct fistulas received a single intraduodenal dose of 10 mg/kg body weight.

  • Sample Collection:

    • Plasma, urine, and feces were collected over a 72-hour period.

    • For bile-fistulated rats, bile was also collected.

    • Organs and tissues were collected at sacrifice (72 hours post-dosing) for analysis of total radioactivity.

Analytical Methodology

While specific parameters for individual studies are not fully detailed in the summaries, the general analytical approach for determining this compound residues in animal products involves the following steps:

  • Extraction: Tissues, plasma, urine, or feces are extracted with an acetone/water mixture.

  • Liquid-Liquid Partition: The extract is partitioned with dichloromethane to separate this compound from aqueous components.

  • Clean-up: The organic phase is purified using gel permeation chromatography (GPC).

  • Determination: this compound is quantified by gas chromatography (GC) using a nitrogen-selective thermionic detector.[1]

Pharmacokinetic Data

The quantitative data from the key studies are summarized in the tables below.

Plasma Kinetics

After oral administration of 10 mg/kg, absorption commenced immediately.[1] The maximum plasma concentration was reached between 3 and 8 hours.[1] The terminal elimination half-life from plasma was approximately 26 hours.[1] Pharmacokinetic analysis indicated that absorption follows a first-order pattern at a 100 mg/kg dose but not at 1000 mg/kg, suggesting saturation of absorption, distribution, or elimination processes at high doses.[2][3]

Excretion

This compound is primarily excreted in the feces. Following intravenous administration, the predominance of fecal excretion indicates that biliary excretion is the main elimination pathway.[3]

Table 1: Recovery of Radioactivity (% of Administered Dose) after a Single 10 mg/kg Oral Dose (Klein, 1988a) [1]

Excretion RouteMale RatsFemale Rats
Urine6.8%7.3%
Feces91.8%91.1%
Total Excreted 98.6% 98.4%

Within 72 hours, excretion was nearly complete.[1] Studies with bile-fistulated male rats showed that approximately 81% of an intraduodenal dose was recovered in the urine, bile, and body (excluding the GI tract), confirming that the majority of the fecally eliminated substance is first absorbed and then excreted into the bile.[1]

Tissue Distribution

Radioactivity was rapidly distributed from the blood to peripheral tissues.[1] Seven days after dosing, only 0.2-0.4% of the administered radiolabel remained in the body.[2] The highest concentrations of residues were consistently found in the liver and kidneys.[1][2][3]

Table 2: Tissue Residues 72 hours after a Single 10 mg/kg Oral Dose of ¹⁴C-Bitertanol (Klein, 1988a) [1]

TissueConcentration (µg equivalents/g) - Male RatsConcentration (µg equivalents/g) - Female Rats
Liver0.1650.229
Kidney0.0540.051
Spleen0.0070.008
Fat0.0210.024
Muscle0.0070.007
Brain0.0120.012
Blood0.0090.010
Metabolism

This compound is extensively metabolized in rats. The metabolite profiles are generally similar across different dosing regimens, although at a very high oral dose (1000 mg/kg), a much larger proportion of the parent compound is excreted unchanged.[1] The main metabolic reactions include:

  • Hydroxylation of the phenyl ring (para-position).

  • Hydroxylation of the tert-butyl moiety.

  • Oxidation of the tert-butyl alcohol to the corresponding carboxylic acid.

  • Ether cleavage.

  • Aryl O-methylation.[1]

Table 3: Identified Metabolites in Excreta of Rats (% of Recovered Radioactivity) (Puhl & Hurley, 1983) [1]

Compound100 mg/kg IV (Male)100 mg/kg Oral (Male)1000 mg/kg Oral (Male)100 mg/kg IV (Female)100 mg/kg Oral (Female)1000 mg/kg Oral (Female)
This compound1.88.555.31.44.359.1
p-hydroxythis compound8.67.23.97.56.63.0
p-hydroxythis compound alcohol4.25.6-3.15.1-
This compound acid1.72.92.21.32.34.0
p-hydroxythis compound acid3.5-2.23.0--

Note: Table includes a selection of major identified metabolites. "---" indicates data not provided in the summary.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key pharmacokinetic experiments.

G Pharmacokinetic Study Workflow (Puhl & Hurley, 1983) cluster_dosing Dosing Groups (Male & Female Rats) cluster_sampling Sample Collection & Analysis cluster_endpoints Endpoints A Group A Single 100 mg/kg IV UrineFeces Urine & Feces Collection (0-7 days) A->UrineFeces Blood Serial Blood Sampling (0-7 days) A->Blood Tissues Tissue Collection (Day 7 Sacrifice) A->Tissues B Group B Single 100 mg/kg Oral B->UrineFeces B->Blood B->Tissues C Group C 14x Daily 100 mg/kg Oral (Unlabeled) + 1x 100 mg/kg Oral (14C) C->UrineFeces C->Blood C->Tissues D Group D Single 1000 mg/kg Oral D->UrineFeces D->Blood D->Tissues Excretion Excretion Balance (Urine, Feces) UrineFeces->Excretion Metabolism Metabolite Profiling UrineFeces->Metabolism Kinetics Pharmacokinetic Analysis Blood->Kinetics Distribution Tissue Distribution Tissues->Distribution

Caption: Workflow for the multi-group pharmacokinetic study in rats.

G Biliary Excretion Study Workflow (Klein, 1988a) cluster_groups Dosing Groups (10 mg/kg) cluster_samples Sample Collection (0-72h) cluster_analysis Analysis Oral Oral Gavage (Male & Female Rats) SamplesOral Plasma Urine Feces Oral->SamplesOral Intraduodenal Intraduodenal (Male Rats with Bile Fistula) SamplesID Plasma Urine Feces Bile Intraduodenal->SamplesID Tissues Tissues at Sacrifice SamplesOral->Tissues AnalysisOral Determine Absorption, Distribution, Excretion SamplesOral->AnalysisOral SamplesID->Tissues AnalysisID Quantify Biliary Excretion & Enterohepatic Circulation SamplesID->AnalysisID Tissues->AnalysisOral Tissues->AnalysisID

Caption: Workflow for the oral and intraduodenal administration study.

Metabolic Pathway

The biotransformation of this compound in rats proceeds through several key reactions as illustrated below.

G Proposed Metabolic Pathway of this compound in Rats cluster_hydroxylation Hydroxylation cluster_oxidation Oxidation cluster_combo Combined Reactions This compound This compound p_Hydroxy_this compound p-Hydroxy this compound This compound->p_Hydroxy_this compound Aryl Hydroxylation Bitertanol_Alcohol This compound Alcohol This compound->Bitertanol_Alcohol Aliphatic Hydroxylation p_Hydroxy_Bitertanol_Alcohol p-Hydroxy this compound Alcohol p_Hydroxy_this compound->p_Hydroxy_Bitertanol_Alcohol Aliphatic Hydroxylation Bitertanol_Acid This compound Acid Bitertanol_Alcohol->Bitertanol_Acid Oxidation Bitertanol_Alcohol->p_Hydroxy_Bitertanol_Alcohol Aryl Hydroxylation p_Hydroxy_Bitertanol_Acid p-Hydroxy this compound Acid p_Hydroxy_Bitertanol_Alcohol->p_Hydroxy_Bitertanol_Acid Oxidation

Caption: Key metabolic transformations of this compound in rats.

References

An In-depth Technical Guide to the Primary Metabolites of Bitertanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the fungicide Bitertanol in various environmental matrices. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in drug development and environmental risk assessment. This document details the metabolic fate of this compound in soil, water, and plants, presents quantitative data on its degradation, outlines detailed experimental protocols for analysis, and visualizes the key degradation pathways.

Introduction to this compound and its Environmental Fate

This compound, chemically known as 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a broad-spectrum triazole fungicide used to control various fungal diseases in crops. As a chiral compound with two stereocenters, this compound exists as four stereoisomers. The environmental fate of this compound is of significant interest due to its potential for persistence and the formation of various transformation products. Its degradation is influenced by environmental conditions and exhibits stereoselectivity, with different isomers degrading at varying rates.

Primary Metabolites of this compound

The metabolism of this compound in the environment proceeds through several key pathways, including hydroxylation, oxidation, and cleavage of the molecule. The primary metabolites identified in soil, water, and plant matrices are summarized below.

Table 1: Primary Metabolites of this compound Identified in Environmental Samples

Metabolite NameChemical NameCommon CodeEnvironmental MatrixReference
p-hydroxythis compound1-([1,1'-biphenyl]-4-yloxy)-1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutane-2,4-diol-Plants
This compound benzoic acid4-((1-(1H-1,2,4-triazol-1-yl)-2-hydroxy-3,3-dimethylbutan-1-yl)oxy)benzoic acidBUE 2684Soil, Water
Keto-bitertanol1-([1,1'-biphenyl]-4-yloxy)-1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-oneBUE 1662Water
1,2,4-Triazole1H-1,2,4-triazoleTRZSoil, Plants
Triazolylalanine2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acidTAPlants
Triazolylacetic acid2-(1H-1,2,4-triazol-1-yl)acetic acidTAAPlants
4-hydroxybiphenyl[1,1'-biphenyl]-4-ol-Plants
This compound glucoside-R-1Plants

Quantitative Data on this compound Degradation

The degradation of this compound is a critical factor in its environmental persistence. The rate of degradation is often expressed as a half-life (DT50), which can vary significantly depending on the environmental matrix and specific conditions.

Table 2: Half-lives (DT50) of this compound Stereoisomers in Soil

Soil TypeCondition(1S,2R)-bitertanol (days)(1R,2S)-bitertanol (days)(1R,2R)-bitertanol (days)(1S,2S)-bitertanol (days)Reference
Nanjing (Jiangsu, China)Aerobic12.89.115.818.2
Taian (Shandong, China)Aerobic25.720.433.038.5
Changchun (Jilin, China)Aerobic38.527.749.557.8
Nanchang (Jiangxi, China)Aerobic69.353.377.086.6
Nanjing (Jiangsu, China)Anaerobic23.118.228.933.0
Nanjing (Jiangsu, China)Sterilized77.063.086.699.0

Table 3: Half-lives (DT50) of this compound Stereoisomers in Tomato

StereoisomerHalf-life (days)
(1R,2S)-bitertanol3.7
(1S,2R)-bitertanol4.1
(1R,2R)-bitertanol4.1
(1S,2S)-bitertanol4.8

Table 4: Residue Levels of this compound and Metabolites in Peanut Plants

Time After TreatmentSampleTotal Residue (ppm this compound Equivalent)This compound (% of Total Residue)Metabolite R-1 (glucoside of this compound) (% of Total Residue)
12 daysFoliage-93%2-4%
28 daysFoliage-86%2-4%
2 monthsFoliage16.875%6%
2 monthsNut meats0.06--

Experimental Protocols

Accurate quantification of this compound and its metabolites requires robust analytical methodologies. The following sections detail the key experimental protocols for extraction, cleanup, and analysis in different environmental matrices.

Analysis of this compound and its Primary Metabolites (p-hydroxythis compound, this compound Benzoic Acid, Keto-bitertanol)

This protocol is suitable for the analysis of this compound and its larger metabolites in soil, water, and plant samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Soil:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the soil pellet with another 20 mL of acetonitrile.

    • Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol for cleanup.

  • Water:

    • Filter a 500 mL water sample through a 0.45 µm membrane filter.

    • Perform solid-phase extraction (SPE) using a C18 cartridge preconditioned with methanol and water.

    • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.

  • Plant Material:

    • Homogenize 10 g of the plant sample (e.g., leaves, fruit).

    • Extract with 50 mL of ethyl acetate by shaking for 1 hour.

    • Filter the extract and concentrate using a rotary evaporator.

    • Proceed with cleanup.

  • Use a solid-phase extraction (SPE) cartridge (e.g., Florisil or tandem anion-exchange and aminopropyl bonded silica columns) for cleanup.

  • Condition the cartridge with an appropriate solvent (e.g., n-hexane).

  • Load the reconstituted extract onto the cartridge.

  • Wash with a non-polar solvent to remove interferences.

  • Elute the target analytes with a more polar solvent mixture (e.g., acetone/n-hexane).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol/water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite need to be optimized.

Analysis of Triazole Derivative Metabolites (TRZ, TA, TAA)

The Quick Polar Pesticides (QuPPe) method is a widely used and effective procedure for the extraction of highly polar pesticides and their metabolites from various food and environmental matrices.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (1% formic acid).

  • Shake vigorously for 1 minute.

  • For matrices with low water content, add an appropriate amount of water.

  • Centrifuge at >3000 g for 5 minutes.

  • Take an aliquot of the supernatant for direct injection or further cleanup if necessary.

  • Chromatographic Conditions:

    • Column: A column suitable for polar compounds, such as a porous graphitic carbon (Hypercarb) or a HILIC column.

    • Mobile Phase: Gradient elution typically using acidified water and methanol or acetonitrile. For a Hypercarb column, a mobile phase of A: 1% acetic acid in water + 5% MeOH and B: 1% acetic acid in MeOH can be used.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive mode.

    • Detection Mode: MRM.

    • MRM Transitions: Optimized for TRZ, TA, and TAA.

Degradation Pathways and Workflows

The degradation of this compound in the environment involves a series of interconnected reactions. The following diagrams illustrate the primary degradation pathway and a typical analytical workflow.

Bitertanol_Degradation_Pathway This compound This compound p_hydroxythis compound p-hydroxythis compound This compound->p_hydroxythis compound Hydroxylation Keto_this compound Keto-bitertanol (BUE 1662) This compound->Keto_this compound Oxidation Bitertanol_benzoic_acid This compound benzoic acid (BUE 2684) This compound->Bitertanol_benzoic_acid Oxidation p_hydroxythis compound->Bitertanol_benzoic_acid Oxidation Triazole 1,2,4-Triazole (TRZ) Bitertanol_benzoic_acid->Triazole Cleavage TA Triazolylalanine (TA) Triazole->TA Conjugation with Serine TAA Triazolylacetic acid (TAA) TA->TAA Oxidation

Primary degradation pathway of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sampling Environmental Sample (Soil, Water, Plant) Extraction Extraction (e.g., Acetonitrile, QuPPe) Sampling->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Report Concentration Data of This compound and Metabolites Data_Processing->Report

General analytical workflow for this compound metabolites.

Bitertanol's Influence on Glutathione-S-Transferase: An Inductive Effect on a Key Detoxification Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – A comprehensive review of existing toxicological data reveals that the triazole fungicide bitertanol increases the activity of glutathione-S-transferase (GST), a critical enzyme in cellular detoxification pathways. This finding is particularly relevant for researchers in toxicology, drug development, and environmental science, as it highlights a specific molecular interaction of this widely used agricultural compound.

This compound, a systemic fungicide, has been shown to induce a significant increase in hepatic GST activity in rats. Specifically, studies have demonstrated a two-fold increase in liver glutathione S-transferase activity in rats treated with this compound at a dose of 100 mg/kg.[1] This induction of GST activity suggests that this compound can upregulate the body's natural defense mechanisms against chemical insults.

Quantitative Data on this compound's Effect on GST Activity

The primary evidence for this compound's effect on GST activity comes from in vivo studies in rats. The following table summarizes the key quantitative finding:

CompoundOrganismTissueDoseDurationFold Increase in GST ActivityReference
This compoundRatLiver100 mg/kg4 days2-fold[1]

Experimental Insights

The induction of GST activity by this compound was observed in studies investigating the broader effects of the fungicide on drug-metabolizing enzymes. The experimental protocol for this key finding is summarized below.

Experimental Protocol: In vivo treatment of rats and measurement of GST activity
  • Animal Model: Male Wistar rats were used in the study.

  • Treatment: this compound was administered intraperitoneally for four consecutive days at doses of 10, 25, and 100 mg/kg.

  • Sample Preparation: Following the treatment period, liver microsomes were prepared for enzymatic assays.

  • GST Activity Assay: The activity of glutathione S-transferase was determined spectrophotometrically. While the detailed specifics of the assay buffer and substrate concentrations are not available in the abstract, a standard method would typically involve monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH) at a specific wavelength.[1]

Potential Signaling Pathway: The Nrf2-ARE Pathway

The induction of phase II detoxification enzymes like GST is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under conditions of oxidative or chemical stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a battery of antioxidant and detoxification genes, including GST.

While direct evidence linking this compound to the activation of the Nrf2 pathway is not yet available, the observed induction of GST strongly suggests its involvement. This pathway represents a plausible mechanism for the observed increase in GST activity.

Nrf2_Pathway Hypothesized Nrf2-ARE Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) GST_Gene GST Gene ARE->GST_Gene Activates transcription Increased GST\nActivity Increased GST Activity GST_Gene->Increased GST\nActivity Leads to Nrf2_n->ARE Binds to

Hypothesized Nrf2-ARE pathway for GST induction by this compound.

Experimental Workflow for Investigating this compound's Effect on GST

A typical experimental workflow to further investigate the effect of this compound on GST activity and its underlying mechanism would involve several key steps, from in vivo or in vitro exposure to data analysis.

experimental_workflow Experimental Workflow for this compound and GST Interaction Studies cluster_exposure Exposure cluster_sample_prep Sample Preparation cluster_analysis Analysis in_vivo In vivo model (e.g., Rats) Bitertanol_treatment This compound Treatment (Varying doses and durations) in_vivo->Bitertanol_treatment in_vitro In vitro model (e.g., Liver cells) in_vitro->Bitertanol_treatment Tissue_homogenization Tissue Homogenization (e.g., Liver) Bitertanol_treatment->Tissue_homogenization Cell_lysis Cell Lysis Bitertanol_treatment->Cell_lysis Subcellular_fractionation Subcellular Fractionation (Cytosolic and Microsomal) Tissue_homogenization->Subcellular_fractionation Cell_lysis->Subcellular_fractionation RT_qPCR RT-qPCR (GST gene expression) Cell_lysis->RT_qPCR GST_assay GST Activity Assay (e.g., CDNB assay) Subcellular_fractionation->GST_assay Western_blot Western Blot (Nrf2, GST protein levels) Subcellular_fractionation->Western_blot Data Analysis\n(Enzyme kinetics) Data Analysis (Enzyme kinetics) GST_assay->Data Analysis\n(Enzyme kinetics) Data Analysis\n(Protein expression) Data Analysis (Protein expression) Western_blot->Data Analysis\n(Protein expression) Data Analysis\n(Gene expression) Data Analysis (Gene expression) RT_qPCR->Data Analysis\n(Gene expression)

References

An In-depth Technical Guide to Bitertanol: Molecular Structure, Properties, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol is a broad-spectrum conazole fungicide extensively utilized in agriculture to control a variety of fungal diseases. This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, chemical properties, mechanism of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis and bioactivity assessment are presented, alongside structured data tables for easy reference. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Molecular Structure and Chemical Properties

This compound, with the chemical name β-([1,1'-biphenyl]-4-yloxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol, is a chiral molecule existing as a mixture of diastereomers. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 55179-31-2[1][2]
Molecular Formula C₂₀H₂₃N₃O₂[1][2]
Molecular Weight 337.42 g/mol [1][2]
Appearance White to grey colored powder[1]
Solubility Low solubility in water. Soluble in isopropanol, toluene, methylene chloride, and cyclohexanone.[1]
Stereoisomerism Exists as two diastereomeric forms, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[1]

Table 1: Chemical and Physical Properties of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its fungicidal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, as a triazole fungicide, it targets the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.

The stereoisomers of this compound exhibit differential bioactivity. The (1S,2R)-Bitertanol isomer has been shown to be the most effective, displaying significantly higher fungicidal activity against various pathogenic fungi compared to its other stereoisomers. This stereoselectivity is attributed to differences in binding affinity to the target enzyme.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 14α-demethylase (CYP51) This compound This compound This compound->CYP51 Inhibits

Inhibition of Ergosterol Biosynthesis by this compound.

Synthesis of this compound

This compound is commercially produced through a multi-step chemical synthesis. A key step involves the reduction of an intermediate ketone.

Experimental Protocol: Semi-technical Scale Synthesis

This protocol describes a semi-technical scale synthesis of this compound.

Materials:

  • 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one

  • Aluminum isopropylate

  • Isopropanol

  • 15% Sulphuric acid

  • 45% Sodium hydroxide solution

  • Water

Procedure:

  • In a 3,000-liter stirred kettle, mix 2,000 liters of isopropanol, 637 kg of 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one, and 200 kg of aluminum isopropylate.

  • Heat the mixture to boiling (80°C) with stirring.

  • Seal the kettle and continue heating until the internal temperature reaches 115°C (pressure of 1.5 to 2 bar).

  • Monitor the reaction progress by gas chromatography until the reduction is complete (approximately 4-6 hours).

  • Cool the kettle to ambient pressure and distill off approximately 1,000 liters of isopropanol.

  • In a separate 3,000-liter stirred kettle, add 1,050 kg of 15% sulphuric acid at 20°C.

  • Add the warm (approx. 70°C) residue from the distillation to the sulphuric acid with stirring.

  • Stir the mixture for one hour at 60°C to form a two-phase liquid mixture.

  • Separate the phases at 60°C.

  • In a 5,000-liter stirred kettle, prepare a solution of 2,000 liters of water and 45 kg of 45% sodium hydroxide solution at 20°C.

  • Slowly add the organic phase from the separation to the sodium hydroxide solution at 60°C with stirring, which will induce crystallization of the product.

  • Once the addition is complete, cool the mixture to 10°C.

  • Isolate the crystalline product using a stirred pressure filter.

  • Wash the filter cake with water until neutral.

  • Dry the product in vacuo at 50°C to a constant weight.

Bitertanol_Synthesis Start Start Materials: - 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one - Aluminum isopropylate - Isopropanol Reaction Reaction: - Mix and heat to 80°C - Pressurize and heat to 115°C for 4-6 hours Start->Reaction Distillation Solvent Removal: - Cool and distill off isopropanol Reaction->Distillation Acidification Acidification: - Add residue to 15% H₂SO₄ - Stir at 60°C Distillation->Acidification PhaseSeparation Phase Separation: - Separate organic and aqueous phases at 60°C Acidification->PhaseSeparation Crystallization Crystallization: - Add organic phase to 45% NaOH solution at 60°C - Cool to 10°C PhaseSeparation->Crystallization Isolation Isolation & Purification: - Filter the crystalline product - Wash with water until neutral - Dry in vacuo at 50°C Crystallization->Isolation End This compound Product Isolation->End

Chemical Synthesis Workflow for this compound.

Fungicidal Activity

This compound is effective against a range of phytopathogenic fungi. Its efficacy, often expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50), varies depending on the fungal species and the specific stereoisomer used.

Fungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Venturia inaequalis (Apple Scab)0.6 - 1.0-[3]
Venturia pirina (Pear Scab)--[3]
Sphaerotheca mors-uvae (American Gooseberry Mildew)--[3]
Puccinia ribis--[3]
Botrytis cinerea-(1S,2R)-isomer: 0.052rac-bitertanol: 0.31[4]
Colletotrichum orbiculare-(1S,2R)-isomer: 0.14rac-bitertanol: 0.95[4]
Alternaria solani-(1S,2R)-isomer: 0.33rac-bitertanol: 0.95[4]
Fusarium graminearum-(1S,2R)-isomer: 0.11rac-bitertanol: 1.45[4]
Sclerotinia sclerotiorum-(1S,2R)-isomer: 0.36rac-bitertanol: 0.77[4]
Fusarium moniliforme-(1S,2R)-isomer: 0.19rac-bitertanol: 1.71[4]
Phytophthora capsici-(1S,2R)-isomer: 0.017rac-bitertanol: 0.090[4]
Rhizoctonia solani-(1S,2R)-isomer: 0.12rac-bitertanol: 0.26[4]

Table 2: Fungicidal Activity of this compound against Various Phytopathogenic Fungi.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the MIC of this compound against a target fungus.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal culture

  • Appropriate broth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the target fungus on a suitable agar medium.

    • Prepare a spore or mycelial fragment suspension in sterile saline or broth.

    • Adjust the suspension concentration to a standardized value (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or spectrophotometer.

  • Serial Dilution:

    • Dispense 100 µL of broth medium into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Include a positive control (broth and inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature and for a sufficient duration for fungal growth (e.g., 25-28°C for 48-72 hours).

  • MIC Determination:

    • Visually inspect the plate for fungal growth or measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Antifungal_Susceptibility_Workflow Start Start: Fungal Culture InoculumPrep Inoculum Preparation: - Create spore/mycelial suspension - Adjust concentration Start->InoculumPrep Inoculation Inoculation: - Add 100 µL of fungal inoculum to each well InoculumPrep->Inoculation PlatePrep Plate Preparation: - Add 100 µL broth to each well of a 96-well plate SerialDilution Serial Dilution of this compound: - Add this compound stock to first well - Perform two-fold serial dilutions PlatePrep->SerialDilution SerialDilution->Inoculation Incubation Incubation: - Incubate at optimal temperature and duration Inoculation->Incubation MIC_Determination MIC Determination: - Visual inspection or OD measurement Incubation->MIC_Determination End Result: Minimum Inhibitory Concentration (MIC) MIC_Determination->End

Experimental Workflow for Antifungal Susceptibility Testing.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various animal models. It is important to consider these data for risk assessment.

ParameterSpeciesValueReference
Acute Oral LD50 Rat>5000 mg/kg bw[2]
Mouse3200 - 4500 mg/kg bw[2]
Dog>5000 mg/kg bw[2]
Sheep~1000 mg/kg bw[2]
Acute Dermal LD50 Rat>5000 mg/kg bw[2]
Acute Inhalation LC50 Rat>500 mg/m³[2]
NOAEL (2-year study) Mouse2 mg/kg bw/day (males)7 mg/kg bw/day (females)[2]
NOAEL (Developmental Toxicity) Rat10 mg/kg bw[2]

Table 3: Summary of Toxicological Data for this compound.

Analytical Methodology: HPLC Analysis of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound stereoisomers.

Experimental Protocol: HPLC-MS/MS for Stereoisomer Separation

This protocol provides a method for the chiral separation of this compound stereoisomers.

Instrumentation:

  • HPLC system with a tandem mass spectrometer (MS/MS) detector

  • Chiral column: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be: 0–26 min, 62% acetonitrile; 26–36 min, 40% acetonitrile; 36–40 min, 62% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: MS/MS in positive ionization mode.

Sample Preparation:

  • Extract the sample (e.g., soil, plant material) with a suitable organic solvent (e.g., acetonitrile).

  • Clean up the extract using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Conclusion

This compound remains a significant fungicide in modern agriculture due to its broad-spectrum activity and systemic properties. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use. This technical guide has provided an in-depth overview of these aspects, with a focus on providing practical information for researchers and professionals in the field. Further research into the stereoselective activity and environmental fate of this compound will continue to enhance our understanding and application of this important compound.

References

Methodological & Application

Application Note: Chiral Separation of Bitertanol Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bitertanol is a broad-spectrum triazole fungicide widely used in agriculture to control various fungal diseases. It possesses two chiral centers, resulting in the existence of four stereoisomers: (1R,2S)-bitertanol, (1S,2R)-bitertanol, (1R,2R)-bitertanol, and (1S,2S)-bitertanol. The stereoisomers of chiral pesticides often exhibit different biological activities and degradation rates, making their individual analysis crucial for accurate risk assessment and environmental monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the four stereoisomers of this compound.

Chromatographic Conditions

A successful chiral separation of this compound stereoisomers has been achieved using a polysaccharide-based chiral stationary phase. The method parameters are summarized below:

ParameterValue
HPLC System Shimadzu LC-30AD or equivalent
Chiral Column Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm[1]
Mobile Phase Isocratic mixture of acetonitrile and water. The optimal ratio should be determined empirically, with higher acetonitrile content generally reducing retention time.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Tandem Mass Spectrometry (MS/MS) or UV-DAD

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the separation of this compound stereoisomers on a Lux Cellulose-1 column. The data illustrates the effect of the mobile phase composition (acetonitrile percentage) on the retention factor (k), separation factor (α), and resolution (Rs).

% AcetonitrileStereoisomerRetention Factor (k)Separation Factor (α)Resolution (Rs)
85% (1R, 2S)-bitertanol3.61--
(1S, 2R)-bitertanol4.121.144.17
(1R, 2R)-bitertanol4.851.1810.46
(1S, 2S)-bitertanol6.641.37
80% (1R, 2S)-bitertanol3.56--
(1S, 2R)-bitertanol3.991.123.61
(1R, 2R)-bitertanol4.721.1810.77
(1S, 2S)-bitertanol6.481.37
75% (1R, 2S)-bitertanol3.49--
(1S, 2R)-bitertanol3.841.103.01
(1R, 2R)-bitertanol4.561.1911.31
(1S, 2S)-bitertanol6.221.36

Data adapted from the supporting information of a study on the stereoselective separation of this compound.[2]

Method Validation

The described method has been validated, demonstrating good linearity with a coefficient of determination (R²) ≥ 0.999 for all four stereoisomers in a concentration range of 0.02-10 mg/L.[1][3][4] The mean recoveries from various matrices, including fruits, vegetables, and soil, ranged from 74.6% to 101.0%, with intraday and interday relative standard deviations (RSD) between 0.6% and 9.9%.[1][3][4]

Experimental Protocols

1. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound (e.g., 1000 mg/L) in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.02 to 10 mg/L.

2. Sample Preparation (General QuEChERS Protocol)

This protocol provides a general guideline for the extraction of this compound from solid matrices like soil and produce.

  • Homogenization: Homogenize a representative sample of the matrix (e.g., 10 g of soil or finely chopped vegetable matter).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples like soil) and vortex for 1 minute.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and MgSO₄) to remove interferences.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Acquire and process the data for the quantification of each this compound stereoisomer.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction (QuEChERS) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Final Centrifugation & Filtration dSPE->Centrifuge2 HPLC HPLC System (Lux Cellulose-1) Centrifuge2->HPLC Detection MS/MS Detection HPLC->Detection Data Data Acquisition & Analysis Detection->Data Logical_Relationship This compound This compound ChiralCenters Two Chiral Centers This compound->ChiralCenters Stereoisomers Four Stereoisomers (1R,2S), (1S,2R), (1R,2R), (1S,2S) ChiralCenters->Stereoisomers HPLC Chiral HPLC Stereoisomers->HPLC is subjected to Separation Stereoisomer Separation HPLC->Separation achieves Quantification Individual Quantification Separation->Quantification enables

References

Application Notes & Protocols: Gas Chromatography for Bitertanol Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide used to control various fungal diseases in crops. Its potential persistence in the environment and agricultural products necessitates sensitive and reliable analytical methods for residue monitoring to ensure food safety and environmental protection. This document provides a detailed protocol for the analysis of this compound residues in various matrices using gas chromatography (GC), a robust and widely used analytical technique for pesticide residue analysis.[1] The method described herein is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by GC analysis.[2][3][4][5]

Experimental Protocols

This section details the complete methodology for this compound residue analysis, from sample preparation to GC analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method has been selected for its efficiency and effectiveness in extracting a wide range of pesticides from various food matrices.[2][3][4][5][6] The following protocol is a general guideline and may require minor modifications depending on the specific matrix.

Materials:

  • Homogenizer or blender

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for highly pigmented samples

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to achieve a total water content of 80-85%.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

    • Securely cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better efficiency.[6]

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents. A common combination for many food matrices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.[4] For samples with high pigment content, such as dark leafy greens, a small amount of GCB may be added.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into a GC vial.

    • The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The final extract is analyzed by gas chromatography. The following are typical instrumental conditions. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). An MS detector provides higher selectivity and confirmation of the analyte's identity.

  • Autosampler

GC Conditions:

ParameterRecommended Setting
Column Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1-2 µL (Splitless mode)
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Temperature Program Initial temperature: 70-100°C, hold for 1-2 min. Ramp: 15-25°C/min to 200°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min.[7]
Detector Temperature ECD: 300°C; MS Transfer Line: 280°C
MS Parameters (if applicable) Ion Source Temperature: 230°C; Ionization Mode: Electron Ionization (EI) at 70 eV; Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Data Presentation

The performance of the analytical method should be validated to ensure its reliability. The following table summarizes typical validation parameters for this compound analysis in various matrices.

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Apples0.05 - 0.186 - 108-< 0.050.05[8]
Bananas (Pulp)0.1 - 0.278 - 88-0.01-[9]
Bananas (Peel)0.1 - 0.270 - 98-0.01-[9]
Various Plant Matrices0.02 - 3.074 - 112< 100.02 - 0.05-[8]
Soil---0.1-[8]
Cucumber0.02 - 10 mg/L74.6 - 101.00.6 - 9.9--[1][10]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification. Note: The values presented are indicative and may vary depending on the laboratory, instrumentation, and specific matrix.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gas chromatography analysis of this compound residues.

Bitertanol_Analysis_Workflow Workflow for this compound Residue Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction with QuEChERS Salts Sample->Extraction 10-15g sample + 10-15mL ACN Centrifugation1 Centrifugation Extraction->Centrifugation1 Shake vigorously dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Transfer supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Vortex Filtration Filtration (0.22 µm) Centrifugation2->Filtration Collect supernatant GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (ECD or MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

References

Application Notes and Protocols for In Vitro Assay of Bitertanol's Antifungal Activity Against Venturia inaequalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venturia inaequalis is the ascomycete fungus that causes apple scab, a devastating disease affecting apple production worldwide. Control of apple scab often relies on the application of fungicides. Bitertanol is a systemic, triazole fungicide with both protective and curative properties. It belongs to the class of sterol biosynthesis inhibitors (SBIs), which act by inhibiting the C14-demethylation of sterols, a crucial step in the synthesis of ergosterol.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.[2]

These application notes provide detailed protocols for assessing the in vitro antifungal activity of this compound against V. inaequalis through mycelial growth inhibition and conidial germination assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other Demethylation Inhibitors (DMIs) Against V. inaequalis
FungicideMean ED50 (µg/mL) for Mycelial GrowthReference
This compound 0.05 Köller et al., 1991[3]
Difenoconazole0.02 - 1.46Various Studies[4][5][6]
Flusilazole0.008Köller et al., 1991[3]
Myclobutanil0.07 - 0.17Köller et al., 1991[3]; Sharma et al., 2013[4]
Tebuconazole0.05Köller et al., 1991[3]
Penconazole0.03Köller et al., 1991[3]
Fenarimol0.04Köller et al., 1991[3]

ED50 (Effective Dose, 50%) is the concentration of a fungicide that inhibits 50% of the mycelial growth.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of V. inaequalis.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of V. inaequalis. Single-spore isolates are recommended for genetic homogeneity.[7]

  • Culture the fungus on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates.[8][9]

  • Incubate the plates at 20-24°C in the dark for 2-4 weeks, or until sufficient mycelial growth is observed.[3][10]

2. Preparation of Fungicide Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of working concentrations.

3. Assay Procedure:

  • Amend molten PDA or MEA (cooled to approximately 45-50°C) with the desired concentrations of this compound. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1% v/v).[11]

  • Pour the amended agar into sterile Petri dishes. Include a control plate with the solvent alone.

  • From the periphery of an actively growing V. inaequalis culture, take mycelial plugs (e.g., 5 mm in diameter) using a sterile cork borer.

  • Place a single mycelial plug, mycelium-side down, onto the center of each agar plate.

  • Incubate the plates at 20-24°C in the dark for 2-4 weeks.[3][10]

4. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions and calculate the mean diameter. Subtract the diameter of the initial mycelial plug from this measurement.[3]

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[3]

Protocol 2: Conidial Germination Assay

This assay assesses the impact of this compound on the germination of V. inaequalis conidia.

1. Production and Harvesting of Conidia:

  • To produce conidia, grow V. inaequalis on PDA or MEA plates covered with a sterile cellophane membrane.[12] This technique facilitates the harvesting of conidia with minimal mycelial contamination.

  • Incubate the cultures under light to stimulate conidiation.[12]

  • Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile glass rod.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.[13]

  • Adjust the conidial concentration to a desired density (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.[13]

2. Assay Procedure:

  • Prepare a range of this compound concentrations in a suitable liquid medium or on water agar plates.

  • Add the conidial suspension to the test solutions or plate it onto the amended agar.

  • Incubate at 20°C for 24-48 hours in a humid chamber.

3. Data Collection and Analysis:

  • Using a microscope, examine a predetermined number of conidia (e.g., 100) per replicate for germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Calculate the percentage of germination inhibition for each this compound concentration compared to the control.

  • Determine the EC50 value for germination inhibition as described in the mycelial growth assay.

Visualizations

Signaling Pathway

Bitertanol_Mechanism_of_Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Precursors Precursors Lanosterol Lanosterol Precursors->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Altered_Membrane Altered Membrane Structure & Function Intermediate_Sterols->Altered_Membrane Accumulation of toxic sterols This compound This compound This compound->Inhibition Fungal_Growth_Inhibition Fungal Growth Inhibition Altered_Membrane->Fungal_Growth_Inhibition Leads to Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Isolate and Culture V. inaequalis Inoculate Inoculate Media with Mycelial Plugs or Conidia Isolate->Inoculate Stock Prepare this compound Stock Solution Media Prepare Fungicide- Amended Media Stock->Media Media->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure Measure Mycelial Growth or Conidial Germination Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

References

Application Notes and Protocols: Molecular Docking Simulation of Bitertanol with Fungal CYP51

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bitertanol is a broad-spectrum conazole fungicide widely used in agriculture to control a variety of fungal diseases. Its mode of action involves the inhibition of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), also known as Erg11p.[1][2] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[4]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] In the context of drug discovery and development, molecular docking is a powerful tool for understanding the interactions between a ligand (e.g., this compound) and its protein target (e.g., fungal CYP51). This information can be used to predict the binding affinity of a compound, elucidate its mechanism of action at the molecular level, and guide the design of more potent and selective inhibitors.

These application notes provide a detailed protocol for performing a molecular docking simulation of this compound with a homology model of fungal CYP51. It also presents a summary of key quantitative data from a study on the stereoselective interactions of this compound isomers with Botrytis cinerea CYP51B.

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the critical role of CYP51 and its inhibition by azole fungicides like this compound.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl pyrophosphate mevalonate->isopentenyl_pp farnesyl_pp Farnesyl pyrophosphate isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene-2,3-epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 Demethylation ergosterol Ergosterol cyp51->ergosterol This compound This compound This compound->cyp51 Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Data Presentation: Molecular Docking of this compound Stereoisomers with Fungal CYP51B

This compound is a chiral molecule with two stereocenters, resulting in four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S). A molecular docking study was conducted to investigate the stereoselective binding of these isomers to the active site of CYP51B from Botrytis cinerea. The primary interaction for azole fungicides is the coordination of the N4 nitrogen of the triazole ring with the heme iron in the active site of CYP51. The distance of this interaction is a critical determinant of binding affinity and inhibitory activity.

This compound StereoisomerBinding Distance (Å) to Heme IronPredicted Binding Affinity
(1S,2R)-Bitertanol2.5Strongest
(1R,2R)-Bitertanol2.6Strong
(1R,2S)-Bitertanol3.8Weaker
(1S,2S)-Bitertanol3.8Weaker

Data sourced from Fan et al., 2019.[8]

Note: A shorter binding distance to the heme iron generally correlates with a lower (more favorable) binding energy and stronger inhibitory activity. The (1S,2R) and (1R,2R) stereoisomers, with shorter binding distances, are predicted to be more potent inhibitors of fungal CYP51. This is consistent with experimental findings that show stereoselective bioactivity among this compound isomers.

Experimental Protocols

Homology Modeling of Fungal CYP51

Objective: To generate a three-dimensional structure of the target fungal CYP51 protein for molecular docking, as an experimental crystal structure may not be available.

Protocol:

  • Template Selection:

    • Obtain the amino acid sequence of the target fungal CYP51 (e.g., from Botrytis cinerea) from a protein sequence database (e.g., NCBI, UniProt).

    • Perform a BLASTp search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity. For Botrytis cinerea CYP51B, the crystal structure of Aspergillus fumigatus CYP51 (PDB ID: 4uyl) can be used as a template.

  • Sequence Alignment:

    • Align the target and template sequences using a sequence alignment tool (e.g., ClustalW, T-Coffee).

  • Model Building:

    • Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the target protein based on the sequence alignment and the template structure.

  • Model Refinement and Validation:

    • Refine the generated model using energy minimization to remove steric clashes and improve the overall geometry.

    • Validate the quality of the model using tools like PROCHECK or Ramachandran plot analysis to assess the stereochemical quality.

Ligand and Protein Preparation for Docking

Objective: To prepare the this compound stereoisomer structures and the fungal CYP51 model for the docking simulation.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structures of the four this compound stereoisomers. These can be downloaded from chemical databases like PubChem or drawn using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Optimize the geometry of each stereoisomer using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms of each ligand.

    • Save the prepared ligand structures in a suitable format for the docking software (e.g., PDBQT for AutoDock).

  • Protein Preparation:

    • Load the validated homology model of fungal CYP51 into a molecular modeling software (e.g., AutoDockTools).

    • Remove any water molecules and co-crystallized ligands from the model.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms.

    • Define the rotatable bonds in the protein, if flexible docking is to be performed.

    • Save the prepared protein structure in the PDBQT format.

Molecular Docking Simulation using AutoDock

Objective: To predict the binding pose and affinity of each this compound stereoisomer within the active site of fungal CYP51.

Protocol:

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the fungal CYP51 model. The active site is typically centered around the heme cofactor.

    • The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Docking Parameter Setup:

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Running the Docking Simulation:

    • Execute the docking simulation for each this compound stereoisomer using AutoDock. The software will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.

  • Post-Docking Analysis:

    • Analyze the docking results to identify the lowest energy binding pose for each stereoisomer.

    • Visualize the protein-ligand complexes to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination with the heme iron.

    • Record the binding energy and the distance of the key interaction (triazole nitrogen to heme iron) for each stereoisomer.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the molecular docking simulation of this compound with fungal CYP51.

Molecular_Docking_Workflow cluster_protein_prep Protein Preparation cluster_ligand_prep Ligand Preparation cluster_docking Molecular Docking cluster_analysis Analysis get_seq Obtain Fungal CYP51 Sequence blast BLASTp against PDB get_seq->blast select_template Select Template (e.g., 4uyl) blast->select_template align Sequence Alignment select_template->align homology_model Homology Modeling align->homology_model validate_model Model Validation homology_model->validate_model prep_protein Prepare Protein for Docking validate_model->prep_protein grid_box Define Grid Box prep_protein->grid_box get_ligand Obtain this compound Stereoisomer Structures optimize_ligand Geometry Optimization get_ligand->optimize_ligand prep_ligand Prepare Ligand for Docking optimize_ligand->prep_ligand run_docking Run AutoDock Simulation prep_ligand->run_docking set_params Set Docking Parameters grid_box->set_params set_params->run_docking analyze_results Analyze Docking Results run_docking->analyze_results visualize Visualize Protein-Ligand Complex analyze_results->visualize quantify Quantify Interactions visualize->quantify

Caption: Workflow for the molecular docking simulation of this compound with fungal CYP51.

References

Application Notes and Protocols for the Analysis of Bitertanol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Bitertanol and its four stereoisomers in various matrices. The protocols are intended for use by professionals in research, quality control, and drug development to ensure accurate and reliable measurements of these fungicidal compounds.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] It possesses two chiral centers, resulting in the existence of four stereoisomers: (1R,2S)-bitertanol, (1S,2R)-bitertanol, (1R,2R)-bitertanol, and (1S,2S)-bitertanol.[2] The stereoisomers of chiral pesticides often exhibit different biological activities and degradation rates, making their individual analysis crucial for accurate risk assessment and regulatory compliance.[2][3]

These notes provide protocols for the chiral separation and quantification of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC) and confirmation by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Standards

High-purity analytical reference standards for this compound and its individual isomers are commercially available from various suppliers. It is essential to use certified reference materials to ensure the accuracy and traceability of analytical results.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in the protocols.

Table 1: HPLC-MS/MS Method Performance for this compound Stereoisomers [1][2][4]

Analyte (Stereoisomer)MatrixLinearity Range (mg/L)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
(1R, 2S)-bitertanolApple, Pear, Tomato, Cucumber, Soil0.02 - 10≥ 0.99974.6 - 101.00.6 - 9.93.8 - 5.213.0 - 17.0
(1S, 2R)-bitertanolApple, Pear, Tomato, Cucumber, Soil0.02 - 10≥ 0.99974.6 - 101.00.6 - 9.92.2 - 4.57.2 - 15.0
(1R, 2R)-bitertanolApple, Pear, Tomato, Cucumber, Soil0.02 - 10≥ 0.99974.6 - 101.00.6 - 9.93.6 - 8.312.0 - 28.0
(1S, 2S)-bitertanolApple, Pear, Tomato, Cucumber, Soil0.02 - 10≥ 0.99974.6 - 101.00.6 - 9.93.3 - 11.511.0 - 38.0

Table 2: LC-Fluorescence Detection Method Performance for this compound in Strawberries [5]

AnalyteMatrixFortification Levels (µg/g)Recovery (%)RSD (%)LOD (µg/g)
This compoundStrawberries0.05, 0.25, 0.5, 1.092.1 - 99.10.3 - 4.00.01

Experimental Protocols

Protocol 1: Chiral Separation of this compound Stereoisomers in Fruits, Vegetables, and Soil by HPLC-MS/MS

This protocol is based on the method described by Li et al. (2018).[1][2][4]

4.1.1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize a representative sample of the fruit, vegetable, or soil.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. For samples with high pigment content, 50 mg of graphitized carbon black (GCB) may also be added.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4.1.2. HPLC-MS/MS Instrumental Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Chiral Column: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)] (250 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system but is typically in the range of 60:40 (v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • This compound: m/z 338.2 → 70.1 (quantification), 338.2 → 198.1 (confirmation).[6]

4.1.3. Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis homogenize Homogenize Sample extract QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup d-SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc HPLC Separation (Chiral Column) filter->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms

Caption: Workflow for Chiral Analysis of this compound.

Protocol 2: Analysis of this compound in Strawberries by LC with Fluorescence Detection

This protocol is adapted from the method by Yamazaki and Ninomiya (1998).[5]

4.2.1. Sample Preparation

  • Extraction:

    • Weigh 20 g of homogenized strawberry sample into a blender jar.

    • Add a surrogate standard (e.g., this compound acetate).

    • Add 100 mL of ethyl acetate and blend at high speed for 2 minutes.

  • Filtration and Partitioning:

    • Filter the homogenate through a Büchner funnel with filter paper.

    • Transfer the filtrate to a separatory funnel.

    • Partition against 100 mL of 5% NaCl solution.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the ethyl acetate layer through tandem SPE columns consisting of an anion-exchange (SAX) and an aminopropyl (NH2) bonded silica cartridge.

  • Elution and Reconstitution:

    • Elute the analyte with a suitable solvent (e.g., dichloromethane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol.

4.2.2. LC-Fluorescence Instrumental Analysis

  • LC System: A liquid chromatograph equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 225 nm, Emission at 295 nm.

4.2.3. Confirmation by GC-MS

Positive findings should be confirmed by GC-MS analysis.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the analytes.

  • MS Detector: Operated in selective ion monitoring (SIM) mode, monitoring for characteristic ions of this compound (e.g., m/z 170 and 168).[5]

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in organisms. The primary metabolic pathway in plants involves hydroxylation of the biphenyl ring, followed by the formation of polar metabolites. The following diagram illustrates the proposed metabolic pathway.

G This compound This compound Hydroxylated_this compound Hydroxylated this compound (on biphenyl ring) This compound->Hydroxylated_this compound Hydroxylation (Cytochrome P450) Polar_Metabolites Polar Metabolites Hydroxylated_this compound->Polar_Metabolites Further Metabolism

References

Application Notes and Protocols for Studying Bitertanol Metabolism in Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum triazole fungicide used to control various fungal diseases in crops. Understanding its metabolism is crucial for assessing its potential toxicity and environmental impact. In mammals, the liver is the primary site of xenobiotic metabolism, largely mediated by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of hepatocytes. Rat liver microsomes, which are vesicles of the endoplasmic reticulum, provide a robust in vitro model to study the metabolic fate of compounds like this compound.

These application notes provide a detailed protocol for an in vitro assay to study the metabolism of this compound using rat liver microsomes. The protocol covers the preparation of reagents, incubation conditions, sample analysis, and data interpretation. The primary metabolic pathways of this compound in rats involve hydroxylation and oxidation reactions.

Key Metabolic Pathways of this compound

In rats, this compound is primarily metabolized through two main pathways mediated by cytochrome P450 enzymes[1][2]:

  • Hydroxylation: The phenyl ring of this compound undergoes hydroxylation, predominantly at the para-position, to form p-hydroxythis compound.

  • Oxidation: The tert-butyl group is oxidized to form this compound alcohol, which can be further oxidized to the corresponding carboxylic acid.

Studies have shown that this compound can induce the expression of several CYP450 enzymes in rats, including CYP1A1, CYP2B, and CYP3A, which are involved in its metabolism[3].

Bitertanol_Metabolism cluster_cyp Mediated by This compound This compound p_hydroxythis compound p-hydroxythis compound This compound->p_hydroxythis compound Hydroxylation Bitertanol_alcohol This compound alcohol This compound->Bitertanol_alcohol Oxidation Bitertanol_acid This compound acid Bitertanol_alcohol->Bitertanol_acid Oxidation CYP450 CYP450 Enzymes (e.g., CYP1A1, CYP2B, CYP3A)

Caption: Metabolic pathway of this compound in rat liver.

Experimental Protocol: In Vitro Metabolism of this compound

This protocol outlines the steps to assess the metabolic stability and identify the primary metabolites of this compound in a rat liver microsomal assay.

Materials and Reagents
  • This compound (analytical standard)

  • Rat Liver Microsomes (pooled, male Sprague-Dawley)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents (Buffer, this compound Stock, NADPH System) Pre_incubation Pre-incubate Microsomes and this compound (37°C, 5 min) Reagents->Pre_incubation Microsomes Thaw Rat Liver Microsomes on Ice Microsomes->Pre_incubation Initiate_reaction Initiate Reaction with NADPH Pre_incubation->Initiate_reaction Incubate Incubate at 37°C with Shaking Initiate_reaction->Incubate Time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_points Quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) Time_points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Quantify Quantify Parent Compound and Metabolites LCMS->Quantify Kinetics Calculate Metabolic Stability (t½, CLint) Quantify->Kinetics Identify Identify Metabolites Quantify->Identify

Caption: Workflow for this compound metabolism study.
Detailed Methodologies

  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in the buffer to achieve the desired final concentrations.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate or microcentrifuge tubes, add the potassium phosphate buffer, rat liver microsomes (final protein concentration of 0.5 mg/mL), and this compound (final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with continuous shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Sample Quenching and Preparation:

    • To stop the reaction, add two volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the parent compound and potential metabolites using multiple reaction monitoring (MRM) in positive ion mode.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis can be summarized in the following tables.

Table 1: Metabolic Stability of this compound in Rat Liver Microsomes
Time (min)This compound Concentration (µM)% Remaining
01.00100
50.8585
150.6060
300.3535
600.1010

From the percentage of this compound remaining over time, the following parameters can be calculated:

  • Half-life (t½): The time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the metabolic activity of the liver towards the compound.

Table 2: Formation of this compound Metabolites over Time
Time (min)p-hydroxythis compound (Peak Area Ratio)This compound alcohol (Peak Area Ratio)This compound acid (Peak Area Ratio)
00.000.000.00
50.120.050.01
150.350.150.04
300.580.280.09
600.750.400.15

Peak Area Ratio = (Peak Area of Metabolite) / (Peak Area of Internal Standard)

Conclusion

This protocol provides a comprehensive framework for investigating the metabolism of this compound in rat liver microsomes. The use of in vitro models like liver microsomes is a valuable tool in the early stages of drug and chemical development to predict in vivo metabolic pathways and potential drug-drug interactions. The data generated from these studies are essential for regulatory submissions and for understanding the overall safety profile of the compound.

References

Application Notes and Protocols for Bitertanol in Controlling Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bitertanol, a broad-spectrum triazole fungicide, for the control of powdery mildew on various crops. The information is intended to guide the design of effective experimental protocols and research strategies.

Introduction

This compound is a systemic fungicide with both protective and curative properties used to control a range of fungal diseases, including various species of powdery mildew.[1] As a member of the triazole chemical class, its mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] Understanding its efficacy, application timing, and potential for resistance is crucial for its effective use in integrated disease management programs.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the Demethylation Inhibitors (DMIs) group of fungicides.[3] It specifically targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[4][5] This enzyme is essential for the C14-demethylation of lanosterol, a key step in the biosynthesis of ergosterol.[6][7]

Inhibition of this enzyme leads to:

  • Depletion of ergosterol: This compromises the integrity and fluidity of the fungal cell membrane.[6]

  • Accumulation of toxic 14α-methylated sterols: These precursors disrupt membrane structure and function, ultimately inhibiting fungal growth and development.[5]

This targeted action makes this compound effective against a wide range of fungi that rely on ergosterol for their cell membrane structure.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14α-methylated sterols (Toxic Precursors) Lanosterol->Intermediate C14-demethylation Target Lanosterol 14α-demethylase (CYP51 / ERG11 enzyme) Ergosterol Ergosterol (Essential for Membrane) Intermediate->Ergosterol Further Steps Result1 Accumulation of toxic precursors Intermediate->Result1 This compound This compound This compound->Target Inhibits Result2 Depletion of ergosterol This compound->Result2 Leads to Outcome Disruption of Fungal Cell Membrane Integrity Result1->Outcome Result2->Outcome

Caption: Mode of Action of this compound via Inhibition of Ergosterol Biosynthesis.

Quantitative Data on Efficacy

Quantitative data on the efficacy of this compound, particularly when used in combination with other fungicides, demonstrates its potential for effective powdery mildew management. The following table summarizes findings from a field study on pumpkin.

Product (Active Ingredients)CropPathogen(s)Application Rate (%)Mean Percent Disease Intensity (PDI)Reference
Trooper 75 WP (Triadimefon + this compound)PumpkinErysiphe cichoracearum & Sphaerotheca fuliginea0.219.01[8]
Untreated ControlPumpkinErysiphe cichoracearum & Sphaerotheca fuligineaN/A>36.91 (Implied)[8]
Table 1: Efficacy of a this compound-containing fungicide against powdery mildew on pumpkin.[8]

Experimental Protocols

The following protocols are generalized methodologies for conducting field or greenhouse trials to evaluate the efficacy of this compound against powdery mildew.

This protocol is designed to assess the performance of this compound under field conditions.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.[9]

    • Each plot should consist of a specified number of plants (e.g., 10-20) with adequate spacing between plots to minimize spray drift.[10]

  • Treatments:

    • This compound Treatment: Apply at the desired concentration(s).

    • Positive Control: Use a standard, registered fungicide known to be effective against powdery mildew.

    • Negative Control: Use an untreated or water-sprayed plot.

  • Fungicide Application:

    • Timing: Begin applications preventively before the onset of disease or at the very first sign of symptoms (e.g., when 1 older leaf out of 50 shows lesions).[9][11]

    • Frequency: Apply at regular intervals, typically every 7-14 days, depending on disease pressure and environmental conditions.[9]

    • Method: Use a calibrated sprayer (e.g., backpack mist blower) to ensure thorough coverage of all plant surfaces to the point of runoff.[9]

  • Disease Assessment:

    • Randomly select a predetermined number of leaves (e.g., 10-25) from the middle canopy of each plot for assessment.[12][13]

    • Record disease severity using a standardized rating scale (e.g., 0-5 or 0-9 scale, where 0 = no disease and the highest value = severe infection covering a large percentage of the leaf area).[10][14]

    • Calculate the Percent Disease Intensity (PDI) for each plot using the following formula:[14] PDI = [Sum of (numerical rating × number of leaves in that rating)] / (Total number of leaves assessed × maximum disease rating) × 100

  • Data Analysis:

    • Analyze PDI data using Analysis of Variance (ANOVA).

    • Calculate the percent disease control for each treatment relative to the negative control: % Control = [(PDI in Control - PDI in Treatment) / PDI in Control] × 100

G start Start Field Trial design Establish Experimental Design (e.g., RCBD, 3-4 Replicates) start->design treatments Prepare Treatments: - this compound - Positive Control (Standard Fungicide) - Negative Control (Untreated) design->treatments application Apply Fungicides (Preventive, 7-14 day intervals) treatments->application monitoring Monitor Crop and Disease Progression application->monitoring monitoring->application Repeat applications as per schedule assessment Conduct Disease Assessment (Random Leaf Sampling) monitoring->assessment rating Rate Disease Severity (e.g., 0-5 Scale) assessment->rating calculation Calculate Percent Disease Intensity (PDI) rating->calculation analysis Statistical Analysis (ANOVA) Calculate % Disease Control calculation->analysis end End of Trial (Report Findings) analysis->end

Caption: General workflow for a fungicide efficacy field trial.

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target powdery mildew pathogen (note: culturing obligate biotrophs like powdery mildew requires specialized techniques not covered here; this is a general protocol for culturable fungi).

  • Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of this compound concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control medium without the fungicide is also required.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony in the control plate reaches the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the effective concentration that inhibits growth by 50%) through probit analysis.[15][16]

Resistance Management

The repeated use of DMI fungicides like this compound can lead to the selection of resistant fungal populations.[3] To ensure long-term efficacy, a resistance management strategy is essential.

  • Rotation: Do not apply this compound or other Group 3 fungicides consecutively. Rotate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action.

  • Mixtures: Use this compound in pre-formulated mixtures or tank-mixes with a fungicide from a different FRAC group.[8]

  • Scouting and Thresholds: Apply fungicides only when necessary, based on regular crop scouting and established disease thresholds.[11]

  • Adherence to Labels: Always follow the manufacturer's label for recommended rates and the maximum number of applications per season.

References

Application Notes and Protocols: Assessing Bitertanol Toxicity in Chlorella pyrenoidosa using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlorella pyrenoidosa, a unicellular green alga, is a crucial primary producer in aquatic ecosystems and is widely used as a model organism in ecotoxicology. Bitertanol is a broad-spectrum triazole fungicide used in agriculture to control various fungal diseases. Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1][2] While effective against fungi, the widespread use of this compound raises concerns about its potential impact on non-target organisms like algae. Assessing the toxicity of this compound on C. pyrenoidosa is essential for understanding its environmental risk.

These application notes provide detailed protocols for a suite of cell viability and toxicity assays tailored for C. pyrenoidosa exposed to this compound. The assays cover key physiological endpoints: metabolic activity, photosynthetic efficiency, and oxidative stress.

Hypothesized Mechanism of this compound Toxicity in Chlorella pyrenoidosa

This compound's primary target in fungi is the sterol 14-alpha-demethylase enzyme (CYP51), which is critical for sterol biosynthesis.[2] Although algae do not produce ergosterol, they synthesize other essential sterols. It is hypothesized that this compound inhibits similar enzymes in the sterol biosynthesis pathway of C. pyrenoidosa, leading to compromised cell membrane integrity and function. This primary disruption can trigger secondary effects, most notably the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components.[3][4]

G cluster_0 This compound Exposure cluster_1 Primary Cellular Impact cluster_2 Secondary Effects & Damage This compound This compound CYP51 Inhibition of Sterol Biosynthesis (CYP51-like enzymes) This compound->CYP51 Membrane Compromised Membrane Integrity & Function CYP51->Membrane ROS Increased ROS Production (Oxidative Stress) Membrane->ROS Damage Damage to Lipids, Proteins, and DNA ROS->Damage Photosynthesis Inhibition of Photosynthesis ROS->Photosynthesis Viability Decreased Cell Viability & Growth Damage->Viability Photosynthesis->Viability

Caption: Hypothesized toxicity pathway of this compound in Chlorella pyrenoidosa.

Application 1: Metabolic Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.[6]

Experimental Protocol: MTT Assay
  • Cell Culture: Culture C. pyrenoidosa in a suitable medium (e.g., BG-11) to the mid-logarithmic growth phase.

  • Exposure Setup:

    • Adjust the cell density to 1 × 10⁶ cells/mL.

    • Dispense 180 µL of the cell suspension into each well of a 96-well microplate.

    • Add 20 µL of this compound stock solutions (in a solvent like DMSO, final concentration ≤ 0.1%) to achieve a range of final concentrations. Include a solvent control and a negative control (medium only).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours) under standard culture conditions.

  • MTT Reaction:

    • Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[6]

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization:

    • Centrifuge the plate at 500 ×g for 10 minutes to pellet the cells.

    • Carefully remove the supernatant without disturbing the cell pellet.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage relative to the solvent control.

A Culture C. pyrenoidosa to log phase B Seed 96-well plate (1x10^6 cells/mL) A->B C Add this compound dilutions & controls B->C D Incubate for exposure period (24-72h) C->D E Add 20 µL MTT Solution (5 mg/mL) D->E F Incubate for 4h at 37°C E->F G Pellet cells & remove supernatant F->G H Add 150 µL DMSO to dissolve formazan G->H I Read Absorbance at 570 nm H->I

Caption: Experimental workflow for the MTT cell viability assay.

Data Presentation: MTT Assay
This compound Conc. (µg/L)Absorbance at 570 nm (Mean ± SD)% Viability vs. Control
0 (Control)0.850 ± 0.045100%
100.765 ± 0.03890.0%
500.638 ± 0.05175.1%
1000.432 ± 0.03350.8%
2000.215 ± 0.02725.3%
5000.098 ± 0.01911.5%

Application 2: Photosynthetic Efficiency Assessment

Chlorophyll fluorescence is a rapid, non-invasive probe of photosynthetic activity. This compound-induced stress can damage the photosynthetic apparatus, particularly Photosystem II (PSII). This damage is reflected by a decrease in the maximum quantum yield of PSII (Fv/Fm) and the actual photosynthetic efficiency (Yield or Y(II)).[7][8]

Experimental Protocol: Chlorophyll Fluorescence
  • Cell Culture and Exposure: Prepare cell cultures and expose them to a range of this compound concentrations as described in the MTT protocol.

  • Dark Adaptation: Before measurement, dark-adapt the algal samples for 15-20 minutes.

  • Measurement with PAM Fluorometer:

    • Use a Pulse Amplitude Modulated (PAM) fluorometer.

    • Measure Fv/Fm:

      • Measure the minimum fluorescence (Fo) with a weak measuring light.

      • Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).

      • The instrument software calculates Fv/Fm as (Fm - Fo) / Fm.

    • Measure Yield (Y(II)):

      • Expose the sample to actinic (photosynthetically active) light.

      • Once a steady-state is reached, measure the steady-state fluorescence (Fs).

      • Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

      • The instrument software calculates Y(II) as (Fm' - Fs) / Fm'.

  • Data Analysis: Compare the Fv/Fm and Y(II) values of treated samples to the control.

A Prepare & expose C. pyrenoidosa cultures B Dark-adapt samples for 15-20 minutes A->B G Expose to actinic light A->G C Measure Fo (minimum fluorescence) B->C D Apply saturating pulse C->D E Measure Fm (maximum fluorescence) D->E F Calculate Fv/Fm (Maximum Yield) E->F H Measure Fs & Fm' (light-adapted) G->H I Calculate Y(II) (Effective Yield) H->I

Caption: Workflow for measuring photosynthetic efficiency (Fv/Fm and Y(II)).

Data Presentation: Photosynthetic Parameters
This compound Conc. (µg/L)Fv/Fm (Mean ± SD)Y(II) (Mean ± SD)% Inhibition of Fv/Fm
0 (Control)0.75 ± 0.020.65 ± 0.030%
100.72 ± 0.030.61 ± 0.044.0%
500.61 ± 0.040.48 ± 0.0518.7%
1000.45 ± 0.050.31 ± 0.0440.0%
2000.28 ± 0.060.15 ± 0.0362.7%
5000.11 ± 0.040.05 ± 0.0285.3%

Application 3: Oxidative Stress Assessment

Toxicant exposure can disrupt the balance between ROS production and antioxidant defenses.[4] Key assays include measuring intracellular ROS levels and the activity of antioxidant enzymes like superoxide dismutase (SOD).

Experimental Protocol: Intracellular ROS Detection
  • Cell Culture and Exposure: Prepare and expose cells as previously described for a shorter duration (e.g., 6-24 hours).

  • Cell Harvesting: Harvest 1-2 mL of cell culture by centrifugation (1500 ×g, 5 min). Wash the pellet twice with PBS.

  • Staining:

    • Resuspend the cell pellet in a solution of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS.[3]

    • Incubate for 60 minutes at 37°C in the dark. DCFH-DA is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[3]

  • Data Acquisition:

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend in 1 mL of PBS.

    • Measure the fluorescence intensity using a fluorometer or fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Experimental Protocol: Superoxide Dismutase (SOD) Activity
  • Cell Culture and Exposure: Prepare and expose cells as previously described.

  • Cell Lysis: Harvest approximately 1 × 10⁷ cells by centrifugation. Resuspend the pellet in an appropriate lysis buffer and lyse the cells using sonication or bead beating on ice.

  • Enzyme Extract: Centrifuge the lysate at 10,000 ×g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.

  • SOD Assay:

    • Use a commercial SOD assay kit (e.g., one based on the WST-1 method) for quantification. These kits measure the inhibition of a chromogen reaction by the SOD present in the sample.

    • Determine the total protein concentration of the supernatant (e.g., using a Bradford assay) to normalize the enzyme activity.

  • Data Analysis: Express SOD activity in units per milligram of protein (U/mg protein).

Data Presentation: Oxidative Stress Markers
This compound Conc. (µg/L)Relative Fluorescence Units (RFU) (Mean ± SD)SOD Activity (U/mg protein) (Mean ± SD)
0 (Control)100 ± 825.5 ± 2.1
10145 ± 1229.8 ± 2.5
50210 ± 1835.1 ± 3.0
100350 ± 2542.6 ± 3.8
200280 ± 2231.4 ± 2.9
500180 ± 1522.1 ± 2.4

Note: It is common for antioxidant enzyme activity to increase at low-to-moderate toxicant concentrations and then decrease at high concentrations due to overwhelming stress and cellular damage.[3]

Summary of Quantitative Toxicity Data

A comprehensive assessment involves comparing the sensitivity of different endpoints. Studies have also shown that the toxicity of this compound can be stereoselective.

Assay EndpointParameterThis compound ConcentrationEffectReference
Growth InhibitionEC₅₀ (96h)(1S,2S)-bitertanol1.6–2.7 times more toxic than (1R,2R)-bitertanol[2]
Metabolic Viability (MTT)EC₅₀ (72h)Hypotheticale.g., 120 µg/LN/A
Photosynthesis (Fv/Fm)EC₅₀ (48h)Hypotheticale.g., 150 µg/LN/A
Oxidative Stress (ROS)Max InductionHypotheticale.g., 100 µg/LN/A

References

Application Notes and Protocols for Developing Bitertanol Formulations in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive data and detailed protocols for the development and evaluation of Bitertanol formulations for agricultural applications. This compound is a broad-spectrum conazole fungicide with systemic, protective, and curative properties, primarily used to control a range of fungal diseases on fruits, cereals, and vegetables.[1]

Physicochemical and Toxicological Data

A thorough understanding of this compound's properties is crucial for developing stable and effective formulations.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name (1RS,2RS;1RS,2SR)-1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
CAS Number 55179-31-2[1]
Molecular Formula C₂₀H₂₃N₃O₂[1]
Molecular Weight 337.42 g/mol [1]
Physical State White to grey colored powder/solid[1]
Melting Point 123-132 °C
Water Solubility Isomer A: 2.7 mg/L (20 °C), Isomer B: 1.1 mg/L (20 °C)
Solubility in Organic Solvents (20 °C) Dichloromethane: >200 g/L; Isopropanol: 50-100 g/L; Toluene: 100-200 g/L; n-Hexane: 2-5 g/L
Vapor Pressure <1 x 10⁻⁵ mPa (20 °C)
Log P (octanol-water) 4.05 (Isomer A), 4.15 (Isomer B)
Toxicological and Efficacy Data
ParameterValueTarget Organism/SystemReference
Mechanism of Action Sterol Biosynthesis Inhibitor (SBI), specifically demethylation inhibitor (DMI) at C14 of lanosterol or 24-methylenedihydrolanosterol.Fungi
FRAC Group 3 (Demethylation inhibitors - DMIs)
Acute Oral LD₅₀ (Rat) >5000 mg/kgRat
Dermal LD₅₀ (Rat) >5000 mg/kgRat
Inhalation LC₅₀ (Rat) >0.635 mg/L (4 h)Rat
MIC for Venturia inaequalis 0.6 - 1.0 µg/mL (sensitive isolates)Apple Scab Fungus
MIC for Venturia inaequalis 9.8 - 13 µg/mL (resistant isolates)Apple Scab Fungus

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

This compound, like other DMI fungicides, targets the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. It specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a crucial step in the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase toxic_sterols Accumulation of 14α-methylated sterols (Toxic Precursors) lanosterol->toxic_sterols Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol lanosterol->ergosterol Multiple Steps disrupted_membrane Disrupted Membrane (Growth Inhibition) toxic_sterols->disrupted_membrane membrane Functional Fungal Cell Membrane ergosterol->membrane This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits

Figure 1. Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

General Workflow for Formulation Development and Evaluation

The development of a robust this compound formulation involves a systematic process of preparation, physicochemical characterization, and biological efficacy testing.

Formulation_Workflow cluster_0 Formulation Preparation cluster_1 Physicochemical Testing cluster_2 Biological Evaluation cluster_3 Analysis & Finalization start Define Formulation Type (WP, EC, SC) select_components Select Inert Components (Carriers, Solvents, Surfactants) start->select_components optimization Optimize Component Ratios select_components->optimization preparation Prepare Lab-Scale Batch optimization->preparation phys_chem_tests Appearance, pH, Suspensibility, Emulsion Stability, Wet Sieve Test preparation->phys_chem_tests stability_tests Accelerated Storage Stability (e.g., 54°C for 14 days) phys_chem_tests->stability_tests in_vitro In Vitro Efficacy (EC₅₀ against target fungi) stability_tests->in_vitro phytotoxicity Phytotoxicity Assay (on host plants) in_vitro->phytotoxicity in_vivo Greenhouse/Field Trials (Disease control efficacy) phytotoxicity->in_vivo data_analysis Analyze Data & Refine Formulation in_vivo->data_analysis final_formulation Final Formulation Protocol data_analysis->final_formulation

References

Solid-Phase Extraction of Bitertanol in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Bitertanol from water samples. This compound is a broad-spectrum conazole fungicide used in agriculture, and its presence in water sources is a matter of environmental and health concern.[1] These methods are essential for the accurate monitoring and quantification of this compound residues in environmental water samples.

Introduction

This compound, with the chemical formula C₂₀H₂₃N₃O₂, is a fungicide used to control a range of fungal diseases on fruits, cereals, and other crops.[1] Due to its potential for runoff from agricultural areas, it is crucial to have reliable and efficient methods for its detection in water samples. Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like water, offering high recovery and cleaner extracts suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note details a robust SPE protocol using C18 cartridges for the extraction of this compound from water, followed by LC-MS/MS analysis. C18 is a nonpolar sorbent that effectively retains this compound, which is a relatively nonpolar compound.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O₂
Molecular Weight337.42 g/mol
IUPAC Name1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Water SolubilityLow
LogP (estimated)3.8

Data Presentation: Quantitative Performance of this compound Extraction

Several analytical methods have been validated for the determination of this compound in water, demonstrating high recovery rates and low limits of detection. The following table summarizes the performance of different methods.

Analytical MethodMatrixRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
DFG Method 613Water82 - 1140.005 mg/L (LOD)[2]
DFG Multi-residue Method W 5Water91 - 1140.005 mg/L (LOD)[2]
Thin-Layer Separation with UV DetectionGround and Drinking Water85 - 1160.05 µg/L (LOD)[2]
HPLCApple, Pear, Tomato, Cucumber, Soil74.6 - 101.0-[3]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from water samples using C18 cartridges, followed by LC-MS/MS analysis.

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 6 mL

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Formic acid

  • This compound analytical standard

  • Sample Collection Bottles: Amber glass bottles

  • Vacuum manifold for SPE

  • Nitrogen evaporator

  • LC-MS/MS system

Sample Preparation
  • Collect water samples in amber glass bottles and store them at 4°C until analysis.

  • If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of methanol.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure good separation of this compound from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Precursor Ion (m/z): 338.2

    • Product Ions (m/z): 70.1, 269.1[4]

Visualizations

This compound Chemical Structure

G cluster_this compound This compound img img

Caption: Chemical structure of this compound.

Solid-Phase Extraction Workflow for this compound Analysis

SPE_Workflow Sample Water Sample (500 mL) Loading Sample Loading (5 mL/min) Sample->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Deionized Water) Loading->Washing Drying Drying (Vacuum) Washing->Drying Elution Elution (Methanol) Drying->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the solid-phase extraction of this compound from water samples.

References

Application Note: High-Throughput Analysis of Bitertanol in Animal Tissues Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bitertanol is a broad-spectrum conazole fungicide used in agriculture to control various fungal diseases in crops. Due to its potential for accumulation in the food chain, monitoring its residue levels in animal-derived food products is crucial for ensuring consumer safety and regulatory compliance. This application note presents a detailed protocol for the quantitative analysis of this compound in various animal tissues, including liver, kidney, muscle, and fat, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is designed for high-throughput screening and accurate quantification, making it suitable for food safety laboratories and research institutions.

Data Presentation

The following table summarizes the quantitative data for this compound residues found in various animal tissues from a study involving oral administration to a dairy cow. The results highlight the differential distribution of the analyte among tissues, with the highest concentrations observed in the liver.

AnimalTissueThis compound Equivalents (mg/kg)Reference
Dairy CowLiver0.82[1]
Dairy CowKidney0.11[1]
Dairy CowFat0.03[1]
Dairy CowMuscle0.01[1]
ChickenLiver<0.006
ChickenKidney<0.006

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the analysis of this compound in animal tissues.

Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from complex matrices.

Materials:

  • Homogenized animal tissue (liver, kidney, muscle, or fat)

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • High-speed centrifuge

Procedure:

  • Weigh 2 g (± 0.05 g) of homogenized tissue into a 15 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 6400 Series Triple Quadrupole LC/MS or equivalent).

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound Quantifier: m/z 338.2 → 70.1

    • This compound Qualifier: m/z 338.2 → 167.1

  • Collision Energy: Optimized for the specific instrument.

  • Source Temperature: 350 °C

  • Gas Flow: Optimized for the specific instrument.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Animal Tissue (Liver, Muscle, Fat, Kidney) Homogenization Homogenization Tissue->Homogenization Extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Extract Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound Analysis in Animal Tissues.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_exposure Exposure & Distribution cluster_metabolism_excretion Metabolism & Excretion Oral_Admin Oral Administration of this compound Absorption Gastrointestinal Absorption Oral_Admin->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism in Liver (Hydroxylation, etc.) Distribution->Metabolism Accumulation in Liver Excretion Excretion (Primarily via Feces) Metabolism->Excretion

Caption: this compound Ingestion to Excretion Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bitertanol Resistance in Venturia inaequalis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome bitertanol resistance in Venturia inaequalis, the causal agent of apple scab.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound and other DMI fungicides in Venturia inaequalis?

A1: Resistance to demethylation inhibitor (DMI) fungicides like this compound in V. inaequalis is primarily associated with two mechanisms:

  • Overexpression of the target gene, CYP51A1 : The CYP51A1 gene encodes the enzyme sterol 14α-demethylase, which is the target of DMI fungicides. Increased production of this enzyme dilutes the effect of the fungicide, requiring higher concentrations for inhibition.[1][2][3][4]

  • Increased efflux pump activity : Efflux pumps are transmembrane proteins that can actively transport fungicides out of the fungal cell, reducing the intracellular concentration of the toxicant.[2]

While point mutations in the CYP51A1 gene are a common resistance mechanism in other fungi, they have not been the primary driver of resistance observed in many field populations of V. inaequalis.[1][4][5]

Q2: How can I determine if my V. inaequalis isolates are resistant to this compound?

A2: The most common method is to conduct a mycelial growth assay on fungicide-amended media. This involves growing the fungal isolates on media containing a range of this compound concentrations and calculating the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth). A significant increase in the EC₅₀ value compared to a known sensitive (baseline) isolate indicates resistance.

Q3: Is resistance to this compound linked to resistance to other DMI fungicides?

A3: Yes, cross-resistance among DMI fungicides is a common phenomenon.[6] However, the degree of cross-resistance can vary. Some isolates resistant to one DMI, like myclobutanil, may still show some sensitivity to another, such as difenoconazole.[7] It is crucial to test for sensitivity to a range of DMI fungicides.

Q4: What is the role of the alternative oxidase (AOX) pathway in DMI resistance?

A4: The alternative oxidase (AOX) pathway is a respiratory pathway that can be upregulated in some fungi to bypass the target of certain fungicides, particularly QoIs. While it has been investigated as a resistance mechanism, its role in DMI resistance in V. inaequalis is less established compared to CYP51A1 overexpression.

Troubleshooting Guides

Issue 1: Inconsistent EC₅₀ values in mycelial growth assays.
Possible Cause Troubleshooting Step
Inconsistent inoculum size or age. Ensure that the mycelial plugs used for inoculation are of a uniform size and are taken from the actively growing edge of a culture of a standardized age.
Uneven distribution of this compound in the agar medium. Ensure thorough mixing of the fungicide stock solution into the molten agar before pouring plates. Allow the agar to cool to around 45-50°C before adding the fungicide to prevent degradation, but ensure it is still liquid enough for even distribution.
Solvent effects. If dissolving this compound in a solvent like ethanol or DMSO, ensure the final concentration of the solvent is consistent across all plates (including the control) and is at a level that does not inhibit fungal growth.
Isolate instability. Some fungal isolates can lose their resistance phenotype after repeated subculturing on fungicide-free media.[7] It is advisable to use cryopreserved stocks for critical experiments and limit the number of subcultures.
Issue 2: No significant difference in CYP51A1 expression between sensitive and resistant isolates.
Possible Cause Troubleshooting Step
Poor RNA quality. Use a robust RNA extraction protocol for fungi, ensuring the removal of polysaccharides and other inhibitors. Verify RNA integrity using gel electrophoresis or a bioanalyzer.
Suboptimal qPCR primers or probe. Design and validate qPCR primers that are specific to the V. inaequalis CYP51A1 gene and span an intron if possible to avoid amplification of genomic DNA. Ensure the amplification efficiency is between 90-110%.
Inappropriate reference gene. Select and validate a stable reference gene for your experimental conditions. Commonly used reference genes in fungi include actin, tubulin, and GAPDH. Test multiple candidates to find the most stable one.
Alternative resistance mechanism. If CYP51A1 overexpression is not observed, the resistance may be due to other mechanisms such as increased efflux pump activity. Consider investigating the expression of genes encoding ABC or MFS transporters.
Issue 3: Potential synergistic compounds show no effect in combination with this compound.
Possible Cause Troubleshooting Step
Incorrect concentration range. Test a wide range of concentrations for both this compound and the potential synergist using a checkerboard assay format to identify the optimal concentrations for synergy.
Compound instability or insolubility. Ensure the synergistic compound is stable and soluble in the assay medium. Use appropriate solvents and controls.
Mechanism of synergy is not relevant to the resistance mechanism. If the resistance is due to target site overexpression, a synergist that inhibits efflux pumps may have a limited effect. Tailor the choice of potential synergists to the known or suspected resistance mechanism.
Inappropriate assay. An in vitro mycelial growth assay may not fully capture the complex interactions that occur in a host-pathogen system. Consider conducting in planta assays on detached leaves or seedlings.

Experimental Protocols

Protocol 1: Mycelial Growth Assay for this compound Sensitivity

This protocol details the determination of the EC₅₀ value of this compound against V. inaequalis isolates.

Materials:

  • Venturia inaequalis isolates (test isolates and a known sensitive isolate)

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile distilled water

  • Ethanol or DMSO (for dissolving this compound)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (20-22°C)

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve this compound in a minimal amount of ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungicide-Amended Media: Autoclave PDA and allow it to cool to approximately 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare a control set of plates with the same concentration of solvent used for the highest fungicide concentration. Pour the amended media into petri dishes.

  • Inoculation: From the actively growing margin of a 14-day-old culture of each V. inaequalis isolate, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 20-22°C for 14-21 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the mean diameter. Subtract the diameter of the initial mycelial plug.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC₅₀ value for each isolate.

Quantitative Data Summary:

IsolateEC₅₀ (µg/mL) of this compoundResistance Factor (RF)¹
Sensitive Baselinee.g., 0.051.0
Field Isolate 1e.g., 2.550
Field Isolate 2e.g., 0.12.0
Field Isolate 3e.g., 8.0160

¹ Resistance Factor (RF) = EC₅₀ of test isolate / EC₅₀ of sensitive baseline isolate.

Protocol 2: Quantification of CYP51A1 Gene Expression using qPCR

This protocol provides a workflow for analyzing the relative expression of the CYP51A1 gene in this compound-resistant and -sensitive V. inaequalis isolates.

Materials:

  • V. inaequalis isolates

  • Potato Dextrose Broth (PDB)

  • Liquid nitrogen

  • RNA extraction kit suitable for fungi

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • qPCR instrument

  • Primers for CYP51A1 and a validated reference gene

Procedure:

  • Fungal Culture and Harvest: Grow isolates in PDB for 7-10 days at 20-22°C with shaking. Harvest the mycelium by filtration and flash-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the ground mycelium using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for the CYP51A1 gene and the reference gene. Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative expression of the CYP51A1 gene using the ΔΔCt method, normalizing to the expression of the reference gene and relative to the expression in a sensitive baseline isolate.

Quantitative Data Summary:

IsolateRelative CYP51A1 Expression (Fold Change)
Sensitive Baseline1.0
Resistant Isolate 1e.g., 15.2
Resistant Isolate 2e.g., 25.8
Sensitive Field Isolatee.g., 1.2
Protocol 3: Screening for Synergistic Compounds (Adapted from other fungi)

This protocol outlines a method for screening compounds that may act as synergists with this compound against resistant V. inaequalis strains. This is a generalized protocol and may require optimization.

Materials:

  • This compound-resistant V. inaequalis isolate

  • 96-well microtiter plates

  • Potato Dextrose Broth (PDB)

  • This compound

  • Library of potential synergistic compounds

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Spore Suspension: Prepare a conidial suspension from a sporulating culture of the resistant isolate and adjust the concentration to 1 x 10⁵ conidia/mL in PDB.

  • Checkerboard Assay Setup: In a 96-well plate, create a two-dimensional concentration gradient. Serially dilute this compound along the rows and the potential synergistic compound along the columns. Include controls for each compound alone and a growth control (no compounds).

  • Inoculation: Add the spore suspension to each well.

  • Incubation: Incubate the plate at 20-22°C for 5-7 days, or until visible growth is observed in the control wells.

  • Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).

Visualizations

experimental_workflow cluster_0 Isolate Characterization cluster_1 Mechanism Investigation cluster_2 Overcoming Resistance isolate Field Isolate of V. inaequalis sensitivity_assay Mycelial Growth Assay (Protocol 1) isolate->sensitivity_assay ec50 Determine EC50 sensitivity_assay->ec50 rna_extraction RNA Extraction ec50->rna_extraction If Resistant synergist_screen Synergist Screening (Protocol 3) ec50->synergist_screen If Resistant qpcr qPCR for CYP51A1 (Protocol 2) rna_extraction->qpcr gene_expression Analyze Gene Expression qpcr->gene_expression in_planta_test In Planta Validation synergist_screen->in_planta_test If Synergistic new_strategy Develop New Control Strategy in_planta_test->new_strategy

Caption: Experimental workflow for characterizing and overcoming this compound resistance.

signaling_pathway cluster_resistance Resistance Mechanisms cluster_fungicide Fungicide Action cluster_target Cellular Target cluster_outcome Outcome cyp51 CYP51A1 Overexpression This compound This compound cyp51->this compound Counteracts resistance Resistance cyp51->resistance efflux Efflux Pump Upregulation efflux->this compound Removes efflux->resistance ergosterol Ergosterol Biosynthesis This compound->ergosterol Inhibits inhibition Growth Inhibition ergosterol->inhibition Leads to

Caption: Key mechanisms of this compound action and resistance in V. inaequalis.

References

Technical Support Center: Optimizing HPLC Resolution for Bitertanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) resolution of Bitertanol enantiomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of this compound.

Q1: Why am I seeing poor or no resolution between the this compound enantiomers?

A1: Poor resolution in the chiral separation of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioselective separation. For this compound, polysaccharide-based CSPs are often effective. A commonly used column is the Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)]. If you are using a different type of chiral column, it may not provide the necessary stereoselective interactions.

  • Mobile Phase Composition: The composition of the mobile phase, particularly the ratio of organic modifier to the aqueous or non-polar component, significantly impacts resolution. An inappropriate ratio can lead to co-elution. It is crucial to optimize the mobile phase composition. For instance, with a Lux Cellulose-1 column, the percentage of acetonitrile in the mobile phase has a direct effect on retention and resolution.

  • Temperature Fluctuations: Column temperature can influence the thermodynamics of the chiral recognition process. Inconsistent or suboptimal temperatures can lead to poor resolution. It is advisable to use a column thermostat to maintain a stable and optimized temperature throughout the analysis.

  • Flow Rate: While a higher flow rate can reduce analysis time, it can also decrease resolution by reducing the time for enantioselective interactions to occur within the column. Ensure your flow rate is optimized for the best balance of speed and separation.

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Try reducing the injection volume or the concentration of your sample.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors in HPLC analysis:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as those with residual silanol groups on the silica support, can cause peak tailing. Adding a small amount of a basic or acidic modifier to the mobile phase can help to suppress these interactions. For basic compounds, an additive like diethylamine (DEA) might be beneficial, while for acidic compounds, trifluoroacetic acid (TFA) could be used.

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can lead to active sites that cause tailing. Flushing the column with a strong solvent may help. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent and Mobile Phase: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the mobile phase.

Q3: The retention times for my this compound enantiomers are drifting. What should I do?

A3: Drifting retention times are often indicative of a lack of system stability. Here are some common causes and solutions:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Any changes in mobile phase composition require sufficient time for the column to re-equilibrate.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks, ensure proper solvent degassing, and inspect pump seals and check valves for wear.

  • Temperature Changes: As mentioned earlier, temperature affects retention. Ensure the column and mobile phase are at a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting method for the HPLC separation of this compound enantiomers?

A1: A good starting point for the separation of this compound enantiomers is to use a chiral stationary phase like Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm). A mobile phase consisting of acetonitrile and water in an isocratic elution mode can be employed. The detection is typically performed using a UV detector at a wavelength of around 220 nm. The exact mobile phase ratio and flow rate will require optimization.

Q2: How do changes in the mobile phase organic modifier concentration affect the separation?

A2: In reversed-phase HPLC, increasing the concentration of the organic modifier (e.g., acetonitrile) generally decreases the retention time of the analytes. For the chiral separation of this compound, this can also impact the resolution. A lower percentage of acetonitrile typically leads to longer retention times but may improve the resolution between the enantiomers up to a certain point. It is essential to perform a systematic study by varying the modifier concentration to find the optimal balance between analysis time and resolution.

Q3: What role does temperature play in the chiral separation of this compound?

A3: Temperature influences the kinetics and thermodynamics of the interactions between the enantiomers and the chiral stationary phase. Changes in temperature can affect the retention factors (k), separation factors (α), and ultimately the resolution (Rs). A study on the effects of temperature on the separation of this compound stereoisomers showed that varying the temperature can alter these parameters. Therefore, controlling the column temperature is crucial for achieving reproducible and optimized separations.

Quantitative Data Summary

The following tables summarize the effect of mobile phase composition and temperature on the chromatographic parameters for the separation of this compound stereoisomers on a Lux Cellulose-1 column.

Table 1: Effect of Acetonitrile Concentration on Chromatographic Parameters

Acetonitrile (%)k1k2α1Rs1k3k4α2Rs2
5014.3515.921.113.2918.1923.751.309.28
5510.4611.291.082.3612.6315.881.267.38
608.489.041.071.739.9012.241.246.50
657.267.691.061.338.2610.011.215.19

k1, k2, k3, k4 represent the retention factors for the four stereoisomers. α1 and α2 are the separation factors, and Rs1 and Rs2 are the resolutions for the respective enantiomeric pairs.

Table 2: Effect of Temperature on Chromatographic Parameters

Temperature (°C)k1k2α1Rs1k3k4α2Rs2
1514.3515.921.113.2918.1923.751.3010.46
2014.1915.511.093.0117.7923.261.3110.77
2513.9515.041.082.7217.2922.451.3011.31
3013.6914.641.072.4916.8421.731.2911.13
3513.5414.401.062.2916.5621.341.2910.81

Experimental Protocols

Detailed Methodology for HPLC Separation of this compound Enantiomers

This protocol is based on established methods for the chiral separation of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water. The optimal ratio should be determined experimentally, starting with a composition around 50:50 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (or as optimized).

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound standard in a suitable solvent like acetonitrile or methanol. Further dilute with the mobile phase to achieve a working concentration (e.g., 10 mg/L).

    • Sample Preparation: Depending on the matrix (e.g., soil, water, agricultural products), an appropriate extraction and clean-up procedure such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be required before HPLC analysis. The final extract should be dissolved in the mobile phase.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution to determine the retention times and resolution of the this compound enantiomers.

    • Inject the prepared sample solutions.

    • Identify and quantify the enantiomers by comparing the retention times and peak areas with those of the standard.

Visualizations

HPLC_Optimization_Workflow start Start: Poor Resolution of This compound Enantiomers check_csp Verify Chiral Stationary Phase (e.g., Lux Cellulose-1) start->check_csp optimize_mp Optimize Mobile Phase (Acetonitrile %) check_csp->optimize_mp Correct CSP end End: Optimized Method check_csp->end Incorrect CSP, Select Appropriate Column optimize_temp Optimize Column Temperature optimize_mp->optimize_temp check_flow Adjust Flow Rate optimize_temp->check_flow check_injection Check Injection Volume & Concentration check_flow->check_injection troubleshoot_peak Troubleshoot Peak Shape (Tailing, Splitting) check_injection->troubleshoot_peak troubleshoot_peak->optimize_mp Peak Shape Poor, Re-optimize good_resolution Achieved Good Resolution troubleshoot_peak->good_resolution Peak Shape Acceptable good_resolution->end

Caption: Workflow for optimizing HPLC resolution of this compound enantiomers.

Technical Support Center: Optimizing Bitertanol Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bitertanol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a conazole fungicide that acts as a potent inhibitor of fungal ergosterol biosynthesis and also affects mammalian cytochrome P450 enzymes.[1][2] Its low aqueous solubility presents a significant challenge for in vitro experiments, as it can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used organic solvents to dissolve this compound for in vitro studies.[2] DMSO is often the preferred solvent due to its ability to dissolve a wide range of hydrophobic compounds.

Q3: What is the maximum recommended final concentration of solvents in cell culture media?

To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible. For DMSO, a final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal. For ethanol, it is also recommended to maintain a final concentration of less than 0.5% (v/v). It is always best practice to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent itself.

Q4: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a concentrated stock solution of this compound should be prepared in an appropriate organic solvent like DMSO. This allows for a small volume of the stock solution to be added to the cell culture medium, minimizing the final solvent concentration. For example, a 10 mM stock solution in DMSO can be prepared and then serially diluted to the desired final concentrations in the culture medium.

Q5: What are the known mechanisms of action of this compound that I should be aware of in my experiments?

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis in fungi by targeting the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme).[3][4][5][6] In mammalian cells, it has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4.[1][2] This can have significant implications for studies involving drug metabolism and cellular signaling pathways regulated by these enzymes.

Troubleshooting Guide

Issue: Precipitate formation after adding this compound stock solution to cell culture media.

Potential Cause Troubleshooting Steps
Low Solubility Exceeded The concentration of this compound in the final medium may be above its solubility limit.
- Action: Lower the final concentration of this compound.
- Action: Increase the final concentration of the organic solvent slightly, ensuring it remains below toxic levels (<0.5% v/v).
- Action: Prepare a fresh, lower concentration stock solution.
Temperature Shock Rapid temperature change from a concentrated, cold stock solution to warm media can cause precipitation.
- Action: Gently warm the stock solution to room temperature before adding it to the pre-warmed cell culture medium.
- Action: Add the stock solution to the media dropwise while gently swirling the plate or tube.
Interaction with Media Components Components in the serum or media supplements may interact with this compound, reducing its solubility.
- Action: Test the solubility of this compound in serum-free media first.
- Action: Consider using a different type of serum or a serum-free formulation if the problem persists.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 2.5 mg/mL[7]A clear solution can be achieved.
Methanol Slightly Soluble[1][2]Quantitative data is limited; empirical testing is recommended.
Ethanol Slightly Soluble[8]Quantitative data is limited; empirical testing is recommended.
Chloroform Slightly Soluble[2]Not typically used for in vitro cell culture due to toxicity.
Water 2.7 mg/L (diastereoisomer A, 20°C)[1]Very low solubility, necessitating the use of organic solvents for stock solutions.
1.1 mg/L (diastereoisomer B, 20°C)[1]

Experimental Protocols

Detailed Protocol: Assessing the Cytotoxicity of this compound using an MTT Assay on HepG2 Cells

This protocol is adapted from standard MTT assay procedures and is designed to determine the cytotoxic effects of this compound on the human liver cancer cell line, HepG2.[9][10][11]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤ 0.5%.

  • Cell Treatment:

    • After 24 hours of incubation, remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a "vehicle control" group (cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" group (cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed HepG2 Cells in 96-well plate bitertanol_prep Prepare this compound stock and dilutions in media cell_treatment Treat cells with this compound for 24-72h bitertanol_prep->cell_treatment add_mtt Add MTT solution and incubate for 4h cell_treatment->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing this compound cytotoxicity.

ergosterol_biosynthesis_inhibition This compound's Inhibition of Ergosterol Biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol This compound This compound This compound->cyp51 Inhibits cyp51->ergosterol

Caption: this compound inhibits ergosterol synthesis.

cyp3a4_inhibition This compound's Inhibition of Cytochrome P450 3A4 drug_substrate Drug Substrate cyp3a4 CYP3A4 Enzyme drug_substrate->cyp3a4 metabolite Metabolite cyp3a4->metabolite This compound This compound This compound->cyp3a4 Inhibits

Caption: this compound inhibits CYP3A4 activity.

References

Technical Support Center: Bitertanol Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bitertanol gas chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve interference peaks during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are interference peaks in the context of this compound gas chromatography?

A1: Interference peaks are signals in a chromatogram that do not originate from the target analyte, this compound, or the internal standard. These peaks can arise from various sources, including the sample matrix, contaminated solvents, or the GC system itself.[1][2] They can overlap with or appear close to the this compound peak, leading to challenges in accurate identification and quantification.[3][4]

Q2: What are the most common sources of interference peaks in this compound analysis?

A2: Common sources of interference include:

  • Matrix Effects: Components of the sample matrix (e.g., lipids, pigments, sugars in food or environmental samples) that are co-extracted with this compound can interfere with the analysis.[1][5][6] This is a major source of inaccuracy in pesticide residue analysis.[6][7]

  • Co-eluting Compounds: Substances that have similar chromatographic properties to this compound and exit the GC column at nearly the same time.[3][4][8]

  • System Contamination: Impurities from carrier gases, septa bleed (small particles from the injection port septum), or column bleed (degradation of the column's stationary phase) can cause extraneous peaks, often referred to as "ghost peaks".[2][9][10]

  • Sample Preparation: Contaminants can be introduced from solvents, glassware, or reagents used during sample extraction and cleanup.[11][12]

  • Carryover: Residual sample from a previous injection can appear in a subsequent analysis.[13]

Q3: How can I determine if an unexpected peak is an interference?

A3: You can use several methods to identify an interference peak:

  • Analyze a Blank Sample: Inject a solvent blank (the same solvent used to dissolve your sample).[10] If the peak is present, it indicates contamination from the solvent or the GC system (e.g., septum or column bleed).[2][13]

  • Analyze a Matrix Blank: Prepare and analyze a sample of the same matrix (e.g., a cucumber sample known to be free of this compound) using the exact same extraction procedure. If the peak appears, it is likely a matrix interference.

  • Mass Spectrometry (MS) Confirmation: If you are using a GC-MS system, examine the mass spectrum of the unknown peak. Compare it to a reference library (like NIST or Wiley) and the known mass spectrum of this compound.[14][15] A mismatch indicates an interference. You can also perform a peak purity analysis to check for co-elution.[3][4][14]

  • Spike the Sample: Add a known amount of this compound standard to your sample and re-analyze it. If the peak increases in size, it confirms the identity of your analyte.[16]

Q4: I suspect matrix interference. What are the first steps to address this?

A4: The "matrix effect" occurs when co-extracted compounds affect the ionization and detection of the target analyte, leading to either signal enhancement or suppression.[5][17][18] To mitigate this:

  • Improve Sample Cleanup: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS method to remove interfering matrix components.[1][8][12]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][5][17] This helps to compensate for the matrix effects, as the standards and samples will be affected similarly.[18][19]

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.[1]

Q5: What should I do if I have co-eluting peaks?

A5: Co-elution, where two or more compounds elute at the same time, results in overlapping peaks.[3][4] To resolve this:

  • Modify GC Method Parameters: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve separation.[12]

  • Change the GC Column: Use a column with a different stationary phase that offers different selectivity for your analyte and the interferent.[12][16] Nonpolar solutes are best separated on nonpolar columns, and polar solutes on polar columns.[16]

  • Use GC-MS/MS: A triple quadrupole mass spectrometer (MS/MS) provides enhanced selectivity. By monitoring specific precursor-to-product ion transitions (SRM/MRM), you can selectively detect this compound even in the presence of co-eluting matrix interference.[15][20]

Troubleshooting Guide for Interference Peaks

This guide provides a systematic approach to identifying and resolving common issues related to interference peaks in this compound GC analysis.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting interference peaks.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_solutions start Symptom: Unexpected Peak in Chromatogram step1 Step 1: Inject Solvent Blank start->step1 q1 Is the Peak Present? step1->q1 res1_yes Source: System/Solvent Contamination q1->res1_yes Yes res1_no Proceed to Step 2 q1->res1_no No sol1 Troubleshoot System: - Replace Septum/Liner - Check Gas Purity - Use Fresh Solvent - Condition Column res1_yes->sol1 step2 Step 2: Analyze Matrix Blank res1_no->step2 q2 Is the Peak Present? step2->q2 res2_yes Source: Matrix Interference or Co-elution q2->res2_yes Yes res2_no Source: Sample-Specific Contamination q2->res2_no No sol2 Troubleshoot Matrix Effect: - Improve Sample Cleanup (SPE/QuEChERS) - Use Matrix-Matched Standards - Optimize GC Method - Use GC-MS/MS res2_yes->sol2 sol3 Troubleshoot Sample Prep: - Check Glassware - Verify Reagent Purity res2_no->sol3

Caption: Troubleshooting workflow for identifying interference sources.

Quantitative Data Summary

While specific retention times of interfering compounds are highly dependent on the matrix and GC method, the following table summarizes common issues, their causes, and quantitative parameters to check.

SymptomPossible CauseKey Parameters to Check/ControlRecommended Action
Ghost Peaks Septum BleedInjector Temperature, Septum Type & AgeReplace septum daily or as needed; use a high-quality, low-bleed septum.[2]
Column BleedOven Temperature, Gas PurityEnsure oven temperature does not exceed column's max limit; use high-purity carrier gas with filters.[9][21]
CarryoverSyringe/Injector CleanlinessImplement rigorous syringe washing protocols; clean the injector liner.[10][13]
Peak Tailing/Fronting Matrix OverloadSample ConcentrationDilute the sample extract.[1]
Active Sites in SystemLiner Deactivation, Column ConditionUse a deactivated liner; trim the first 5-10 cm of the column.[10]
Poor Repeatability Inconsistent InjectionInjection Volume, Syringe ConditionUse an autosampler for precision; check syringe for leaks or blockage.[9][21]
Leaks in the SystemGas Flow Rates, System PressurePerform a leak check on all fittings and connections.[9][22]
Retention Time Shifts Fluctuations in Flow/TempCarrier Gas Flow Rate, Oven TempVerify that flow rate and temperature are stable and correct.[14]
Column AgingColumn PerformanceCondition the column or replace if performance degrades significantly.[14][21]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Produce

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.[6][12]

1. Sample Homogenization:

  • Weigh 10-15 g of the representative sample (e.g., cucumber, apple) into a blender.

  • Homogenize until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[23]

  • Add 10 mL of acetonitrile.[15][23]

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[15][23]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.[23]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube containing sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, and MgSO₄ to remove excess water.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

4. Final Extract Preparation:

  • Collect the supernatant and transfer it to an autosampler vial.

  • The sample is now ready for GC analysis. If needed, add an injection standard.[23]

Protocol 2: Preparation of Matrix-Matched Calibration Standards

Matrix-matched calibration is essential for compensating for signal enhancement or suppression caused by the sample matrix.[1][5][17]

1. Prepare a Blank Matrix Extract:

  • Select a sample of the same matrix (e.g., cucumber) that is known to be free of this compound.

  • Process this blank sample using the exact same QuEChERS procedure (Protocol 1) to obtain a blank matrix extract.

2. Prepare a this compound Stock Solution:

  • Accurately weigh a known amount of certified this compound reference standard.

  • Dissolve it in a suitable high-purity solvent (e.g., acetone or toluene) to create a concentrated stock solution (e.g., 1000 µg/mL).[23]

3. Prepare Intermediate and Working Standards:

  • Perform serial dilutions of the stock solution to create intermediate standards.

  • To create the final working calibration standards, dilute the intermediate standards using the blank matrix extract as the diluent. This ensures that each calibration point contains the same concentration of matrix components as the prepared samples.

  • A typical calibration range might be 0.01 to 1.0 µg/mL.

Protocol 3: General GC-MS/MS Method Parameters

These are general starting parameters and should be optimized for your specific instrument and application.

  • Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.[15][23]

  • GC Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[24]

  • Injector:

    • Mode: Splitless

    • Temperature: 250-280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temp: 70 °C, hold for 1-2 minutes.

    • Ramp: 25 °C/min to 180 °C, then 5-10 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) for highest selectivity and sensitivity.[15][25]

    • MS/MS Transitions: At least two SRM transitions should be monitored for this compound for confident identification and quantification. These must be determined by infusing a standard solution.

References

Technical Support Center: Enhancing the Efficacy of Bitertanol Fungicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Bitertanol fungicide formulations in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and application of this compound formulations.

Issue Potential Cause Recommended Solution
Poor Solubility/Precipitation in Stock Solution This compound has low aqueous solubility.[1] The chosen solvent may be inappropriate or the concentration too high.Use a small amount of a water-miscible organic solvent such as DMSO, DMF, or acetone to first dissolve the this compound before adding it to your aqueous medium. Gentle heating and sonication can also aid dissolution. Prepare stock solutions at a higher concentration in the organic solvent and then dilute to the final working concentration in the experimental medium.
Inconsistent Antifungal Activity Incomplete dissolution of this compound leading to inaccurate concentrations. Degradation of the active ingredient. Stereoisomer composition not considered.Ensure complete dissolution of this compound before use. Prepare fresh solutions for each experiment to avoid degradation. Consider the stereoisomer composition, as (1S,2R)-Bitertanol has been shown to be the most bioactive stereoisomer.[2]
Phytotoxicity Observed in Plant-Based Assays High concentrations of this compound or co-solvents (e.g., DMSO). Sensitivity of the plant species or cultivar. Application method causing high localized concentrations.Conduct dose-response experiments to determine the optimal, non-phytotoxic concentration. Reduce the concentration of organic co-solvents in the final application solution. Ensure even application of the formulation to avoid high concentrations on specific plant tissues. Triazole fungicides, in general, can inhibit plant growth at excessive concentrations.[3]
Formulation Instability (e.g., phase separation) Incompatible adjuvants or surfactants. Incorrect ratio of components in the formulation.When preparing custom formulations, screen for compatible surfactants and emulsifiers. Patent literature suggests that combinations of ionic and non-ionic surfactants can be effective for creating stable emulsifiable concentrates of triazole fungicides.[4]
Reduced Efficacy in a Mixed Formulation Antagonistic effects with other active ingredients. pH of the spray solution affecting stability.Be aware of potential antagonism when mixing this compound with other pesticides. Conduct compatibility tests before preparing large batches. Buffer the final solution to a neutral pH, as extreme pH can lead to the degradation of some fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a systemic fungicide that belongs to the triazole class. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: Due to its low aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or acetone. From this stock solution, you can then make serial dilutions in your desired aqueous medium. It is crucial to include a solvent control in your experiments to account for any potential effects of the solvent on fungal growth.

Q3: What are the most common signs of phytotoxicity with this compound and how can I avoid them?

A3: As a triazole fungicide, high concentrations of this compound may lead to growth inhibition in plants.[3] To avoid phytotoxicity, it is essential to perform a dose-response study to identify the maximum non-phytotoxic concentration for your specific plant system. Always ensure uniform application of the formulation and consider reducing the concentration of any organic co-solvents.

Q4: Can the efficacy of my this compound formulation be improved with adjuvants?

A4: Yes, the addition of adjuvants such as surfactants, oils, and stickers can potentially enhance the efficacy of this compound formulations. These can improve the wetting, spreading, and adhesion of the fungicide on the target surface. The choice of adjuvant will depend on the specific formulation type and target organism.

Q5: Is there a difference in the antifungal activity between the stereoisomers of this compound?

A5: Yes, research has shown that the stereoisomers of this compound exhibit different levels of antifungal activity. The (1S,2R)-Bitertanol stereoisomer has been identified as the most potent, showing significantly higher bioactivity against a range of pathogenic fungi compared to other stereoisomers.[2]

Data Presentation

Stereoselective Bioactivity of this compound Isomers

The following table summarizes the EC50 values (the concentration that inhibits 50% of fungal growth) of different this compound stereoisomers against various fungal pathogens. This data highlights the importance of stereochemistry in the efficacy of this compound.

Fungal Species(1S,2R)-Bitertanol EC50 (mg/L)(1R,2S)-Bitertanol EC50 (mg/L)(1R,2R)-Bitertanol EC50 (mg/L)(1S,2S)-Bitertanol EC50 (mg/L)
Botrytis cinerea0.18>500.18>50
Fusarium graminearum0.0825.120.3613.59
Rhizoctonia solani0.161.860.231.79
Sclerotinia sclerotiorum0.113.460.143.28

Data adapted from a study on the stereoselective bioactivity of this compound.[2]

Synergistic Fungicidal Compositions

Patent literature suggests that combining this compound with other triazole fungicides can result in synergistic effects. The following table provides an example of weight part ratios for synergistic mixtures.

Active Ingredient A Active Ingredient B (this compound) Weight Part Ratio (A:B)
TebuconazoleThis compound80:1 to 1:80
HexaconazoleThis compound80:1 to 1:80
CyproconazoleThis compound80:1 to 1:80

Data derived from patent information on pesticidal compositions containing this compound.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of a this compound formulation against a fungal pathogen.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Fungal culture in appropriate liquid medium (e.g., Potato Dextrose Broth)

  • Sterile liquid growth medium

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at a concentration 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard the final 100 µL from well 11. Well 12 will serve as a growth control (no this compound).

  • Inoculation:

    • Prepare a fungal inoculum suspension and adjust its concentration to a standardized value (e.g., 1 x 10^5 CFU/mL).

    • Add 100 µL of the fungal inoculum to each well (1-12).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific fungal species.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth.

    • Alternatively, use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Protocol 2: Preparation of a this compound Nanoemulsion Formulation

This protocol provides a general method for preparing a this compound nanoemulsion, which can enhance its solubility and bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., a suitable carrier oil like castor oil or oleic acid)

  • Aqueous phase (e.g., distilled water)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of this compound in the chosen oil.

  • Preparation of the Aqueous Phase:

    • Disperse the surfactant and co-surfactant in the aqueous phase.

  • Formation of the Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring.

  • Nano-emulsification:

    • Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization:

    • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using appropriate instrumentation.

    • Evaluate the stability of the nanoemulsion over time.

Visualizations

G This compound Mode of Action: Ergosterol Biosynthesis Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound 14-alpha-demethylase 14-alpha-demethylase This compound->14-alpha-demethylase Inhibits

Caption: Signaling pathway of this compound's mode of action.

G Experimental Workflow: MIC Determination cluster_0 Preparation cluster_1 Assay Setup cluster_2 Analysis This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Fungal Inoculum Fungal Inoculum Inoculation of Plate Inoculation of Plate Fungal Inoculum->Inoculation of Plate Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation of Plate Incubation Incubation Inoculation of Plate->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

G Troubleshooting Logic: Poor Efficacy Poor Efficacy Poor Efficacy Check Solubility Check Solubility Poor Efficacy->Check Solubility Check Concentration Check Concentration Check Solubility->Check Concentration Fully Dissolved Optimize Formulation Optimize Formulation Check Solubility->Optimize Formulation Precipitation Observed Consider Resistance Consider Resistance Check Concentration->Consider Resistance Correct Verify Calculation Verify Calculation Check Concentration->Verify Calculation Incorrect Test Alternative Fungicide Test Alternative Fungicide Consider Resistance->Test Alternative Fungicide Suspected

Caption: Logical steps for troubleshooting poor this compound efficacy.

References

Technical Support Center: Addressing Bitertanol Cross-Resistance with DMI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating cross-resistance between bitertanol and other demethylation inhibitor (DMI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other DMI fungicides?

A1: this compound, like all DMI fungicides, inhibits the C14-demethylase enzyme (encoded by the CYP51 gene) which is essential for ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[1] This single-site mode of action is common to all DMI fungicides, which is why cross-resistance is a significant concern.[1]

Q2: What are the primary mechanisms of resistance to DMI fungicides?

A2: Fungal populations can develop resistance to DMI fungicides through several mechanisms:

  • Target site modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for DMI fungicides.[2][3]

  • Overexpression of the target gene: Increased expression of the CYP51 gene leads to higher levels of the C14-demethylase enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect.[3]

  • Increased efflux pump activity: Overexpression of genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[2]

Q3: If a fungal isolate is resistant to this compound, will it be resistant to all other DMI fungicides?

A3: Generally, yes. Cross-resistance is common among DMI fungicides because they share the same target site.[4] An isolate resistant to one DMI is likely to show reduced sensitivity to other DMIs. However, the level of cross-resistance can vary. Some mutations in the CYP51 gene may confer high resistance to certain DMIs and lower resistance to others. Therefore, it is crucial to test for cross-resistance against a panel of DMI fungicides.

Q4: What is a resistance factor (RF) and how is it used to quantify resistance?

A4: A resistance factor (RF) is a ratio calculated by dividing the EC50 value of a resistant fungal isolate by the EC50 value of a sensitive (wild-type) isolate. It quantifies the level of resistance in an isolate. A higher RF value indicates a greater level of resistance.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible EC50 values in mycelial growth inhibition assays.

Possible Cause Troubleshooting Step
Inconsistent inoculum size or age. Ensure that mycelial plugs are of a uniform diameter and are taken from the actively growing edge of a culture of a standardized age.
Uneven distribution of fungicide in the agar medium. After adding the fungicide stock solution to the molten agar, ensure thorough mixing before pouring the plates. Prepare all media for a single experiment from the same batch.
Solvent effects from the fungicide stock solution. Ensure the final concentration of the solvent (e.g., DMSO) in the agar is consistent across all plates, including the control, and is at a level that does not inhibit fungal growth.
Incorrect incubation conditions. Maintain a consistent temperature and humidity during the incubation period. Fluctuations can affect fungal growth rates.
Contamination of cultures. Use sterile techniques throughout the procedure to prevent bacterial or other fungal contamination.

Problem 2: No clear dose-response relationship observed.

Possible Cause Troubleshooting Step
Fungicide concentration range is too high or too low. Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate range that brackets the EC50 value.
The isolate is highly resistant. If no inhibition is observed even at high concentrations, the isolate may be highly resistant. Attempt to test even higher concentrations if solubility permits, or confirm resistance using molecular methods.
The isolate is extremely sensitive. If complete inhibition is observed at the lowest concentrations, test a lower range of fungicide concentrations.
Fungicide instability. Ensure the fungicide is not degrading in the medium. Prepare fresh stock solutions and add them to the agar just before pouring the plates.

Problem 3: Difficulty in interpreting cross-resistance patterns.

Possible Cause Troubleshooting Step
Lack of a sensitive baseline. Always include a known sensitive (wild-type) isolate in your assays to serve as a reference for calculating resistance factors.
Variable levels of resistance to different DMIs. This is an expected biological phenomenon. Report the EC50 values and resistance factors for each DMI tested. This variation can provide insights into the specific resistance mechanisms at play.
Incomplete cross-resistance. Some isolates may show resistance to one DMI but remain relatively sensitive to another. This highlights the importance of testing a diverse panel of DMIs.

Data Presentation

Table 1: In Vitro Sensitivity of Venturia inaequalis Isolates to this compound and Other DMI Fungicides.

FungicideSensitive Isolate EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Resistance Factor (RF)
This compound 0.05>10>200
Myclobutanil0.07>10>143
Fenarimol0.045.0125
Propiconazole0.032.583
Tebuconazole0.053.060

Data synthesized from published studies. Actual values may vary depending on the specific isolates and experimental conditions.

Table 2: In Vitro Sensitivity of Monilinia fructicola Isolates to Various DMI Fungicides.

FungicideSensitive Isolate EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Resistance Factor (RF)
Propiconazole0.0260.2369.1
Tebuconazole0.0961.48215.4
Myclobutanil1.138.4437.5
Prothioconazole0.0020.11557.5

Data adapted from a study on Brazilian isolates of M. fructicola.[4] this compound was not included in this specific study, but cross-resistance is expected.

Table 3: In Vitro Sensitivity of Cercospora beticola Isolates to Various DMI Fungicides.

FungicideSensitive Isolate EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Resistance Factor (RF)
Propiconazole<0.1>1.0>10
Epoxiconazole<0.1>1.0>10
Difenoconazole<0.1>1.0>10
Tetraconazole<0.1>1.0>10

Data synthesized from multiple sources.[3][5] EC50 values for C. beticola can vary significantly. Isolates with EC50 > 1.0 µg/mL are generally considered resistant.[3]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for DMI Fungicide Sensitivity Testing

This protocol details the determination of the effective concentration that inhibits mycelial growth by 50% (EC50).

1. Materials:

  • Fungal isolates (sensitive and putative resistant strains)

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound and other DMI fungicides

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers

2. Preparation of Fungicide Stock Solutions:

  • Prepare a high-concentration stock solution of each fungicide in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Perform serial dilutions of the stock solution to create a range of working solutions that will be used to amend the agar.

3. Preparation of Fungicide-Amended Media:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C in a water bath.

  • Add the appropriate volume of fungicide working solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is the same across all plates, including the control (typically ≤0.1%).

  • Mix thoroughly and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify.

4. Inoculation:

  • From the leading edge of an actively growing 5-7 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

5. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

6. Data Collection and Analysis:

  • After a set incubation period (e.g., 5-7 days, or when the mycelial growth on the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the average diameter for each plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the following formula: % Inhibition = [ (Diameter of control - Diameter of treatment) / Diameter of control ] x 100

  • Plot the percentage of inhibition against the log-transformed fungicide concentration.

  • Use a statistical software package to perform a probit or logistic regression analysis to determine the EC50 value.

Visualizations

DMI_Resistance_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate (Sensitive & Resistant) Culture Grow Fungal Culture Isolate->Culture Inoculate Inoculate Plates Culture->Inoculate Fungicide Prepare Fungicide Stock Solutions Media Prepare Fungicide- Amended Media Fungicide->Media Media->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot EC50 Determine EC50 Value Plot->EC50 RF Calculate Resistance Factor (RF) EC50->RF

Caption: Experimental workflow for determining DMI fungicide cross-resistance.

DMI_Resistance_Mechanisms cluster_resistance Resistance Mechanisms DMI DMI Fungicide CYP51 C14-Demethylase (CYP51 Enzyme) DMI->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to Mutation Target Site Mutation (CYP51 gene) Mutation->CYP51 Alters enzyme, reduces binding Overexpression Target Gene Overexpression (CYP51 gene) Overexpression->CYP51 Increases enzyme concentration Efflux Efflux Pump Overexpression Efflux->DMI Pumps out fungicide

Caption: Signaling pathway of DMI fungicide action and mechanisms of resistance.

References

Technical Support Center: Method Refinement for Detecting Low-Level Bitertanol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level Bitertanol metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that should be targeted in residue analysis?

A1: this compound metabolism is complex due to its diastereoisomeric nature. The primary metabolites of concern in environmental and biological matrices are:

  • 4-[2-hydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butoxy]benzoic acid

  • 1,2,4-triazole acetic acid

  • Triazole alanine

  • 1,2,4-triazole[1]

Q2: What is the recommended analytical technique for the sensitive detection of this compound and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of this compound and its polar metabolites. For the parent compound, which is less polar, gas chromatography-mass spectrometry (GC-MS) can also be a viable option.

Q3: Where can I obtain analytical standards for this compound and its metabolites?

A3: High-purity analytical standards for this compound are commercially available from various chemical standard suppliers. However, obtaining certified reference standards for all of its metabolites, particularly the more complex ones, can be challenging. It is advisable to check with specialized suppliers of pesticide and metabolite standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low-level this compound metabolites.

Chromatography & Detection Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for polar metabolites Inappropriate column chemistry for polar analytes.Use a column designed for polar compound retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reversed-phase column.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Secondary interactions with the stationary phase.Add a small amount of a competing agent (e.g., trifluoroacetic acid for acidic metabolites) to the mobile phase to reduce secondary interactions.
Low sensitivity or no detectable signal for metabolites Inefficient ionization in the mass spectrometer source.Optimize ESI (Electrospray Ionization) source parameters (e.g., capillary voltage, gas flow, temperature) for each metabolite. Consider using a different ionization technique if necessary.
Suboptimal MS/MS transition parameters.Perform a product ion scan for each metabolite to identify the most abundant and specific product ions. Optimize collision energies for each transition.
Matrix suppression effects.Dilute the sample extract, use matrix-matched calibration standards, or employ a more effective sample cleanup procedure.
Inconsistent retention times Fluctuations in mobile phase composition or column temperature.Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if performance does not improve after flushing and regeneration.
High background noise or interfering peaks Contamination from solvents, reagents, or sample matrix.Use high-purity solvents and reagents. Incorporate a more rigorous cleanup step in the sample preparation protocol.
Co-elution of matrix components.Optimize the chromatographic gradient to improve the separation of analytes from interfering compounds.
Sample Preparation Challenges
Problem Potential Cause(s) Troubleshooting Steps
Low recovery of metabolites from the sample matrix Inefficient extraction of polar metabolites from the sample.For soil and plant matrices, ensure adequate hydration before extraction with an organic solvent like acetonitrile.
Loss of analytes during the cleanup step.Evaluate the choice of sorbents in the dispersive solid-phase extraction (dSPE) step to ensure they do not retain the target metabolites.
Degradation of analytes during sample processing.Minimize sample processing time and keep samples cool. For pH-sensitive metabolites, consider buffering the extraction solvent.
Significant matrix effects observed in LC-MS/MS analysis Co-extraction of interfering compounds from the sample matrix.Optimize the dSPE cleanup step by testing different sorbent combinations (e.g., PSA, C18, GCB) to effectively remove matrix components.
High lipid or pigment content in the sample.For fatty matrices, a freeze-out step at a low temperature can help precipitate and remove lipids. For highly pigmented samples, graphitized carbon black (GCB) can be used as a dSPE sorbent.
Inconsistent results between replicate samples Non-homogenous sample.Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent sample preparation procedure.Follow a standardized and well-documented protocol for all samples.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and its common triazole metabolites. Note that these values can vary depending on the specific matrix, instrumentation, and method used.

Table 1: LC-MS/MS Parameters for Common Triazole Metabolites [1]

MetabolitePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
1,2,4-triazole7043-
Triazole acetic acid12870-
Triazole alanine1427096

Note: Specific collision energies should be optimized for the instrument in use.

Table 2: Typical Recovery and Limit of Quantification (LOQ) Data for Triazole Fungicides and Metabolites

AnalyteMatrixRecovery (%)LOQ (µg/kg)
Triazole Fungicides (general)Fruits & Vegetables70-12010
Triazole Fungicides (general)Soil80-11010-50
1,2,4-triazoleFruits & Vegetables70-11050
1,2,4-triazole acetic acidFruits & Vegetables70-11050
Triazole alanineFruits & Vegetables70-11010-50

Experimental Protocols

Optimized QuEChERS Protocol for this compound and Metabolites in Soil

This protocol is a general guideline and may require further optimization for specific soil types.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add an appropriate amount of water to ensure hydration and let it sit for 30 minutes.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

  • Extraction and Partitioning:

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a dSPE mixture (e.g., 150 mg PSA, 900 mg MgSO₄, and potentially 150 mg C18 for soils with high organic matter).

    • Shake for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Optimized QuEChERS Protocol for this compound and Metabolites in Plant Matrices (e.g., Fruits and Vegetables)

This protocol is a general guideline and may need adjustments based on the specific commodity.

  • Sample Preparation:

    • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of some metabolites).

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

  • Extraction and Partitioning:

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents. The composition will depend on the matrix:

      • General Fruits and Vegetables: 150 mg PSA, 900 mg MgSO₄.

      • High Pigment (e.g., spinach): 150 mg PSA, 900 mg MgSO₄, 50 mg GCB.

      • High Fat (e.g., avocado): 150 mg PSA, 900 mg MgSO₄, 150 mg C18.

    • Shake for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample (Soil, Plant, Water) Weighing 2. Weigh 10g into 50mL Tube Homogenization->Weighing Solvent 3. Add 10mL Acetonitrile (+ 1% Acetic Acid) Weighing->Solvent Salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Solvent->Salts Shake1 5. Shake Vigorously (1 min) Salts->Shake1 Centrifuge1 6. Centrifuge (5 min) Shake1->Centrifuge1 Supernatant 7. Transfer Supernatant Centrifuge1->Supernatant dSPE 8. Add dSPE Sorbents (PSA, C18, GCB) Supernatant->dSPE Shake2 9. Shake (30 sec) dSPE->Shake2 Centrifuge2 10. Centrifuge (5 min) Shake2->Centrifuge2 Filter 11. Filter Extract (0.22 µm) Centrifuge2->Filter LCMS 12. LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS-based sample preparation workflow for this compound metabolite analysis.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibition Inhibition This compound This compound (Triazole Fungicide) Inhibition->Ergosterol

Caption: Inhibition of Ergosterol biosynthesis by this compound.

References

Technical Support Center: Optimizing Bitertanol Extraction from Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of Bitertanol from soil matrices. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to help you optimize your laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from soil?

A1: The primary challenges stem from this compound's chemical properties and the complexity of soil matrices. This compound has low water solubility and a tendency for strong adsorption to soil organic matter and clay particles, which can lead to low recovery rates. Additionally, soil is a highly variable matrix, containing numerous compounds that can interfere with analysis, creating what is known as the "matrix effect."[1][2][3][4][5]

Q2: Which extraction method is most recommended for this compound in soil?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for pesticide residue analysis in soil and is a suitable starting point for this compound.[1][2][6] It is known for its simplicity, speed, and effectiveness. However, other methods like Solid-Phase Extraction (SPE) and Ultrasound-Assisted Extraction (UAE) can also be optimized for this purpose and may be preferable depending on available equipment and specific experimental goals.

Q3: What is the expected recovery rate for this compound from soil?

A3: With an optimized method, mean recoveries for this compound stereoisomers from soil can range from 74.6% to 101.0%.[7][8] However, recovery can be significantly influenced by the soil type, extraction method, solvent choice, and cleanup procedure.

Q4: Why is a "cleanup" step necessary after the initial extraction?

A4: The initial solvent extraction pulls not only this compound but also many other co-extractives from the soil matrix (e.g., humic substances, lipids, pigments).[9] These co-extractives can interfere with chromatographic analysis, leading to inaccurate quantification and potential damage to analytical instruments.[10] A cleanup step, such as dispersive solid-phase extraction (d-SPE), is used to remove these interferences.[11][12]

Q5: Can I use the same extraction protocol for different types of soil?

A5: While a general protocol can be a good starting point, it often requires optimization for different soil types.[13] Factors like organic matter content, clay content, and pH can significantly affect extraction efficiency.[3] For instance, soils with high organic matter may require different cleanup sorbents or additional cleanup steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Strong Adsorption: this compound is strongly adsorbed to soil particles, especially in soils with high organic matter or clay content. 2. Incomplete Extraction: The chosen solvent may not be optimal, or the extraction time/energy is insufficient. 3. Analyte Loss During Cleanup: The d-SPE sorbent may be adsorbing this compound. 4. pH-dependent issues: The pH of the extraction solvent may not be optimal for this compound stability or extraction.1. Pre-hydrate the soil: For dry soils, add a small amount of water and allow it to hydrate before adding the extraction solvent. This can help disrupt the binding of this compound to the soil matrix.[1] 2. Optimize Solvent and Shaking: Test different extraction solvents (e.g., acetonitrile, acetone, ethyl acetate) or solvent mixtures. Increase the shaking/vortexing time to ensure thorough extraction.[9] For strongly bound residues, consider Ultrasound-Assisted Extraction (UAE).[14] 3. Select Appropriate d-SPE Sorbent: For the cleanup step, Primary Secondary Amine (PSA) is commonly used to remove organic acids. If this compound is lost, consider reducing the amount of sorbent or trying a different one, like C18, which is effective for removing nonpolar interferences like fats and waxes.[2][15] 4. Buffer the Extraction: Use buffered QuEChERS salts (e.g., citrate buffer) to maintain a stable pH (around 5-5.5) which can improve the recovery of pH-dependent analytes.[6]
High Matrix Effect (Signal Suppression or Enhancement) 1. Insufficient Cleanup: Co-extracted matrix components are interfering with the ionization of this compound in the mass spectrometer.[4][16] 2. Soil Type: Soils with high organic content are more prone to causing significant matrix effects.[3]1. Optimize d-SPE Cleanup: Use a combination of sorbents. For example, PSA to remove acids and C18 to remove lipids.[2] For highly pigmented soils, Graphitized Carbon Black (GCB) can be used, but it may also retain planar analytes like this compound, so use it judiciously.[12] 2. Dilute the Final Extract: A simple dilution of the final extract can reduce the concentration of interfering matrix components. 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement.[1]
Poor Reproducibility (High %RSD) 1. Inhomogeneous Sample: The soil sample is not properly homogenized before taking a subsample for extraction. 2. Inconsistent Procedure: Variations in shaking time, solvent volumes, or temperature between samples. 3. Instrumental Variability: Issues with the analytical instrument (e.g., GC-MS, LC-MS/MS).1. Thorough Homogenization: Ensure the soil sample is well-mixed, and free of large clumps or stones before weighing. 2. Standardize the Protocol: Adhere strictly to the validated protocol for all samples. Use automated shakers and pipettes for better consistency. 3. Use an Internal Standard: Add an internal standard to the sample before extraction. This can help to correct for variations in extraction efficiency and instrument response.[1]
Clogged Syringe or GC/LC Column 1. Particulate Matter in Final Extract: Fine soil particles or precipitated matrix components are present in the final extract.1. Centrifuge at Higher Speed: Increase the speed and/or duration of the final centrifugation step to pellet fine particles.[1] 2. Filter the Final Extract: Use a syringe filter (e.g., 0.22 µm PTFE) before injecting the sample into the instrument.

Data Presentation: Comparison of Extraction Efficiencies

The following table summarizes typical recovery data for different extraction methodologies. Note that actual results will vary based on specific laboratory conditions and soil characteristics.

Extraction Method Solvent System Cleanup Sorbent(s) Soil Type Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERSAcetonitrilePSA + C18Not Specified74.6 - 101.00.6 - 9.9[7][8]
QuEChERS (Citrate Buffer)AcetonitrilePSA + MgSO₄Generic70 - 110 (for most neutral pesticides)<10[2]
Ultrasound-Assisted Extraction (UAE)Acetone/HexaneSPEForest Soil71 - 107 (for PAHs, indicative)<15[17]
Solid-Phase Extraction (SPE)Methanol/WaterC18 CartridgeNot Specified>90 (for various herbicides, indicative)5 - 18[18]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is a general procedure for pesticides in soil and should be validated for this compound in your specific matrix.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. For dry soils, add 7 mL of deionized water, vortex briefly, and let it hydrate for 30 minutes.[1] c. Add 10 mL of acetonitrile to the tube. d. Add an appropriate internal standard if required. e. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[1] f. Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). g. Immediately shake for another 2 minutes to prevent the formation of salt agglomerates. h. Centrifuge the tube at ≥3000 rcf for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube. b. The d-SPE tube should contain a mixture of anhydrous MgSO₄ (e.g., 150 mg) to remove residual water and a sorbent like PSA (e.g., 50 mg) to remove organic acids and other polar interferences. For soils with high lipid content, C18 (e.g., 50 mg) can also be included.[1][2] c. Vortex the d-SPE tube for 30 seconds. d. Centrifuge at ≥5000 rcf for 2 minutes.[1] e. The resulting supernatant is ready for analysis. It can be directly injected if using LC-MS/MS or may require solvent exchange for GC-MS analysis.

Protocol 2: General Ultrasound-Assisted Extraction (UAE)

1. Extraction: a. Place 5 g of homogenized soil into a glass extraction vessel. b. Add 20 mL of a suitable solvent (e.g., a 1:1 mixture of acetone and hexane). c. Place the vessel in an ultrasonic bath or use an ultrasonic probe. d. Sonicate for a specified period (e.g., 15-30 minutes). The optimal time and ultrasonic power should be determined experimentally.[14] e. After sonication, allow the sample to settle or centrifuge to separate the soil from the solvent.

2. Cleanup (via SPE): a. Decant the supernatant and concentrate it under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of a solvent compatible with the SPE cartridge (e.g., methanol/water). c. Condition a C18 SPE cartridge with methanol followed by water. d. Load the sample onto the cartridge. e. Wash the cartridge with water to remove polar impurities. f. Elute the this compound from the cartridge with a small volume of a less polar solvent like methanol or acetonitrile. g. The eluate can then be concentrated and prepared for instrumental analysis.

Visualizations

experimental_workflow cluster_extraction 1. Extraction cluster_cleanup 2. d-SPE Cleanup cluster_analysis 3. Analysis weigh Weigh 10g Soil hydrate Hydrate with 7mL H₂O (if dry) weigh->hydrate add_acn Add 10mL Acetonitrile hydrate->add_acn shake1 Shake for 5 min add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake for 2 min add_salts->shake2 centrifuge1 Centrifuge ≥3000 rcf shake2->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer Supernatant vortex Vortex with d-SPE Sorbents (PSA/C18) transfer->vortex centrifuge2 Centrifuge ≥5000 rcf vortex->centrifuge2 analyze Collect Supernatant for GC/LC-MS Analysis centrifuge2->analyze

Caption: Workflow for this compound extraction from soil using the QuEChERS method.

troubleshooting_workflow start Start: Low this compound Recovery check_hydration Is the soil dry? start->check_hydration hydrate Action: Pre-hydrate soil with water before extraction. check_hydration->hydrate Yes check_solvent Is extraction solvent/time optimized? check_hydration->check_solvent No hydrate->check_solvent optimize_solvent Action: Test different solvents (e.g., Acetone) or increase shaking time. check_solvent->optimize_solvent No check_cleanup Is analyte lost during d-SPE cleanup? check_solvent->check_cleanup Yes optimize_solvent->check_cleanup optimize_cleanup Action: Reduce amount of PSA or use C18 instead. check_cleanup->optimize_cleanup Yes end End: Recovery Improved check_cleanup->end No optimize_cleanup->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Improving the Yield of Specific Bitertanol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield of specific Bitertanol stereoisomers. As research indicates, the (1S,2R)-stereoisomer of this compound exhibits the highest fungicidal activity with lower toxicity, making it the primary target for stereoselective synthesis.[1]

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in the development of synthetic strategies that favor the formation of the desired (1S,2R)-Bitertanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stereochemistry important?

A1: this compound is a chiral triazole fungicide widely used in agriculture. It has two stereocenters, resulting in four possible stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S). The spatial arrangement of atoms in these isomers significantly impacts their biological activity.

Q2: Which this compound stereoisomer is the most desirable and why?

A2: The (1S,2R)-Bitertanol stereoisomer is considered the most effective. Studies have shown it to have significantly higher bioactivity against target pathogenic fungi compared to the other stereoisomers.[1] For instance, it has demonstrated 4.3 to 314.7 times more potent bioactivity than other isomers against eight different pathogenic fungi.[1] Furthermore, some of the other stereoisomers have been found to be more toxic to non-target organisms.[1] Focusing on the synthesis of (1S,2R)-Bitertanol can lead to a more effective and safer fungicide.

Q3: What is the typical composition of commercially available this compound?

A3: Commercially, this compound is often produced and sold as a racemic mixture of its stereoisomers. A common synthesis method involves the reduction of the precursor ketone, 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, which typically yields a mixture of diastereomers.

Q4: How can the different stereoisomers of this compound be separated and analyzed?

A4: High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and analysis of this compound stereoisomers.[2][3] Chiral stationary phases are used to resolve the enantiomers. This technique is crucial for determining the stereoisomeric ratio of a synthesis product.

Experimental Protocols

Protocol 1: Non-Stereoselective Synthesis of this compound (Baseline Method)

This protocol describes a standard, non-stereoselective method for the synthesis of this compound, which can serve as a baseline for comparison when developing stereoselective methods.

Materials:

  • 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

  • Aluminum isopropoxide

  • Isopropanol

  • Dilute sulfuric acid

  • Sodium hydroxide solution

Procedure:

  • Combine 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and aluminum isopropoxide in isopropanol in a suitable reaction vessel.

  • Heat the mixture under pressure to approximately 115°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting ketone is consumed.

  • Cool the reaction mixture and partially remove the solvent by distillation.

  • Treat the residue with dilute sulfuric acid to form a two-phase mixture.

  • Separate the organic phase and neutralize it with a sodium hydroxide solution to induce crystallization of the product.

  • Isolate the crystalline this compound by filtration, wash with water until neutral, and dry under vacuum.

Expected Outcome:

This synthesis typically yields a mixture of the threo and erythro diastereomers. The threo pair of enantiomers is generally the major product.

Protocol 2: General Approach for Stereoselective Biocatalytic Reduction

Materials:

  • 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

  • A selection of microorganisms known for ketone reduction (e.g., Saccharomyces cerevisiae, Candida boidinii, Hansenula polymorpha, Nocardia salmonicolor)

  • Appropriate growth media for each microorganism

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (as a reducing equivalent source)

  • Solvent for substrate and product extraction (e.g., ethyl acetate)

Procedure:

  • Cultivation of Microorganisms: Culture the selected microorganisms in their respective optimal growth media until a sufficient cell density is reached.

  • Bioconversion Setup: Harvest the microbial cells by centrifugation and resuspend them in a buffer solution containing glucose.

  • Substrate Addition: Add the precursor ketone (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol to aid solubility) to the cell suspension.

  • Incubation: Incubate the reaction mixture under controlled conditions (temperature, agitation).

  • Monitoring: Periodically withdraw samples, extract with a suitable solvent, and analyze by chiral HPLC to determine the conversion of the starting material and the diastereomeric and enantiomeric excess of the product.

  • Work-up and Isolation: Once the reaction has reached the desired conversion, separate the cells by centrifugation. Extract the supernatant with an organic solvent. Dry the combined organic extracts and evaporate the solvent to obtain the crude product for further purification if necessary.

Data Presentation

Table 1: Stereoisomer Profile of Non-Stereoselective Synthesis
DiastereomerEnantiomerTypical Yield (%)
threo(1R,2S)\multirow{2}{}{~85}
(1S,2R)
erythro(1R,2R)\multirow{2}{}{~15}
(1S,2S)

Note: The enantiomers within each diastereomeric pair are typically formed in a 1:1 ratio in non-stereoselective synthesis.

Table 2: Template for Recording Stereoselective Synthesis Data
Catalyst/MicroorganismReaction Conditions (Temp, Time, Solvent)Diastereomeric Ratio (threo:erythro)Enantiomeric Excess of threo pair (% ee)Enantiomeric Excess of erythro pair (% ee)Yield of (1S,2R)-isomer (%)

Troubleshooting Guides

Issue 1: Low Yield in Non-Stereoselective Synthesis

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure sufficient reaction time and monitor the reaction to completion. Check the quality and stoichiometry of the reducing agent (aluminum isopropoxide).

  • Possible Cause: Product loss during work-up.

    • Solution: Optimize the extraction and crystallization steps. Ensure the pH is appropriately adjusted to induce full precipitation of the product.

Issue 2: Poor Stereoselectivity in a Catalytic System

  • Possible Cause: Inappropriate catalyst or reaction conditions.

    • Solution: Screen a variety of chiral catalysts (e.g., different chiral ligands for metal-catalyzed reductions, or different enzymes/microorganisms for biocatalysis). Optimize reaction parameters such as temperature, solvent, and pressure, as these can significantly influence stereoselectivity.

  • Possible Cause: Racemization of the product.

    • Solution: Analyze the stereochemical stability of the product under the reaction and work-up conditions. If racemization occurs, consider milder conditions or a different synthetic route.

Issue 3: Low Activity of Biocatalyst

  • Possible Cause: Substrate or product inhibition/toxicity.

    • Solution: The precursor ketone or the this compound product may be toxic to the microorganisms. Try using lower substrate concentrations, fed-batch strategies, or in-situ product removal.

  • Possible Cause: Inefficient cofactor regeneration.

    • Solution: Ensure that a sufficient source of reducing equivalents (e.g., glucose for whole-cell systems) is available. For isolated enzyme systems, an efficient cofactor regeneration system (e.g., using glucose dehydrogenase) is crucial.

Visualizations

G cluster_start Starting Material cluster_process Non-Stereoselective Synthesis cluster_product Product Mixture cluster_analysis Analysis start 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl- 1-(1H-1,2,4-triazol-1-yl)butan-2-one reduction Reduction with Aluminum Isopropoxide start->reduction mixture Mixture of 4 this compound Stereoisomers (threo:erythro ≈ 85:15) reduction->mixture hplc Chiral HPLC Separation mixture->hplc isomers Quantification of: (1S,2R) (1R,2S) (1R,2R) (1S,2S) hplc->isomers

Caption: Workflow for non-stereoselective this compound synthesis and analysis.

G cluster_start Starting Material cluster_process Stereoselective Synthesis Strategies cluster_product Desired Product cluster_analysis Analysis start Precursor Ketone asymmetric Asymmetric Chemical Catalysis (Chiral Reducing Agents) start->asymmetric biocatalysis Biocatalysis (Enzymes / Whole Cells) start->biocatalysis product Enriched (1S,2R)-Bitertanol asymmetric->product biocatalysis->product analysis Chiral HPLC Analysis (Determine d.e. and e.e.) product->analysis

Caption: Strategies for improving the yield of (1S,2R)-Bitertanol.

G cluster_synthesis Synthesis Type cluster_non_stereo Non-Stereoselective cluster_stereo Stereoselective action action start Low Yield of (1S,2R)-Isomer? synthesis_type Which Synthesis? start->synthesis_type check_yield Overall Yield Low? synthesis_type->check_yield Non-Stereo check_selectivity Poor Stereoselectivity? synthesis_type->check_selectivity Stereo action_yield Optimize reaction conditions (time, temp, reagents). Improve work-up procedure. check_yield->action_yield Yes action_separate Improve chiral separation method (HPLC column, mobile phase). check_yield->action_separate No, but separation is poor action_catalyst Screen different chiral catalysts/ enzymes. Optimize reaction conditions (solvent, temp). check_selectivity->action_catalyst Yes action_activity Check catalyst/enzyme activity. Address substrate/product inhibition. check_selectivity->action_activity No, but conversion is low

Caption: Troubleshooting guide for improving this compound stereoisomer yield.

References

Technical Support Center: Reducing the Environmental Persistence of Bitertanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at reducing the environmental persistence of the fungicide Bitertanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its environmental persistence a concern?

A1: this compound is a conazole fungicide used to control a range of fungal diseases on crops such as fruits, cereals, and beans.[1] It exists as a chiral molecule with four possible stereoisomers.[1] While it is considered non-persistent in soil, it is very persistent in water, which raises concerns about its potential for long-term environmental contamination and impact on non-target organisms.[1]

Q2: What are the primary mechanisms for this compound degradation in the environment?

A2: The primary degradation mechanisms for this compound are biodegradation by microorganisms and photodegradation by sunlight. Abiotic degradation, such as hydrolysis, plays a minor role in its breakdown under typical environmental conditions.

Q3: What are the main degradation products of this compound?

A3: The main degradation products of this compound identified in environmental studies include 1,2,4-triazole, 4-hydroxybiphenyl, this compound benzoic acid, and its keto-analog. Complete mineralization to CO2 has also been observed in aquatic systems.

Q4: Does the stereochemistry of this compound affect its degradation rate?

A4: Yes, the degradation of this compound is stereoselective. Different stereoisomers degrade at different rates in various environmental matrices. For example, in tomatoes, the half-lives of the four stereoisomers range from 3.7 to 4.8 days.[2] This is an important consideration for experimental design and data interpretation.

Q5: What analytical methods are suitable for quantifying this compound and its metabolites?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common and effective methods for the simultaneous analysis of this compound stereoisomers and their degradation products in various matrices like soil, water, and plant tissues.[3][4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments on this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
No or very slow degradation of this compound in soil biodegradation study. 1. Low microbial activity in the soil. 2. Unfavorable environmental conditions (e.g., temperature, moisture, pH). 3. This compound concentration is too high, leading to toxicity. 4. The soil has a high organic matter content, leading to strong sorption of this compound and reduced bioavailability.1. Use fresh soil with a known history of microbial activity. Consider augmenting with a microbial consortium known to degrade related compounds. 2. Optimize incubation conditions. Maintain soil moisture at 40-60% of water holding capacity, temperature around 20-30°C, and a neutral pH. 3. Test a range of lower this compound concentrations. 4. Analyze the soil's organic matter content and consider using soils with varying organic matter to assess the impact of sorption.
High variability in replicate samples. 1. Inhomogeneous spiking of this compound in the soil. 2. Inconsistent extraction efficiency. 3. Analytical instrument instability.1. Ensure thorough mixing of the soil after spiking with this compound solution. Aging the spiked soil for a short period before starting the experiment can also improve homogeneity. 2. Standardize the extraction protocol. Use an internal standard to correct for variations in extraction and analysis. Ensure consistent solvent volumes, extraction times, and shaking speeds. 3. Check the performance of the analytical instrument (e.g., HPLC, LC-MS/MS) by running standards and quality control samples regularly.
Poor recovery of this compound from spiked control samples. 1. Inefficient extraction solvent or method. 2. Degradation of the analyte during extraction or sample processing. 3. Strong binding of this compound to the soil matrix (aging effect).1. Test different extraction solvents or solvent mixtures. Employ extraction techniques like sonication or pressurized liquid extraction to improve efficiency. 2. Minimize sample processing time and keep samples cool to prevent degradation. 3. For aged samples, more rigorous extraction methods may be necessary. Account for non-extractable residues through radio-labeled studies if possible.
Unexpected peaks in chromatograms. 1. Presence of co-extractants from the soil matrix. 2. Formation of unknown degradation products. 3. Contamination of solvents or glassware.1. Improve the clean-up step of the sample preparation. Use solid-phase extraction (SPE) cartridges to remove interfering compounds. 2. Use a mass spectrometer (MS) detector to identify the mass of the unknown peaks and propose potential structures. 3. Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to check for contamination.
Inconsistent results in photodegradation experiments. 1. Fluctuations in light intensity or spectrum. 2. Changes in the solution's temperature. 3. Photodegradation of the solvent or formation of interfering byproducts.1. Use a stable light source with a well-defined spectrum and intensity. Monitor the light output regularly. 2. Use a temperature-controlled reaction vessel. 3. Use a solvent that is photochemically stable under the experimental conditions. Run solvent-only controls to check for interfering peaks.

Quantitative Data Summary

The environmental persistence of this compound is highly dependent on its stereoisomeric form and the environmental matrix. The following tables summarize the degradation half-life (DT50) data for the four stereoisomers of this compound.

Table 1: Degradation Half-life (DT50, in days) of this compound Stereoisomers in Tomato.

StereoisomerHalf-life (days)Reference
(1R,2S)-Bitertanol3.7[2]
(1S,2R)-Bitertanol4.1[2]
(1R,2R)-Bitertanol4.1[2]
(1S,2S)-Bitertanol4.8[2]

Table 2: Degradation Half-life (DT50, in days) of this compound Stereoisomers in Different Soils under Various Conditions.

Soil TypeCondition(1R,2S)(1S,2R)(1R,2R)(1S,2S)Reference
Anhui Aerobic15.114.820.122.3[4]
Anaerobic45.243.755.660.1[4]
Sterilized78.375.286.685.4[4]
Jiangsu Aerobic9.19.511.212.3[4]
Anaerobic25.424.830.133.2[4]
Sterilized55.854.763.265.1[4]
Heilongjiang Aerobic12.411.914.716.2[4]
Anaerobic33.132.538.942.3[4]
Sterilized68.766.975.478.2[4]

Experimental Protocols

Protocol 1: Aerobic Soil Biodegradation of this compound (Following OECD 307 Principles)

This protocol outlines a laboratory experiment to assess the aerobic biodegradation of this compound in soil.[5][6][7][8]

1. Materials:

  • Test soil (e.g., sandy loam), sieved (<2 mm).

  • Analytical grade this compound.

  • 14C-labeled this compound (optional, for mineralization and mass balance studies).

  • Sterile deionized water.

  • Incubation vessels (e.g., biometer flasks).

  • Trapping solutions for CO2 (e.g., 0.1 M NaOH) and volatile organics (e.g., ethylene glycol).

  • Extraction solvent (e.g., acetonitrile/water mixture).

  • Analytical instruments (HPLC-UV/MS or LC-MS/MS).

2. Experimental Setup:

  • Characterize the test soil (pH, organic carbon content, texture, water holding capacity).

  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

  • Pre-incubate the soil for 7-14 days at the test temperature (e.g., 20°C) in the dark to stabilize microbial activity.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Spike the soil with the this compound solution to achieve the desired concentration. Ensure even distribution by thorough mixing. Allow the solvent to evaporate in a fume hood.

  • Transfer a known amount of the spiked soil (e.g., 50-100 g dry weight equivalent) into each incubation vessel.

  • Prepare sterile controls by autoclaving the soil before spiking.

  • Set up biometer flasks with traps for CO2 and volatile organic compounds.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20°C) for up to 120 days.

3. Sampling and Analysis:

  • Sacrifice duplicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, 90, and 120 days).

  • Analyze the trapping solutions for 14CO2 (by liquid scintillation counting) and parent compound.

  • Extract the soil samples with a suitable solvent.

  • Analyze the extracts for the concentration of this compound and its potential transformation products using a validated analytical method (e.g., LC-MS/MS).

  • Determine the non-extractable residues by combusting the extracted soil (if using 14C-labeled material).

4. Data Analysis:

  • Calculate the dissipation half-life (DT50) of this compound in the soil using appropriate kinetic models (e.g., first-order kinetics).

  • Quantify the formation and decline of major transformation products.

  • If using 14C-labeled this compound, calculate the percentage of mineralization and the mass balance.

Protocol 2: Photodegradation of this compound in Water

This protocol describes a laboratory experiment to evaluate the photodegradation of this compound in an aqueous solution.[9][10][11][12][13]

1. Materials:

  • Analytical grade this compound.

  • High-purity water (e.g., Milli-Q).

  • Photosensitizers (optional, e.g., acetone, humic acids).

  • Quartz reaction vessels.

  • A light source with a defined spectrum and intensity (e.g., xenon lamp with filters to simulate sunlight).

  • A temperature-controlled chamber or water bath.

  • Analytical instruments (HPLC-UV/MS or LC-MS/MS).

2. Experimental Setup:

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) and then dilute with high-purity water to the desired concentration.

  • Fill the quartz reaction vessels with the this compound solution.

  • Prepare dark controls by wrapping identical vessels in aluminum foil.

  • Place the vessels in the temperature-controlled chamber under the light source.

  • Position the vessels to ensure uniform irradiation.

3. Sampling and Analysis:

  • Withdraw aliquots from the reaction vessels and dark controls at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the samples directly or after appropriate dilution for the concentration of this compound and its photoproducts using a validated analytical method.

4. Data Analysis:

  • Plot the concentration of this compound as a function of irradiation time.

  • Calculate the photodegradation rate constant and half-life.

  • Identify and quantify major phototransformation products.

  • Compare the degradation in the irradiated samples to the dark controls to confirm that the degradation is light-induced.

Visualizations

Proposed Biodegradation Pathway of this compound

Based on the identified metabolites, a putative aerobic biodegradation pathway for this compound is proposed. The initial steps likely involve oxidation reactions catalyzed by microbial enzymes, such as cytochrome P450 monooxygenases, which are known to be involved in the degradation of other triazole fungicides.[14][15][16][17][18]

Bitertanol_Degradation This compound This compound Keto_analog Keto-analog This compound->Keto_analog Oxidation Bitertanol_benzoic_acid This compound Benzoic Acid This compound->Bitertanol_benzoic_acid Oxidative Cleavage Mineralization Mineralization (CO2) Keto_analog->Mineralization Hydroxybiphenyl 4-Hydroxybiphenyl Bitertanol_benzoic_acid->Hydroxybiphenyl Further Degradation Triazole 1,2,4-Triazole Bitertanol_benzoic_acid->Triazole Further Degradation Hydroxybiphenyl->Mineralization Triazole->Mineralization

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental Workflow for Soil Biodegradation Study

The following diagram illustrates the key steps in a typical laboratory-based soil biodegradation experiment for this compound.

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Moisture_Adjustment Moisture Adjustment Soil_Characterization->Moisture_Adjustment Pre_incubation Pre-incubation Moisture_Adjustment->Pre_incubation Spiking Spiking with this compound Pre_incubation->Spiking Incubation Incubation (Dark, 20°C) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis (DT50) LC_MSMS->Data_Analysis

Caption: Workflow for a laboratory soil biodegradation study.

Analytical Workflow for this compound in Soil Samples

This diagram outlines the general procedure for the analysis of this compound and its metabolites in soil samples using LC-MS/MS.

Analytical_Workflow Soil_Sample Soil Sample Extraction Solvent Extraction (Acetonitrile/Water) Soil_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Concentration Concentration (Nitrogen Evaporation) SPE_Cleanup->Concentration Reconstitution Reconstitution (Mobile Phase) Concentration->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Analytical workflow for this compound in soil.

References

Technical Support Center: Analysis of Bitertanol's Chiral Transformation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Bitertanol's chiral transformation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to analyze the chiral transformation of this compound?

A1: this compound is a chiral fungicide with four stereoisomers. These stereoisomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[1][2][3][4] For instance, the (1S,2R)-Bitertanol isomer has been shown to be the most effective against target fungi, while other isomers may have higher toxicity to non-target organisms.[1][4] Analyzing the chiral transformation is essential for understanding its environmental fate, ensuring accurate risk assessment, and potentially developing more effective and safer enantiomerically pure formulations.[3][5][6]

Q2: What are the primary analytical techniques for separating this compound stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the enantioselective separation of this compound stereoisomers.[1][2] Chiral stationary phases (CSPs), particularly polysaccharide-based columns like cellulose and amylose derivatives, are employed to achieve separation.[2][7] Supercritical Fluid Chromatography (SFC) is another effective technique that can offer faster analysis times.[8]

Q3: What is chiral inversion, and can it affect the analysis of this compound?

A3: Chiral inversion is the conversion of one enantiomer into its mirror image. This process can be influenced by factors such as solvent, temperature, and biological activity. While not extensively reported for this compound under typical analytical conditions, it is a phenomenon to be aware of in chiral analysis, as it can lead to inaccurate quantification of enantiomeric ratios.

Q4: What are "matrix effects," and how can they impact the analysis of this compound in environmental or biological samples?

A4: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., soil, plant tissue). These effects can cause ion suppression or enhancement in mass spectrometry-based detectors, leading to inaccurate quantification.[9] To mitigate matrix effects, it is crucial to use appropriate sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS, and to use matrix-matched calibration standards for quantification.[9][10][11]

Troubleshooting Guides

Issue 1: Poor Resolution of Stereoisomer Peaks

Symptoms:

  • Overlapping or co-eluting peaks for the four this compound stereoisomers.

  • Resolution (Rs) value below the generally accepted baseline separation of 1.5.

Possible Causes & Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical. For this compound, polysaccharide-based columns such as Lux Cellulose-1 or Chiralpak IC have shown good results.[2][12] If resolution is poor, consider screening different types of chiral columns.[7]
Incorrect Mobile Phase Composition The type and ratio of the mobile phase components significantly affect selectivity. For normal-phase HPLC, a mixture of n-hexane or petroleum ether with a polar modifier like ethanol or isopropanol is common.[12] For reversed-phase, acetonitrile and water with additives are often used.[13] Systematically vary the percentage of the modifier to optimize separation.
Suboptimal Temperature Temperature influences the thermodynamics of the chiral recognition process.[12][14] Experiment with different column temperatures (e.g., in the range of 15-35°C) to see if it improves resolution. Keep in mind that lower temperatures can sometimes enhance separation but may increase analysis time and backpressure.[15]
Inappropriate Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the CSP. However, this will also increase the run time.
Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms:

  • Peaks are not symmetrical, with a "tail" extending from the back of the peak.

  • Poor peak shape can affect integration and quantification accuracy.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing. Adding a small amount of a competing amine (e.g., diethylamine - DEA) or acid (e.g., trifluoroacetic acid - TFA) to the mobile phase can help to block these active sites.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting the sample and injecting a smaller volume.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[16]
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase or a weaker solvent.
Issue 3: Irreproducible Results (Shifting Retention Times, Fluctuating Peak Areas)

Symptoms:

  • Retention times for the stereoisomers vary significantly between runs.

  • The relative peak areas of the enantiomers are not consistent for the same sample.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of analyses.
Temperature Fluctuations Even small changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[15]
Mobile Phase Instability Ensure the mobile phase is well-mixed and degassed. If using a multi-component mobile phase, ensure the pump is mixing the solvents accurately.
"Additive Memory Effect" Traces of additives (e.g., acids or bases) from previous analyses can remain on the stationary phase and affect subsequent separations.[17] It is recommended to dedicate a column to a specific method or to have a rigorous column cleaning protocol between different methods.
Sample Degradation This compound may degrade in the sample vial over time, especially if exposed to light or stored at room temperature. Store samples appropriately and analyze them as quickly as possible after preparation.

Data Presentation

Table 1: Influence of Acetonitrile Concentration on Chromatographic Parameters

Acetonitrile (%)t1 (min)k1t2 (min)k2α1Rs1t3 (min)k3t4 (min)k4α2Rs2
5513.353.2914.463.651.113.3216.554.3221.295.851.359.28
6010.462.3611.292.631.113.2512.633.0615.884.111.347.38
658.481.739.041.911.102.819.902.1812.242.941.346.50
707.261.337.691.471.102.618.261.6610.012.221.345.19
805.830.876.100.961.102.196.361.057.391.381.323.30
Data adapted from a study on this compound stereoisomer separation.[15] t = retention time, k = capacity factor, α = separation factor, Rs = resolution.

Table 2: Influence of Temperature on Chromatographic Parameters

Temperature (°C)t1 (min)k1t2 (min)k2α1Rs1t3 (min)k3t4 (min)k4α2Rs2
1514.353.6115.924.121.144.1718.194.8523.756.641.3710.46
2014.193.5615.513.991.123.6117.794.7223.266.481.3710.77
2513.953.4915.043.841.103.0117.294.5622.456.221.3611.31
3013.693.4014.643.711.092.7216.844.4121.735.991.3611.13
3513.543.3514.403.631.082.4916.564.3221.345.861.3610.81
Data adapted from a study on this compound stereoisomer separation.[15] t = retention time, k = capacity factor, α = separation factor, Rs = resolution.

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS Analysis of this compound Stereoisomers in Tomato

This protocol is based on a published method and provides a starting point for analysis.[13]

1. Sample Preparation (QuEChERS-based) a. Homogenize 10 g of tomato sample with 10 mL of acetonitrile. b. Add salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 min. c. Centrifuge at 4000 rpm for 5 min. d. Take a 1 mL aliquot of the supernatant and transfer to a dispersive SPE (d-SPE) tube containing PSA and C18 sorbents. e. Vortex for 30 s and centrifuge at 10000 rpm for 5 min. f. Filter the supernatant through a 0.22 µm filter before HPLC injection.

2. HPLC Conditions

  • Column: Superchiral OD-3R (150 mm × 2.1 mm, 3 µm)
  • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile
  • Gradient: 0–26 min, 62% A; 26–36 min, 40% A; 36–40 min, 62% A
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 30°C

3. MS/MS Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for this compound (e.g., for quantification and confirmation).
  • Source Parameters: Optimize source voltage, gas flows, and temperature for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis Homogenization Homogenize Sample Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup Dispersive SPE Extraction->Cleanup Filtration Filter Supernatant Cleanup->Filtration HPLC Chiral HPLC Separation Filtration->HPLC Inject MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for chiral analysis of this compound.

troubleshooting_hplc Start Poor Resolution? Cause1 Check Mobile Phase Composition Start->Cause1 Yes Good_Resolution Resolution OK Start->Good_Resolution No Cause2 Optimize Temperature Cause1->Cause2 Solution1 Adjust Modifier % Cause1->Solution1 Cause3 Select Different CSP Cause2->Cause3 Solution2 Test 15-35°C Range Cause2->Solution2 Solution3 Screen Columns Cause3->Solution3 Solution1->Good_Resolution Solution2->Good_Resolution Solution3->Good_Resolution

Caption: Troubleshooting guide for poor HPLC resolution.

stereoselective_degradation Racemic Racemic this compound (50% R, 50% S) Environment Environmental Matrix (e.g., Soil, Plant) Racemic->Environment Degradation Stereoselective Degradation Environment->Degradation Enriched Enriched Mixture (e.g., 30% R, 70% S) Degradation->Enriched

Caption: Concept of stereoselective degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Behavioral Effects of Bitertanol and Triadimefon in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the behavioral effects of two triazole fungicides, bitertanol and triadimefon, in rat models. The information is compiled from peer-reviewed scientific literature to assist researchers in understanding the distinct neurobehavioral profiles of these compounds.

Introduction

This compound and triadimefon are conazole fungicides used in agriculture.[1] While both share a common mechanism of inhibiting ergosterol biosynthesis in fungi, their effects on the mammalian central nervous system, particularly in rats, show notable differences.[2][3] Triadimefon has been extensively studied and is known for its psychostimulant-like effects, whereas the behavioral profile of this compound is less characterized but appears to be distinct.[4][5] This guide summarizes the key experimental findings on their behavioral effects, details the methodologies used in these studies, and visualizes the proposed mechanisms of action.

Quantitative Behavioral Data

The following tables summarize the quantitative data from studies investigating the behavioral effects of this compound and triadimefon in rats.

Table 1: Effects of this compound on Operant Responding and Motor Activity
Dose (mg/kg, IP)Effect on Fixed-Interval (FI) Response RateEffect on Motor ActivityReference
10 - 300Increased response rates and disrupted patterning in FI 1-min and FI 5-min schedulesNo increase in motor activity[4]
Table 2: Behavioral Effects of Triadimefon in Rats
Dose (mg/kg)RouteBehavioral EffectReference
30, 75, 150IPIncreased figure-eight maze activity[5]
300IPDecreased figure-eight maze activity[5]
30, 56IPIncreased overall rates of responding (fixed-interval milk reinforcement)[5]
100, 200IPDecreased overall rates of responding (fixed-interval milk reinforcement)[5]
50, 100IPIncreased frequency of locomotion and rearing[6]
200IPInduced highly stereotyped behaviors (backward locomotion, circling, head weaving)[6]
100 (repeated)IPEnhanced locomotor and stereotypy behavioral patterns, with tolerance developing by day 14[7]

Experimental Protocols

Operant Conditioning and Motor Activity Assessment (this compound)
  • Subjects: Male rats.[4]

  • Apparatus: Standard operant conditioning chambers and figure-eight mazes.[4]

  • Drug Administration: this compound was administered intraperitoneally (IP) at doses ranging from 10 to 300 mg/kg.[4]

  • Procedure (Operant Conditioning): Rats were trained on a multiple fixed-interval (FI) 1-minute and FI 5-minute schedule of reinforcement. The effects of this compound on response rates and patterning were recorded.[4]

  • Procedure (Motor Activity): Motor activity was measured in figure-eight mazes for a duration of 2 hours following this compound administration.[2][4]

  • Data Analysis: Response rates in the operant conditioning task and activity counts in the motor activity test were analyzed.[4]

Functional Observational Battery (FOB) and Motor Activity (Triadimefon)
  • Subjects: Adult male and female Long-Evans or Sprague-Dawley rats.[5][6]

  • Apparatus: Figure-eight maze for motor activity and a standardized scoring sheet for the FOB.[5]

  • Drug Administration: Triadimefon was administered intraperitoneally (IP) in corn oil at doses ranging from 0 to 300 mg/kg.[5][6]

  • Procedure (FOB): A comprehensive assessment of neuromuscular, autonomic, and sensorimotor functions was conducted at multiple time points post-dosing (e.g., 0.5, 4, 24, and 48 hours).[5] Observations included arousal, stereotypies, convulsions, reflexes, and body temperature.[5]

  • Procedure (Motor Activity): Locomotor activity was measured in a figure-eight maze. Both the total activity and the habituation of activity during the session were recorded.[5]

  • Data Analysis: Statistical analysis was used to compare the performance of triadimefon-treated rats to vehicle-treated controls across the different behavioral measures.[5]

Stereotyped Behavior and Monoamine Metabolism (Triadimefon)
  • Subjects: Adult male and female Sprague-Dawley rats.[6]

  • Drug Administration: Triadimefon was administered IP in corn oil at doses of 0, 50, 100, and 200 mg/kg.[6]

  • Behavioral Assessment: Four hours after injection, stereotyped behaviors such as locomotion, rearing, backward locomotion, circling, and head weaving were observed and quantified.[6]

  • Neurochemical Analysis: Immediately after behavioral testing, rats were sacrificed, and brain regions (striatum and olfactory tubercles) were dissected.[6] High-performance liquid chromatography with electrochemical detection (HPLC-EC) was used to measure the concentrations of dopamine, serotonin, and their metabolites.[6]

  • In Vitro Assays: Dopamine D1 and D2 receptor binding assays and dopamine-sensitive adenylate cyclase activity assays were conducted on rat striatal tissue to investigate the direct effects of triadimefon on dopamine receptors.[6]

Visualizations

Proposed Signaling Pathway for Triadimefon-Induced Hyperactivity

Triadimefon_Mechanism Triadimefon Triadimefon DAT Dopamine Transporter (DAT) Triadimefon->DAT Inhibits Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Leads to Postsynaptic_Receptors Postsynaptic Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptors Activates Behavioral_Effects Hyperactivity & Stereotypy Postsynaptic_Receptors->Behavioral_Effects Results in

Caption: Proposed mechanism of triadimefon-induced hyperactivity in rats.

Comparative Experimental Workflow

Comparative_Workflow cluster_this compound This compound Study cluster_Triadimefon Triadimefon Study B_Subjects Rat Subjects B_Admin This compound Admin (10-300 mg/kg, IP) B_Subjects->B_Admin B_Behav Behavioral Testing B_Admin->B_Behav B_Op Operant Responding (FI Schedule) B_Behav->B_Op B_Motor Motor Activity (Figure-Eight Maze) B_Behav->B_Motor B_Data Data Analysis B_Op->B_Data B_Motor->B_Data T_Subjects Rat Subjects T_Admin Triadimefon Admin (30-300 mg/kg, IP) T_Subjects->T_Admin T_Behav Behavioral Testing T_Admin->T_Behav T_FOB Functional Observational Battery (FOB) T_Behav->T_FOB T_Motor Motor Activity & Stereotypy T_Behav->T_Motor T_Data Data Analysis T_FOB->T_Data T_Neurochem Neurochemical Analysis (HPLC-EC) T_Motor->T_Neurochem T_Motor->T_Data T_Neurochem->T_Data

Caption: Comparative workflow for assessing behavioral effects.

Discussion and Conclusion

The available evidence clearly indicates that this compound and triadimefon have distinct behavioral profiles in rats. Triadimefon acts as a psychomotor stimulant, inducing a dose-dependent increase in locomotor activity and stereotyped behaviors.[5][6] This is consistent with its action as an indirect dopamine agonist, primarily through the inhibition of the dopamine transporter.[7][8] In contrast, this compound does not appear to share these stimulant properties on motor activity, although it does affect operant responding.[4] This dissociation suggests that this compound's mechanism of neuroactivity may differ significantly from that of triadimefon.

The neurochemical data for triadimefon, showing altered dopamine and serotonin metabolism, provides a strong basis for its observed behavioral effects.[6] The lack of similar comprehensive neurochemical studies for this compound limits a direct mechanistic comparison.

References

Validating Analytical Methods for Bitertanol in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of Bitertanol in complex matrices. This compound, a widely used triazole fungicide, can be challenging to quantify accurately in diverse samples such as fruits, vegetables, and environmental matrices due to potential interferences.[1] This document outlines and compares various validated methods, presenting key performance data to aid researchers in selecting the most appropriate technique for their specific application. Detailed experimental protocols and visual workflows are provided to ensure successful implementation.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound is critically dependent on the matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of different analytical techniques based on published experimental data.

Analytical TechniqueMatrixLinearity (R²)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Citation
LC-FluorescenceStrawberries-92.1 - 99.10.01-[2][3]
GC/MS-SIMStrawberries----[2]
HPLCApple, Pear, Tomato, Cucumber, Soil≥ 0.99974.6 - 101.0-0.02 - 10 (mg/L)[4][5]
LC/ESI-MS/MSTomato Puree, Lemon Juice Concentrate---< 0.010[6]
GC-NPDPlant Materials, Animal Materials-74 - 1120.020.5[7]
GC-ITD/NPDNon-fatty and Fatty Foods-90 - 1000.05-[7]
Gold Immunochromatographic Assay (GICA)Cucumber, Tomato-84.3 - 114.10.06, 0.18-[8]

LOD: Limit of Detection, LOQ: Limit of Quantification, LC: Liquid Chromatography, GC: Gas Chromatography, MS: Mass Spectrometry, SIM: Selected Ion Monitoring, HPLC: High-Performance Liquid Chromatography, ESI: Electrospray Ionization, NPD: Nitrogen-Phosphorus Detector, ITD: Ion Trap Detector.

Experimental Protocols

Detailed methodologies for the extraction, clean-up, and analysis of this compound from complex matrices are provided below. These protocols are based on validated methods from the scientific literature.

Sample Preparation and Extraction for Fruits and Vegetables (e.g., Strawberries)

This protocol is adapted from a method utilizing liquid chromatography with fluorescence detection.[2][3]

a. Extraction:

  • Homogenize a representative 20 g sample of the fruit or vegetable.

  • Add 100 mL of ethyl acetate and an internal standard (e.g., this compound acetate).

  • Blend at high speed for 2 minutes.

  • Filter the mixture through a Büchner funnel with suction.

  • Transfer the filtrate to a separatory funnel and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

b. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a tandem solid-phase extraction column, consisting of an anion-exchange (SAX) and an aminopropyl (NH2) bonded silica cartridge, with 10 mL of ethyl acetate.

  • Load the ethyl acetate extract onto the conditioned SPE column.

  • Wash the column with 5 mL of ethyl acetate.

  • Elute the analyte with 10 mL of a mixture of acetone and ethyl acetate (1:1, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of methanol for analysis.

Chromatographic Analysis

a. Liquid Chromatography with Fluorescence Detection (LC-Fluorescence): [2][3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 220 nm and emission at 295 nm.

b. Gas Chromatography-Mass Spectrometry (GC-MS): [2]

  • Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 170 and 168).[2]

Visualizing the Workflow and Method Selection

To better illustrate the analytical process and aid in decision-making, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization (e.g., 20g of fruit) Extraction Extraction (Ethyl Acetate) Homogenization->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) (SAX/NH2 cartridges) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution LC_Fluorescence LC-Fluorescence Analysis Reconstitution->LC_Fluorescence GC_MS GC-MS Confirmation LC_Fluorescence->GC_MS Confirmation

Caption: Experimental workflow for this compound analysis in fruit samples.

method_selection node_result node_result Matrix_Complexity Complex Matrix? High_Sensitivity High Sensitivity Required? Matrix_Complexity->High_Sensitivity Yes Rapid_Screening Rapid On-site Screening? Matrix_Complexity->Rapid_Screening Yes (Simple Matrix) GC_NPD GC-NPD Matrix_Complexity->GC_NPD No LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Yes HPLC_Fluorescence HPLC-Fluorescence High_Sensitivity->HPLC_Fluorescence No Rapid_Screening->HPLC_Fluorescence No GICA Immunoassay (GICA) Rapid_Screening->GICA Yes

References

Comparative Aquatic Toxicity of Bitertanol Enantiomers: A Focus on Algal Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stereoselective effects of bitertanol, a widely used chiral fungicide, on aquatic life reveals significant differences in toxicity between its enantiomers, particularly towards the green algae Chlorella pyrenoidosa. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the aquatic toxicity of this compound's stereoisomers.

This compound possesses two stereocenters, resulting in four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S). While the commercial product is often a racemic mixture, studies indicate that the individual enantiomers can exhibit distinct biological activities and toxicological profiles. Understanding these differences is crucial for accurate environmental risk assessment and the development of more target-specific and environmentally benign fungicides.

Quantitative Toxicity Data

The acute toxicity of this compound's four stereoisomers and its racemic mixture to the freshwater green algae Chlorella pyrenoidosa has been quantified, with the results summarized in the table below. The data, derived from research by Li et al. (2019), clearly demonstrates a stereoselective toxic effect, with the (1S,2S)-bitertanol enantiomer exhibiting the highest toxicity.[1]

Compound48h EC50 (mg/L)72h EC50 (mg/L)96h EC50 (mg/L)
rac-Bitertanol12.899.786.96
(1S,2R)-Bitertanol14.8312.189.59
(1R,2S)-Bitertanol17.3914.1511.81
(1R,2R)-Bitertanol18.6515.5514.71
(1S,2S)-Bitertanol11.587.275.35

EC50 (Median Effective Concentration): The concentration of a substance that causes a 50% reduction in a measured effect (in this case, algal growth) after a specific exposure time.

The toxicity of (1S,2S)-bitertanol was found to be 1.6 to 2.7 times greater than that of the least toxic enantiomer, (1R,2R)-bitertanol, across the different time points.[1][2] This highlights the importance of evaluating the toxicity of individual enantiomers rather than relying solely on data from the racemic mixture.

Notably, there is a significant lack of publicly available data on the enantioselective toxicity of this compound to other aquatic organisms such as fish and daphnids. Further research in this area is warranted to provide a more complete picture of the environmental impact of this chiral fungicide.

Experimental Protocols

The following is a detailed methodology for the acute toxicity assay of this compound enantiomers on Chlorella pyrenoidosa, as described by Li et al. (2019).[1]

Test Organism: Chlorella pyrenoidosa

Culture Conditions:

  • The algae were cultured in BG-11 medium.

  • Cultures were maintained in 2 L flasks containing 1 L of medium.

  • Incubation was carried out at 25°C under a 16:8 hour light:dark cycle with a light intensity of 4400 lx.

Test Procedure:

  • Stock solutions of racemic this compound and its four individual stereoisomers were prepared by dissolving the compounds in acetone.

  • A series of test concentrations, ranging from 1.25 to 20 mg/L, were prepared by diluting the stock solutions in BG-11 medium in 250 mL flasks. The final concentration of acetone in the test solutions was less than 0.1 mg/L to avoid solvent-induced toxicity.

  • An initial algal cell density of approximately 1.0 × 10^6 cells/mL was inoculated into each test flask.

  • The flasks were incubated under the same conditions as the stock cultures and shaken three times daily.

  • The growth of the algae was monitored over 96 hours.

  • The inhibition of algal growth was used to calculate the EC50 values at 48, 72, and 96 hours using DPS (Data Processing System) software (version 7.05).

  • All experiments were repeated three times independently.

Experimental Workflow

The following diagram illustrates the key steps in the acute toxicity testing of this compound enantiomers on Chlorella pyrenoidosa.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis algae_culture Chlorella pyrenoidosa Culture (BG-11 medium, 25°C, 16:8 L:D) inoculation Inoculate with Algae (~1.0 x 10^6 cells/mL) algae_culture->inoculation stock_solutions Prepare Stock Solutions (rac-Bitertanol & Enantiomers in Acetone) test_solutions Prepare Test Solutions (1.25 - 20 mg/L in BG-11) stock_solutions->test_solutions test_solutions->inoculation incubation Incubate for 96h (25°C, 16:8 L:D, Shaken Daily) inoculation->incubation growth_measurement Measure Algal Growth incubation->growth_measurement ec50_calculation Calculate EC50 Values (48h, 72h, 96h) growth_measurement->ec50_calculation

Acute toxicity testing workflow for this compound enantiomers on C. pyrenoidosa.

References

Comparative Efficacy of Bitertanol Against Other Triazole Fungicides: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum triazole fungicide belonging to the class of demethylation inhibitors (DMIs). Like other fungicides in this class, it functions by inhibiting the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. This disruption of ergosterol production leads to impaired membrane function and ultimately, fungal cell death. This guide provides a comparative analysis of this compound's efficacy against other prominent triazole fungicides, supported by available experimental data.

Mechanism of Action: The Triazole Pathway

Triazole fungicides, including this compound, share a common mechanism of action by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes. The specific target is the lanosterol 14α-demethylase enzyme, encoded by the CYP51 gene. By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in a dysfunctional cell membrane and cessation of fungal growth.[1][2]

Triazole Fungicide Mechanism of Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Toxic_Sterols Accumulation of Toxic Sterols Lanosterol->Toxic_Sterols Functional Cell Membrane Functional Cell Membrane Ergosterol->Functional Cell Membrane Fungal Growth Fungal Growth Functional Cell Membrane->Fungal Growth Triazole_Fungicides Triazole Fungicides (e.g., this compound, Tebuconazole) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Triazole_Fungicides->Lanosterol_14a_demethylase Inhibition path path Dysfunctional Cell Membrane Dysfunctional Cell Membrane Toxic_Sterols->Dysfunctional Cell Membrane Fungal Cell Death Fungal Cell Death Dysfunctional Cell Membrane->Fungal Cell Death

Figure 1: Mechanism of action of triazole fungicides.

Comparative Efficacy Data

The following tables summarize available quantitative data comparing the efficacy of this compound with other triazole fungicides against specific fungal pathogens. It is important to note that direct comparative field data for this compound against a wide range of other triazoles for all major diseases is limited in the public domain.

In Vitro Efficacy against Venturia inaequalis (Apple Scab)

The intrinsic activity of fungicides can be compared using the half-maximal effective concentration (ED50), which represents the concentration of a fungicide required to inhibit 50% of mycelial growth. Lower ED50 values indicate higher fungicidal activity.

FungicideMean ED50 (µg/mL) for Mycelial Growth Inhibition
This compound 0.05
Tebuconazole0.05
Myclobutanil0.07
Fenarimol0.04
Penconazole0.03
Flusilazole0.008
Data sourced from a study on baseline sensitivities of Venturia inaequalis to sterol demethylation inhibitors.
Post-Infection Efficacy against Venturia inaequalis (Apple Scab) in Greenhouse Trials

This study evaluated the curative action of fungicides when applied at different time intervals after inoculation with Venturia inaequalis.

FungicideApplication Rate (µg a.i./mL)Application Time After Inoculation (days)Leaf Area with Normal Lesions (%)Leaf Area with Chlorotic Flecks (%)
This compound 149.8 20.0 c0.0 c
30.0 c0.0 c
40.2 bc10.2 a
This compound 299.6 20.0 c0.0 c
30.0 c0.0 c
40.0 c8.5 a
Fenarimol4220.0 c0.0 c
30.0 c0.0 c
40.0 c12.5 a
Data adapted from a study evaluating two triazole fungicides for post-infection control of apple scab. Means followed by the same letter within a column are not significantly different (P = 0.05).[3]
Efficacy against Powdery Mildew (Sphaerotheca fuliginea) on Pumpkin

A field study on pumpkin demonstrated the efficacy of a combination fungicide containing this compound.

TreatmentActive Ingredient(s)Concentration (%)Mean Percent Disease Intensity (PDI)
Trooper 75 WP Triadimefon + this compound 0.2 19.01
Cantof 5% ECPropiconazole 25% EC + Hexaconazole0.122.22
Systhane 10 WPMyclobutanil0.227.89
Untreated Control---
Data from an evaluation of different fungicides against powdery mildew of pumpkin. Lower PDI indicates higher efficacy.

Experimental Protocols

In Vitro Assay for Mycelial Growth Inhibition (Venturia inaequalis)

Objective: To determine the ED50 value of different triazole fungicides against the mycelial growth of Venturia inaequalis.

Methodology:

  • Fungal Isolates: Monoconidial isolates of V. inaequalis are obtained from infected apple leaves from orchards with no prior history of DMI fungicide application to establish a baseline sensitivity.

  • Culture Medium: Potato Dextrose Agar (PDA) is amended with technical-grade fungicides dissolved in an appropriate solvent (e.g., acetone) to achieve a range of final concentrations. Control plates contain the solvent only.

  • Inoculation: A mycelial plug (e.g., 5 mm in diameter) from the margin of an actively growing culture of V. inaequalis is placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 20°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a specific size.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The ED50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

In_Vitro_Fungicide_Efficacy_Assay cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Analysis Isolates Source Fungal Isolates (V. inaequalis) Inoculation Inoculate Plates with Mycelial Plugs Isolates->Inoculation Media Prepare Fungicide-Amended PDA Plates Media->Inoculation Incubate Incubate at Controlled Temperature Inoculation->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate_Inhibition Calculate Percent Growth Inhibition Measure->Calculate_Inhibition Determine_ED50 Determine ED50 Value Calculate_Inhibition->Determine_ED50

Figure 2: Workflow for in vitro fungicide efficacy assay.
Field Trial for Powdery Mildew Control on Pumpkin

Objective: To evaluate the field efficacy of different fungicides in controlling powdery mildew on pumpkin.

Methodology:

  • Experimental Design: The trial is laid out in a Randomized Block Design (RBD) with a specified number of replications.

  • Plot Size and Planting: Each plot consists of a defined number of pumpkin plants of a susceptible variety, with appropriate spacing between plants and rows.

  • Fungicide Application: Fungicides are applied at their recommended concentrations using a calibrated sprayer to ensure uniform coverage. The first application is typically initiated at the first appearance of disease symptoms, followed by subsequent applications at regular intervals (e.g., 10-15 days).

  • Disease Assessment: Disease intensity is recorded at regular intervals using a rating scale (e.g., 0-9 scale, where 0 is no disease and 9 is severe infection covering most of the plant surface). The Percent Disease Intensity (PDI) is calculated using a standard formula.

  • Data Analysis: The collected data on disease intensity is statistically analyzed to determine the significance of differences between the treatments.

Conclusion

Based on the available in vitro data, this compound demonstrates comparable intrinsic activity against Venturia inaequalis to tebuconazole, with both showing slightly lower activity than some other triazoles like flusilazole and penconazole. Greenhouse studies on post-infection control of apple scab indicate that this compound's efficacy is similar to that of fenarimol. In field conditions, a combination product containing this compound has shown high efficacy against powdery mildew on pumpkin.

References

Bitertanol's Endocrine Activity Profiled Against Other Pesticides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available experimental data reveals the endocrine-disrupting potential of the fungicide bitertanol, particularly in comparison to other widely used pesticides. This guide synthesizes quantitative data on its effects on estrogen, androgen, and thyroid hormone receptors, as well as its impact on steroidogenesis and thyroid hormone transport.

Researchers and drug development professionals now have access to a consolidated overview of this compound's endocrine activity, benchmarked against other pesticides, primarily from the triazole class. This comparison guide provides a detailed examination of in vitro data, offering insights into the potential hormonal disruptions caused by these agricultural chemicals.

Estrogen Receptor Antagonism

Recent comparative studies have quantified the estrogen receptor (ER) antagonistic activity of this compound and several other triazole fungicides. In a key study, this compound exhibited a half-maximal inhibitory concentration (IC50) of 4.7 µM in an ERα CALUX bioassay. This potency is comparable to other triazoles tested under the same conditions, such as tebuconazole (IC50 of 9.5 µM) and propiconazole (IC50 of 8.1 µM), while difenoconazole was found to be a more potent ER antagonist with an IC50 of 2.2 µM.

PesticideChemical ClassERα Antagonism IC50 (µM)
This compound Triazole Fungicide4.7
DifenoconazoleTriazole Fungicide2.2
FenbuconazoleTriazole Fungicide5.0
PropiconazoleTriazole Fungicide8.1
TebuconazoleTriazole Fungicide9.5
PaclobutrazolTriazole Fungicide23.0
AmetrynTriazine Herbicide108.0

Androgen Receptor Antagonism

Thyroid System Disruption

The endocrine-disrupting effects of this compound extend to the thyroid system. Research has demonstrated that this compound, along with its stereoisomers, exhibits antagonistic effects on the thyroid hormone receptor (TR). Furthermore, in vitro assays have shown that this compound can displace the thyroid hormone thyroxine (T4) from its transport protein transthyretin (TTR), suggesting a potential disruption of thyroid hormone homeostasis. In one study, this compound was among the triazoles that showed displacement of T4 from TTR.

Impact on Steroidogenesis

The production of steroid hormones, a crucial endocrine function, is also affected by this compound. In vitro studies using the H295R steroidogenesis assay have revealed that a mixture of pesticides, including this compound, can alter hormone production, leading to an increase in progesterone and a decrease in testosterone. This indicates a potential inhibition of enzymes involved in the conversion of progesterone to androgens. The effect on steroidogenesis is a common concern for many triazole fungicides.

Signaling Pathways and Experimental Workflows

To understand the mechanisms behind these endocrine-disrupting effects, it is essential to visualize the involved signaling pathways and the experimental procedures used for their assessment.

endocrine_disruption_pathways cluster_steroid Steroid Hormone Signaling cluster_thyroid Thyroid Hormone Signaling Estrogen Estrogen ER ER Estrogen->ER this compound (Antagonist) Androgen Androgen AR AR Androgen->AR this compound (Antagonist) Gene Expression_Steroid Gene Expression ER->Gene Expression_Steroid AR->Gene Expression_Steroid Biological Response_Steroid Biological Response Gene Expression_Steroid->Biological Response_Steroid Thyroxine (T4) Thyroxine (T4) TTR TTR Thyroxine (T4)->TTR Binding TR TR Thyroxine (T4)->TR this compound (Antagonist) TTR->TR this compound (Displacement) Gene Expression_Thyroid Gene Expression TR->Gene Expression_Thyroid Biological Response_Thyroid Biological Response Gene Expression_Thyroid->Biological Response_Thyroid

Figure 1: Simplified diagram of this compound's interference with steroid and thyroid hormone signaling pathways.

The assessment of these endocrine activities relies on a battery of in vitro assays. The following diagram illustrates a typical workflow for evaluating a pesticide's potential to disrupt these hormonal pathways.

experimental_workflow cluster_assays In Vitro Endocrine Disruption Assays Test Compound (Pesticide) Test Compound (Pesticide) Receptor Binding/Reporter Gene Assays Receptor Binding/Reporter Gene Assays Test Compound (Pesticide)->Receptor Binding/Reporter Gene Assays Steroidogenesis Assay (H295R) Steroidogenesis Assay (H295R) Test Compound (Pesticide)->Steroidogenesis Assay (H295R) TTR Binding Assay TTR Binding Assay Test Compound (Pesticide)->TTR Binding Assay ER/AR/TR Activity ER/AR/TR Activity Receptor Binding/Reporter Gene Assays->ER/AR/TR Activity Hormone Production Hormone Production Steroidogenesis Assay (H295R)->Hormone Production T4 Transport T4 Transport TTR Binding Assay->T4 Transport Data Analysis & Comparison Data Analysis & Comparison ER/AR/TR Activity->Data Analysis & Comparison Hormone Production->Data Analysis & Comparison T4 Transport->Data Analysis & Comparison

Figure 2: General experimental workflow for assessing the endocrine-disrupting potential of pesticides.

Detailed Experimental Protocols

A summary of the methodologies for the key experiments cited is provided below.

Estrogen Receptor (ER) and Androgen Receptor (AR) Reporter Gene Assays (e.g., CALUX)

These assays utilize human cell lines (e.g., U2OS) that are genetically modified to contain a hormone receptor (ERα or AR) and a luciferase reporter gene linked to hormone-responsive elements.

  • Cell Culture and Plating: U2OS-ERα or U2OS-AR cells are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test pesticide (e.g., this compound) and a reference agonist (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) for a specified period (typically 24 hours). For antagonist testing, cells are co-exposed to the test compound and a fixed concentration of the reference agonist.

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added.

  • Data Measurement and Analysis: The luminescence, which is proportional to the activation of the hormone receptor, is measured using a luminometer. The IC50 (for antagonists) or EC50 (for agonists) values are calculated from the dose-response curves.

H295R Steroidogenesis Assay

This assay uses the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes for steroid hormone synthesis.

  • Cell Culture and Plating: H295R cells are cultured and plated in multi-well plates.

  • Compound Exposure: The cells are exposed to various concentrations of the test pesticide for 48 hours.

  • Hormone Extraction and Quantification: After exposure, the cell culture medium is collected, and steroid hormones (e.g., progesterone, testosterone, estradiol) are extracted. Hormone levels are quantified using methods like ELISA or LC-MS/MS.

  • Data Analysis: The changes in hormone production relative to a solvent control are determined to assess the inhibitory or inductive effects of the compound on steroidogenesis.

Transthyretin (TTR) Binding Assay

This assay measures the ability of a compound to compete with thyroxine (T4) for binding to its transport protein, TTR.

  • Assay Preparation: A fluorescently labeled T4 analog (e.g., FITC-T4) is incubated with purified human TTR in a buffer solution in a microplate.

  • Competitive Binding: A range of concentrations of the test pesticide is added to the TTR-FITC-T4 mixture.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the mixture is measured. Displacement of FITC-T4 from TTR by the test compound results in a decrease in fluorescence polarization.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the bound FITC-T4, is calculated from the competition curve.

Bitertanol's Androgen Receptor Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bitertanol's binding affinity to the androgen receptor (AR) against other known ligands. The information is supported by experimental data and detailed methodologies to aid in the assessment of its endocrine-disrupting potential.

This compound, a conazole fungicide, has been identified as a potential endocrine disruptor with antiandrogenic properties. Understanding its binding affinity to the androgen receptor is crucial for evaluating its toxicological profile and potential impact on human health. This guide summarizes available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities of this compound and other relevant compounds to the androgen receptor. The data is presented as IC50 or Ki values, which represent the concentration of the compound required to inhibit 50% of the binding of a reference ligand to the receptor. Lower values indicate a higher binding affinity.

CompoundCompound TypeAssay TypeReceptor SourceIC50 (µM)Ki (nM)Reference Compound
This compound FungicideYeast Androgen Screen (YAS)Recombinant human AR1.8-Dihydrotestosterone (DHT)
VinclozolinFungicideYeast Androgen Screen (YAS)Recombinant human AR1.4-Dihydrotestosterone (DHT)
FlusilazoleFungicideYeast Androgen Screen (YAS)Recombinant human AR13.6-Dihydrotestosterone (DHT)
ProchlorazFungicideReporter Gene AssayHuman AR--R1881
BicalutamideNon-steroidal antiandrogenCompetition BindingLNCaP cells0.16--
EnzalutamideNon-steroidal antiandrogenCompetition BindingLNCaP cells0.036--
FlutamideNon-steroidal antiandrogenCompetition Binding--55-
Dihydrotestosterone (DHT)Natural AndrogenCompetition BindingHamster prostate cytosol-3.2 (nM)[3H]DHT
Cyproterone AcetateSteroidal antiandrogenCompetition BindingHamster prostate cytosol-4.4 (nM)[3H]DHT

Experimental Protocols

The determination of a compound's binding affinity to the androgen receptor typically involves competitive binding assays. Below is a detailed methodology for a common approach.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[1]

  • Radioligand: [³H]-R1881 (a synthetic androgen) or [³H]-Dihydrotestosterone (DHT).

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compounds: Unlabeled R1881 or DHT (for determining non-specific binding) and known antiandrogens (e.g., flutamide, bicalutamide) as positive controls.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Scintillation Cocktail and Counter: For measuring radioactivity.

Procedure:

  • Preparation of Receptor: Isolate cytosol containing the androgen receptor from the prostate of castrated male rats or use a commercially available recombinant AR.

  • Incubation: In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value is determined from this curve, representing the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Mechanisms

To better understand the context of this compound's interaction with the androgen receptor, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimerization AR->AR_dimer Forms AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Translocates to Nucleus ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Prepare Androgen Receptor Source Incubate Incubate Receptor, [3H]-Ligand, and Test Compound Together Receptor->Incubate Radioligand Prepare Radiolabeled Androgen ([3H]-Ligand) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound (this compound) Test_Compound->Incubate Separate Separate Bound from Free [3H]-Ligand Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Analyze Plot Data and Determine IC50 Measure->Analyze

Caption: Competitive Binding Assay Workflow.

References

Comparative Metabolism of Bitertanol Across Species: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of Bitertanol, a broad-spectrum triazole fungicide, across various species. Understanding the metabolic fate of this compound is crucial for assessing its efficacy, potential toxicity, and environmental impact. This document synthesizes available experimental data on its biotransformation in mammals, plants, and soil, with inferences for avian and aquatic species based on related compounds.

Overview of this compound Metabolism

This compound undergoes Phase I and Phase II metabolic reactions in biological systems. The primary routes of transformation involve oxidation, hydrolysis, and conjugation. The extent and nature of these transformations vary significantly across different species, influencing the persistence and potential effects of the compound.

Comparative Metabolic Pathways

Mammals (Rat)

Studies in rats have provided the most comprehensive data on the mammalian metabolism of this compound.

Absorption, Distribution, and Excretion: Following oral administration in rats, this compound is readily absorbed. The majority of the administered dose is excreted within 72 hours, primarily through the feces (over 90%), with a smaller portion eliminated in the urine (around 7%).[1] Bile fistulation experiments indicate that a significant portion of the fecal elimination is due to biliary excretion of absorbed this compound, suggesting enterohepatic circulation.[1] The highest tissue concentrations are typically found in the liver and kidneys.[1]

Metabolic Transformations: The primary metabolites of this compound in rats are the parent compound itself and its hydroxylated form, p-hydroxythis compound.[2] Other identified metabolites, although in smaller quantities, include dihydroxy-bitertanol, this compound acid, and p-hydroxy-methoxy-bitertanol acid.[2] The metabolism is stereoselective, with certain stereoisomers being preferentially metabolized. For instance, in rat liver microsomes, (1S,2R)-bitertanol has been shown to be preferentially metabolized.

Enzymatic Involvement: The metabolism of this compound in rats is mediated by cytochrome P450 (CYP) enzymes. Specifically, it has been shown to be an inducer of CYP1A1, CYP2B, and CYP3A in vivo.

Diagram: this compound Metabolism in Rats

Bitertanol_Metabolism_Rat This compound This compound p_hydroxythis compound p-hydroxythis compound This compound->p_hydroxythis compound Hydroxylation (CYP450) conjugates Conjugates (Glucuronides, etc.) This compound->conjugates dihydroxy_this compound dihydroxy-bitertanol p_hydroxythis compound->dihydroxy_this compound Hydroxylation p_hydroxythis compound->conjugates excretion Excretion (Feces, Urine) p_hydroxythis compound->excretion dihydroxy_this compound->excretion conjugates->excretion

Caption: Proposed metabolic pathway of this compound in rats.

Plants

In various plant species, including apples, peanuts, and cotton, this compound is the predominant residue.[1]

Metabolic Transformations: The metabolism in plants is generally slower than in animals.[2] The primary metabolic reactions include:

  • Oxidation: The hydroxyl group of this compound can be oxidized to form the corresponding ketone, BUE 1662.

  • Hydroxylation: Further hydroxylation of the biphenyl ring can occur.

  • Cleavage: Oxidative cleavage of the biphenyl moiety can lead to the formation of this compound benzoic acid (BUE 2684).[1]

  • Conjugation: The parent molecule can be conjugated with sugars, such as in the formation of a malonyl glucoside.[1]

In wheat, after seed treatment, the parent compound is often not detectable at harvest. Instead, metabolites derived from the triazole ring, such as triazolylalanine and triazolylacetic acid, are the major residues.[1]

Diagram: this compound Metabolism in Plants

Bitertanol_Metabolism_Plant This compound This compound BUE1662 Keto-bitertanol (BUE 1662) This compound->BUE1662 Oxidation BUE2684 This compound benzoic acid (BUE 2684) This compound->BUE2684 Oxidative Cleavage Conjugates Glucoside Conjugates This compound->Conjugates Conjugation Triazole_Metabolites Triazole-derived Metabolites (in wheat) This compound->Triazole_Metabolites Bound_Residues Bound Residues BUE1662->Bound_Residues BUE2684->Bound_Residues Conjugates->Bound_Residues

Caption: Generalized metabolic pathway of this compound in plants.

Soil

This compound is considered non-persistent in soil, with a relatively rapid degradation rate. The half-life can range from less than a day to nine days.[1] The primary degradation product is carbon dioxide (CO2), indicating mineralization.[1] Due to this rapid degradation, only small amounts of intermediate products are typically detected. One identified soil degradation product is this compound benzoic acid (BUE 2684).[1]

Diagram: this compound Degradation in Soil

Bitertanol_Degradation_Soil This compound This compound BUE2684 This compound benzoic acid (BUE 2684) This compound->BUE2684 Microbial Degradation CO2 CO2 (Mineralization) This compound->CO2 Bound_Residues Bound Residues This compound->Bound_Residues BUE2684->CO2

Caption: Degradation pathway of this compound in soil.

Avian and Aquatic Species (Inferred)

Direct metabolism studies of this compound in avian and aquatic species are limited. However, based on studies of other triazole fungicides in these species, some general metabolic pathways can be inferred.

Avian Species: Birds possess cytochrome P450 enzymes, including isoforms from the CYP1A, CYP2C, and CYP3A families, which are known to be involved in the metabolism of xenobiotics, including fungicides.[3][4] It is plausible that this compound would undergo hydroxylation and other oxidative transformations in avian species, similar to those observed in rats. However, the rate and extent of metabolism may differ. For some triazole fungicides, avian species have shown rapid or ultrarapid metabolism.

Aquatic Species (Rainbow Trout): Studies on other triazole fungicides, such as triadimefon, in rainbow trout have demonstrated that these compounds are metabolized, often in a stereoselective manner.[5] The primary metabolic reaction is the reduction of a keto group to a hydroxyl group, forming the corresponding alcohol metabolite.[5] In vitro studies with rainbow trout liver microsomes have shown that cytochrome P450 enzymes are involved in the metabolism of conazole fungicides, with metabolic profiles being broadly similar to those in rats for many compounds.[6][7] Therefore, it is anticipated that this compound would be metabolized in fish, likely through hydroxylation and other oxidative pathways.

Quantitative Data Summary

SpeciesMatrixMajor MetabolitesMinor MetabolitesExcretion RouteReference
Rat Feces, UrineThis compound, p-hydroxythis compoundDihydroxy-bitertanol, this compound acid, p-hydroxy-methoxy-bitertanol acidFeces (>90%), Urine (~7%)[1][2]
Cow Feces, Urine, MilkNot fully identified-Feces (70.4%), Urine (8.3%), Milk (0.2%) after a single dose[2]
Chicken Excreta, Tissues, EggsThis compound, p-hydroxythis compoundDihydroxy-bitertanolExcreta[2]
Plants (Apple, Peanut, Cotton) Fruit, ShootsThis compound (83-96%)Keto-bitertanol (BUE 1662), this compound benzoic acid (BUE 2684), Glucoside conjugates-[1]
Wheat GrainTriazolylalanine (50-66%), Triazolylacetic acid (22-34%)--[1]
Soil SoilCO2 (50-64%)This compound benzoic acid (BUE 2684) (<0.3%)-[1]

Experimental Protocols

In Vitro Metabolism using Rat Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound using rat liver microsomes.

Workflow Diagram

Rat_Liver_Microsome_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (e.g., this compound) Incubation_Mix Incubation Mixture (Compound, Microsomes, Cofactors in buffer) Test_Compound->Incubation_Mix Microsomes Rat Liver Microsomes Microsomes->Incubation_Mix Cofactors NADPH-generating system Cofactors->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (e.g., with acetonitrile) Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis (Quantify parent compound and identify metabolites) Supernatant->Analysis

Caption: General workflow for an in vitro rat liver microsome metabolism assay.

Methodology:

  • Preparation of Incubation Mixture: A typical incubation mixture contains the test compound (e.g., this compound), rat liver microsomes (e.g., 0.5 mg/mL protein), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: At each time point, the reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is collected and analyzed by a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound and identify any metabolites formed.

Pesticide Residue Analysis in Animal Tissues

This protocol outlines a general procedure for the extraction and analysis of pesticide residues from animal tissues.

Workflow Diagram

Animal_Tissue_Residue_Analysis cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Tissue_Sample Animal Tissue Sample (e.g., liver, muscle) Homogenize Homogenize with Solvent (e.g., acetonitrile) Tissue_Sample->Homogenize Extract Crude Extract Homogenize->Extract Partitioning Liquid-Liquid Partitioning (e.g., with hexane) Extract->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE Clean_Extract Clean Extract SPE->Clean_Extract Analysis GC-MS or LC-MS/MS Analysis Clean_Extract->Analysis

Caption: General workflow for pesticide residue analysis in animal tissues.

Methodology:

  • Sample Homogenization: A representative sample of the animal tissue is homogenized with an appropriate organic solvent (e.g., acetonitrile or acetone) to extract the pesticide residues.

  • Liquid-Liquid Partitioning: The crude extract is often partitioned with an immiscible solvent (e.g., hexane) to remove lipids and other nonpolar interferences.

  • Solid-Phase Extraction (SPE) Cleanup: The extract is passed through an SPE cartridge containing a sorbent that retains interfering matrix components while allowing the analytes of interest to pass through or be selectively eluted.

  • Concentration and Reconstitution: The cleaned extract is typically evaporated to dryness and reconstituted in a small volume of a suitable solvent for analysis.

  • Instrumental Analysis: The final extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the pesticide residues.

Conclusion

The metabolism of this compound varies across different species, with mammals exhibiting more extensive biotransformation compared to plants. In rats, the primary metabolic pathway involves hydroxylation mediated by cytochrome P450 enzymes, followed by excretion mainly in the feces. In plants, the parent compound is the major residue, with some oxidation and conjugation products formed. In soil, this compound is rapidly degraded. While direct data for avian and aquatic species are lacking, inferences from related triazole fungicides suggest that metabolic pathways involving cytochrome P450-mediated oxidation are likely to occur. Further research is needed to fully elucidate the comparative metabolism of this compound in a wider range of species to better understand its environmental fate and potential toxicological implications.

References

(1S,2R)-Bitertanol Demonstrates Superior Fungicidal Efficacy Over Racemic Mixture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data indicates that the (1S,2R) stereoisomer of the triazole fungicide Bitertanol exhibits significantly higher fungicidal activity compared to its racemic mixture. This enhanced efficacy is attributed to a more favorable binding interaction with the target enzyme, cytochrome P450 14α-demethylase (CYP51), a key component in the fungal ergosterol biosynthesis pathway.

Recent studies have highlighted the stereoselective bioactivity of this compound, with the (1S,2R)-enantiomer being identified as the most potent fungicidal agent among its four stereoisomers.[1][2] Experimental evidence demonstrates that (1S,2R)-Bitertanol is substantially more effective against a range of pathogenic fungi, showing a 4.3 to 314.7-fold increase in bioactivity compared to the other stereoisomers.[1][2][3] This superior performance suggests that the use of enantiomerically pure (1S,2R)-Bitertanol could lead to more effective disease control at lower application rates, potentially reducing the overall environmental impact.[4]

Comparative Efficacy Data

The following table summarizes the quantitative comparison of the fungicidal activity between the this compound stereoisomers.

Fungal SpeciesMetric(1S,2R)-Bitertanol(1R,2S)-BitertanolRacemic this compoundReference
Botrytis cinereaInhibition of Spore Germination10.2 times greater than (1R,2S)-bitertanol--[1][2]
Eight Target Pathogenic FungiBioactivity4.3-314.7 times more potent than other stereoisomers--[1][2][3]

Mechanism of Action: Stereoselective Target Binding

This compound, like other triazole fungicides, functions by inhibiting the CYP51 enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The differing efficacy between the stereoisomers is primarily due to variations in their binding affinity to the active site of the CYP51 enzyme.

Molecular docking studies have revealed that the nitrogen atom in the triazole ring of (1S,2R)-Bitertanol is positioned at a more optimal distance (2.5 Å) to the central iron atom in the heme group of the target protein compared to its other stereoisomers.[1][2] This closer proximity results in a stronger inhibitory effect on the enzyme's function, thereby leading to a more potent fungicidal action.

cluster_fungus Fungal Cell cluster_inhibition Inhibition Mechanism Ergosterol Precursor Ergosterol Precursor CYP51 CYP51 (14α-demethylase) Ergosterol Precursor->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Cell Membrane Cell Membrane Ergosterol->Cell Membrane Incorporation Disrupted Membrane\nFunction & Fungal Death Disrupted Membrane Function & Fungal Death Cell Membrane->Disrupted Membrane\nFunction & Fungal Death (1S,2R)-Bitertanol (1S,2R)-Bitertanol (1S,2R)-Bitertanol->CYP51 Strong Inhibition (Optimal Binding) Racemic this compound Racemic this compound Racemic this compound->CYP51 Weaker Inhibition

Caption: Mechanism of this compound's fungicidal action and the superior inhibition by the (1S,2R) stereoisomer.

Experimental Protocols

The comparative efficacy of this compound stereoisomers was determined through a series of in vitro and in vivo experiments.

In Vitro Bioactivity Assay

The fungicidal activity of the individual stereoisomers and the racemic mixture was assessed against a panel of eight phytopathogenic fungi.[2] The primary method used was the mycelium growth rate method.

  • Preparation of Fungal Cultures: The target fungi were cultured on potato dextrose agar (PDA) plates.

  • Preparation of Test Compounds: Stock solutions of each this compound stereoisomer and the racemic mixture were prepared in a suitable solvent.

  • Treatment Application: The stock solutions were incorporated into the PDA medium at various concentrations.

  • Inoculation: Mycelial plugs from the actively growing edge of the fungal cultures were placed on the center of the treated PDA plates.

  • Incubation: The plates were incubated under controlled conditions optimal for the growth of each fungal species.

  • Data Collection: The diameter of the fungal colonies was measured at regular intervals.

  • Analysis: The inhibitory effect of each compound was calculated as the percentage of growth inhibition relative to a control group (without the fungicide). The EC50 values (the concentration that causes 50% inhibition) were then determined.

Spore Germination Inhibition Assay

For specific fungi like Botrytis cinerea, a spore germination inhibition assay was conducted to further evaluate the fungicidal potency.[1][2]

  • Spore Suspension Preparation: Spores were harvested from mature fungal cultures and suspended in a nutrient-rich medium.

  • Treatment: The this compound stereoisomers were added to the spore suspension at various concentrations.

  • Incubation: The treated spore suspensions were incubated under conditions conducive to germination.

  • Microscopic Examination: After a set incubation period, the percentage of germinated spores was determined by microscopic observation.

  • Analysis: The inhibition of spore germination was calculated relative to a control, and EC50 values were determined.

cluster_workflow Experimental Workflow Start Start Prepare Fungal Cultures Prepare Fungal Cultures Start->Prepare Fungal Cultures Prepare this compound Solutions Prepare this compound Solutions Start->Prepare this compound Solutions In Vitro Assay In Vitro Assay Prepare Fungal Cultures->In Vitro Assay Prepare this compound Solutions->In Vitro Assay Mycelium Growth Assay Mycelium Growth Assay In Vitro Assay->Mycelium Growth Assay   Mycelial Fungi Spore Germination Assay Spore Germination Assay In Vitro Assay->Spore Germination Assay   Spore-producing Fungi Incubation Incubation Mycelium Growth Assay->Incubation Spore Germination Assay->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: Generalized workflow for assessing the in vitro fungicidal efficacy of this compound stereoisomers.

Conclusion

References

Assessing the Genotoxicity of Bitertanol Relative to Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of the fungicide Bitertanol against other commonly used fungicides. The assessment is based on a comprehensive review of available experimental data from standard genotoxicity assays. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for the cited assays are provided.

Comparative Genotoxicity Data

A review of available literature and regulatory databases indicates that this compound has been evaluated for its genotoxic potential. According to data from the EFSA (European Food Safety Authority) database, this compound has tested negative for DNA damage/repair and gene mutation.[1] There is no available data regarding its potential for genome mutation.[1] An in silico analysis using various prediction tools also predicted this compound and several other triazole fungicides as non-mutagenic.[2]

In contrast, studies on other fungicides, particularly within the triazole class, have indicated potential genotoxicity. A systematic review demonstrated that triazole fungicides such as bromuconazole, difenoconazole, epoxiconazole, propiconazole, and tebuconazole can induce genotoxicity in mammalian tissues in vivo.[3][4] The primary mechanism often appears to be the induction of oxidative stress, leading to DNA damage, the formation of micronuclei, and gene mutations.[3][4]

Due to the limited publicly available quantitative data from comparative studies directly including this compound, a detailed quantitative comparison is challenging. The following table summarizes the available qualitative and predictive data for this compound in comparison to other fungicides for which experimental data was found.

FungicideChemical ClassAmes TestMicronucleus AssayComet AssayOther Genotoxicity EndpointsPredicted Mutagenicity
This compound TriazoleNegative[1]No Data AvailableNegative (DNA damage/repair)[1]Genome Mutation: No Data[1]Non-mutagenic[2]
Epoxiconazole Triazole---Induces DNA damage and micronuclei formation in vivo[3][4]Mutagenic (VEGA CONSENSUS)[2]
Prothioconazole Triazole----Mutagenic (VEGA CONSENSUS)[2]
Tebuconazole Triazole--Induces DNA damage in vivo[3][4]Increased levels of genotoxic damage with high exposure[3]Non-mutagenic[2]
Myclobutanil Triazole---Hepatocyte hypertrophy in rats[5]Non-mutagenic[2]
Propiconazole Triazole---Hepatotoxic in rats[5]Non-mutagenic[2]
Triadimefon Triazole---Increased liver weight in rats[5]-
Ziram Carbamate-Induces chromosomal aberrations in mice[6]-Dose-related increase in chromosomal aberrations[6]-
Thiram Carbamate-Induces chromosomal aberrations in mice[6]-Dose-related increase in chromosomal aberrations[6]-
Dithane M-45 Carbamate-Induces chromosomal aberrations in mice[6]-Dose-related increase in chromosomal aberrations[6]-
Bavistin BenzimidazoleNegative in S. typhimurium[7]Positive in mice[7]-Induces sister-chromatid exchange in human lymphocytes[7]-
Terbutryn s-Triazine-Negative in human peripheral blood leukocytes[8]Positive in human peripheral blood leukocytes[8]--

Experimental Protocols and Methodologies

The assessment of genotoxicity relies on a battery of standardized tests that evaluate different endpoints, including gene mutations, chromosomal damage, and primary DNA damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

Methodology:

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are commonly used.

  • Metabolic Activation: The test is performed with and without the S9 fraction, a liver homogenate that simulates metabolic activation in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Plate_S9 Plate with S9 Bacteria->Plate_S9 Plate_noS9 Plate without S9 Bacteria->Plate_noS9 TestSubstance Test Substance (e.g., this compound) TestSubstance->Plate_S9 TestSubstance->Plate_noS9 S9 S9 Mix (Metabolic Activation) S9->Plate_S9 Incubation Incubation (37°C, 48-72h) Plate_S9->Incubation Plate_noS9->Incubation Counting Count Revertant Colonies Incubation->Counting Result Mutagenicity Assessment Counting->Result

Ames Test Experimental Workflow
In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Methodology:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, Chinese hamster lung cells) are cultured.

  • Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Evaluation: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.

Micronucleus_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells Mammalian Cells Exposure Exposure to Test Substance (+/- S9 Mix) Cells->Exposure CytoB Add Cytochalasin B Exposure->CytoB Harvest Harvest & Stain Cells CytoB->Harvest Scoring Microscopic Scoring of Micronuclei in Binucleated Cells Harvest->Scoring Result Genotoxicity Assessment Scoring->Result

In Vitro Micronucleus Assay Workflow
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting primary DNA damage in individual cells, such as single- and double-strand breaks.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

  • Evaluation: Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Signaling Pathways in Fungicide-Induced Genotoxicity

The genotoxicity of many fungicides, particularly those in the triazole class, is often linked to the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS), which can directly damage DNA and other cellular macromolecules.

Oxidative_Stress_Pathway Fungicide Fungicide Exposure (e.g., Triazoles) Mitochondria Mitochondrial Dysfunction Fungicide->Mitochondria Antioxidant Depletion of Antioxidant Defenses (e.g., GSH) Fungicide->Antioxidant ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage Direct DNA Damage (Strand Breaks, Oxidized Bases) ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage Repair Activation of DNA Repair Pathways DNA_Damage->Repair Mutation Mutations / Chromosomal Aberrations DNA_Damage->Mutation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Repair->Mutation Incomplete/Failed Repair

Fungicide-Induced Oxidative Stress and Genotoxicity

Conclusion

Based on the available data, this compound appears to have a low genotoxic potential, with negative results in assays for gene mutation and DNA damage/repair.[1] However, the lack of publicly available, detailed quantitative data from a comprehensive battery of genotoxicity tests, especially in direct comparison with other fungicides, makes a definitive assessment challenging. In contrast, several other triazole fungicides have shown evidence of genotoxicity in vivo, often mediated by oxidative stress.[3][4] For a more complete risk assessment, further studies on this compound, including an in vivo micronucleus assay and a comet assay in multiple organs, would be beneficial. Researchers and drug development professionals should consider the potential for stereoisomer-specific toxicity, as different forms of this compound may exhibit varying toxicological profiles.[9]

References

Comparative Analysis of Bitertanol's Effects on Operant vs. Motor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Neurotoxicology and Drug Development

This guide provides a comparative overview of the neurobehavioral effects of the triazole fungicide, bitertanol, focusing on its distinct impacts on operant conditioning and general motor activity. The findings are primarily based on a pivotal study in the field, which highlights a significant dissociation between these two behavioral domains following this compound administration. This document is intended for researchers, scientists, and professionals involved in neurotoxicology and drug development to facilitate an objective assessment of this compound's behavioral profile.

Executive Summary

Experimental data indicates that this compound, a triazole fungicide, selectively alters complex, learned behaviors without affecting general locomotor function.[1] Specifically, intermediate doses of this compound have been shown to increase response rates in rats performing on a fixed-interval schedule of reinforcement, a measure of operant activity.[1] In contrast, the same doses failed to produce any significant change in spontaneous motor activity.[1] This dissociation suggests that this compound's neurotoxic effects are not due to a generalized stimulant action but rather a more specific disruption of the neural circuits governing motivated, goal-directed behavior. This is a notable departure from other triazole fungicides like triadimefon, which increases both operant responding and motor activity.[1]

Data Presentation: Quantitative Effects

While the full quantitative dataset from the primary study by Allen & MacPhail (1993) is not publicly available, the following tables summarize the reported qualitative and dose-dependent effects of this compound on operant and motor activity. The data pertains to experiments conducted on male rats following intraperitoneal (IP) administration of the compound.

Table 1: Effect of this compound on Operant Responding (Performance on a Multiple Fixed-Interval 1-min and 5-min Schedule of Reinforcement)

Dose Range (mg/kg, IP)Effect on Response RateEffect on Response Patterning
Low (e.g., 10 mg/kg)No significant effectNo significant effect
IntermediateIncreased Disrupted
High (e.g., 300 mg/kg)Response rates suppressedDisrupted

Source: Based on findings reported by Allen & MacPhail, 1993.[1]

Table 2: Effect of this compound on Motor Activity (Performance in an Open Field Locomotor Activity Chamber)

Dose Range (mg/kg, IP)Effect on Motor Activity Counts
10 - 300 mg/kgNo significant increase

Source: Based on findings reported by Allen & MacPhail, 1993.[1]

Experimental Protocols

The methodologies described below are based on the summary from the primary study and supplemented with standard protocols for such behavioral assays in rodents.

  • Objective: To assess the effect of this compound on learned, goal-directed behavior maintained by a schedule of reinforcement.

  • Subjects: Male Long-Evans rats, maintained at 85-90% of their free-feeding body weight to ensure motivation for the food reinforcer.

  • Apparatus: Standard operant conditioning chambers equipped with a response lever, a liquid dipper for delivering reinforcement (e.g., sweetened milk or sucrose solution), and a stimulus light. The chambers are housed within sound-attenuating cubicles.

  • Protocol:

    • Training: Rats are first trained to press the lever to receive a reward (shaping).

    • Schedule Implementation: Once responding is stable, the rats are trained on a multiple fixed-interval (FI) schedule. In the primary study, a multiple FI 1-min FI 5-min schedule was used.[1] This means there are two alternating components, each signaled by a different stimulus light. In the FI 1-min component, the first lever press after 1 minute has elapsed is reinforced. In the FI 5-min component, the first press after 5 minutes is reinforced. This schedule typically produces a "scalloped" pattern of responding, with a pause after reinforcement followed by a gradual increase in response rate as the interval times out.

    • Drug Administration: After baseline performance is stable, rats are administered this compound (10-300 mg/kg) or a vehicle control via intraperitoneal (IP) injection prior to the experimental session. A within-subjects design is typically used, where each rat receives each dose.

    • Data Collection: The primary dependent variables are the overall response rate (responses per minute) and the index of curvature, which quantifies the scalloped response pattern typical of FI schedules.

  • Objective: To assess the effect of this compound on spontaneous locomotor activity.

  • Subjects: Male Long-Evans rats, handled and habituated to the testing room.

  • Apparatus: Automated locomotor activity chambers (often referred to as an "open field"). These are clear, square arenas equipped with a grid of infrared photobeams on the x, y, and z axes. A computer records beam breaks to quantify horizontal movement (ambulation), vertical movement (rearing), and fine motor movements.

  • Protocol:

    • Habituation: Animals are brought into the testing room approximately 30-60 minutes before the session to acclimate.

    • Drug Administration: Rats are administered this compound (10-300 mg/kg) or a vehicle control via IP injection.

    • Testing: Immediately after injection, each rat is placed into the center of the activity chamber.

    • Data Collection: The automated system records activity counts over a set period (e.g., 60-120 minutes). The primary dependent variable is the total number of horizontal activity counts.

Visualized Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow used to compare this compound's effects and its general mechanism of action as a triazole fungicide.

G cluster_subjects Subject Preparation cluster_exp1 Experiment 1: Operant Activity cluster_exp2 Experiment 2: Motor Activity cluster_analysis Analysis & Conclusion S Male Long-Evans Rats E1_Train Training on Fixed-Interval Schedule S->E1_Train Random Assignment E2_Hab Habituation to Testing Room S->E2_Hab Random Assignment E1_Base Establish Stable Baseline Performance E1_Train->E1_Base E1_Dose This compound Dosing (10-300 mg/kg, IP) E1_Base->E1_Dose E1_Test Test on FI Schedule E1_Dose->E1_Test E1_Data Measure Response Rate & Patterning E1_Test->E1_Data A Compare Dose-Effect Functions E1_Data->A E2_Dose This compound Dosing (10-300 mg/kg, IP) E2_Hab->E2_Dose E2_Test Place in Open Field E2_Dose->E2_Test E2_Data Measure Locomotor Activity Counts E2_Test->E2_Data E2_Data->A C Conclusion: Dissociation of Effects A->C

Workflow for comparing this compound's behavioral effects.

G B This compound (Triazole Fungicide) C Inhibition of Cytochrome P450 (Sterol 14α-demethylase) B->C N Potential Off-Target Effects on CNS (Mechanism for behavioral dissociation is unclear) B->N Leads to E Disruption of Ergosterol Biosynthesis C->E M Altered Fungal Membrane Function E->M

General mechanism of action for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.